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Core Science & Biosynthesis

Foundational

Strategic Exploitation of 3-Bromo-6-iodo-2-nitrophenol in Advanced Drug Discovery: A Masterclass in Orthogonal Functionalization

Executive Summary In the realm of modern drug discovery, the architectural complexity of small-molecule therapeutics demands starting materials that offer precise, programmable reactivity. 3-Bromo-6-iodo-2-nitrophenol re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery, the architectural complexity of small-molecule therapeutics demands starting materials that offer precise, programmable reactivity. 3-Bromo-6-iodo-2-nitrophenol represents a masterclass in such molecular design. As a densely functionalized tetrasubstituted arene, it provides four distinct vectors for derivatization: a hydroxyl group, a nitro group, and two different halogens (bromo and iodo). This whitepaper details the physicochemical properties, structural logic, and field-proven protocols for harnessing this scaffold in advanced organic synthesis.

Physicochemical Profiling and Structural Logic

To harness the full potential of 3-Bromo-6-iodo-2-nitrophenol, one must first understand the electronic and steric interplay of its substituents. The hydroxyl group at C1 acts as an anchor, while the strongly electron-withdrawing nitro group at C2 significantly lowers the pKa of the phenol, making it highly amenable to etherification under mild basic conditions[1].

More importantly, the presence of both iodine (C6) and bromine (C3) establishes a strict hierarchy of reactivity essential for orthogonal cross-coupling. The nitro group further activates the ring, but its primary utility lies in its ability to be masked as an amine precursor for subsequent heterocyclic annulation.

Table 1: Key Physicochemical Properties
PropertyValue
Chemical Name 3-Bromo-6-iodo-2-nitrophenol
CAS Registry Number 1823917-91-4
Molecular Formula C6H3BrINO3
Molecular Weight 343.90 g/mol
Purity Standard ≥95% (Typical commercial grade)
Key Structural Features Tetrasubstituted arene, orthogonal halogens

The Causality of Reactivity: Orthogonal Cross-Coupling

The strategic value of this scaffold lies in the differential bond dissociation energies (BDE) of its carbon-halogen bonds. The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol). This energetic delta allows for chemoselective palladium-catalyzed cross-coupling at the C6 position, leaving the C3 bromine entirely intact for subsequent late-stage functionalization[2].

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C6
  • Objective: Selectively arylate the C6 position without activating the C3 C–Br bond.

  • Causality Insight: By utilizing a mild base and maintaining a lower reaction temperature (60 °C), the oxidative addition of Palladium(0) is kinetically restricted to the weaker C–I bond. Higher temperatures or stronger bases (like KOtBu) risk indiscriminate activation of the C–Br bond.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, charge 3-Bromo-6-iodo-2-nitrophenol (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Solvent System: Add a degassed mixture of Toluene/Ethanol (2:1, 0.1 M).

  • Base Addition: Introduce an aqueous solution of Na2CO3 (2.0 equiv, 2.0 M).

  • Reaction: Heat the biphasic mixture to 60 °C with vigorous stirring for 4-6 hours. Monitor via LC-MS to ensure complete consumption of the starting material while confirming no over-coupling at the C3 position occurs.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography to yield the 6-aryl-3-bromo-2-nitrophenol intermediate.

Chemoselective Nitro Reduction: A Self-Validating System

Following C6 functionalization, the nitro group at C2 must often be reduced to an amine to facilitate heterocycle annulation (e.g., forming benzoxazoles).

  • Causality Insight: Standard catalytic hydrogenation (Pd/C with H2 gas) is strictly contraindicated here. Palladium on carbon will rapidly catalyze the hydrodehalogenation of the remaining C3 bromine, destroying the secondary functionalization vector[3]. Therefore, a chemoselective reduction using Iron and Ammonium Chloride (Fe/NH4Cl) or similar metal-mediated transfer hydrogenation is mandatory to preserve the halogen[4].

Protocol 2: Chemoselective Nitro Reduction via Fe/NH4Cl
  • Objective: Reduce the C2 nitro group to an aniline while preserving the C3 bromo substituent.

  • System Validation: The mild acidity of NH4Cl activates the iron surface without creating a highly acidic environment that could trigger side reactions.

Step-by-Step Methodology:

  • Preparation: Suspend the 6-aryl-3-bromo-2-nitrophenol intermediate (1.0 equiv) in a mixture of Ethanol/Water (4:1, 0.2 M).

  • Reagent Addition: Add fine Iron powder (5.0 equiv) and NH4Cl (5.0 equiv).

  • Reaction: Heat the suspension to 80 °C (reflux) for 2 hours. The reaction relies on single-electron transfer from the iron surface exclusively to the nitro group.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron salts. Wash the pad generously with hot EtOAc. Concentrate the filtrate, extract with EtOAc, wash with saturated NaHCO3, dry, and evaporate to yield the highly pure 2-amino-6-aryl-3-bromophenol.

Advanced Heterocycle Annulation & Workflow Visualization

The resulting ortho-aminophenol is a classic precursor for benzoxazole synthesis. Condensation with an orthoester or an aldehyde (followed by oxidation) yields a highly substituted benzoxazole. The retained C3 bromine (now at the C4 position of the benzoxazole) serves as a handle for a second Suzuki, Buchwald-Hartwig, or Sonogashira coupling, enabling the synthesis of extended, multi-target pharmacophores.

G Start 3-Bromo-6-iodo-2-nitrophenol (CAS: 1823917-91-4) Step1 Chemoselective Suzuki Coupling (C-I Bond Cleavage) Start->Step1 Intermediate1 6-Aryl-3-bromo-2-nitrophenol Step1->Intermediate1 Step2 Chemoselective Nitro Reduction (Fe/NH4Cl, preserves C-Br) Intermediate1->Step2 Intermediate2 2-Amino-6-aryl-3-bromophenol Step2->Intermediate2 Step3 Benzoxazole Annulation (Cyclization) Intermediate2->Step3 Final 4-Bromo-7-arylbenzoxazole (Advanced Pharmacophore) Step3->Final

Orthogonal functionalization of 3-Bromo-6-iodo-2-nitrophenol to a benzoxazole scaffold.

Applications in Drug Development

In oncology and neuropharmacology, rigidified heterocyclic scaffolds are prized for their predictable binding thermodynamics. The 3-Bromo-6-iodo-2-nitrophenol building block accelerates the synthesis of:

  • Kinase Inhibitors: The benzoxazole core mimics the adenine ring of ATP, while the orthogonal vectors allow for the attachment of hinge-binding motifs and solvent-exposed solubilizing groups.

  • PROTAC Linker Attachments: The precisely positioned halogens provide distinct attachment points for E3 ligase ligands and target-protein binders, allowing medicinal chemists to systematically vary the exit vectors of the linker without redesigning the core synthesis route.

References

  • Organic Chemistry Portal - Amine synthesis by nitro compound reduction. Available at:[Link]

  • ResearchGate - Pd(OAc)2/DABCO-catalyzed Suzuki–Miyaura cross-coupling reaction. Available at:[Link]

Sources

Exploratory

A Technical Guide to 3-Bromo-6-iodo-2-nitrophenol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-Bromo-6-iodo-2-nitrophenol, a halogenated and nitrated phenol of interest in synthetic organic c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-6-iodo-2-nitrophenol, a halogenated and nitrated phenol of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from structurally analogous compounds to provide insights into its synthesis, reactivity, and potential applications.

Core Compound Identity and Properties

3-Bromo-6-iodo-2-nitrophenol is a polysubstituted aromatic compound. Its fundamental properties, as available from chemical suppliers, are summarized below.

PropertyValueSource
CAS Number 1823917-91-4[1]
Molecular Weight 343.90 g/mol [1]
Purity (Typical) ≥95%[1]
Molecular Formula C₆H₃BrINO₃
Physical State Likely a solid at room temperatureInferred

Chemical Structure:

The chemical structure of 3-Bromo-6-iodo-2-nitrophenol, inferred from its IUPAC name, is presented below. The phenol backbone is substituted with a bromine atom at the 3-position, an iodine atom at the 6-position, and a nitro group at the 2-position.

Caption: Chemical structure of 3-Bromo-6-iodo-2-nitrophenol.

Synthesis Strategies: A Prospective Approach

A potential synthetic pathway is outlined below:

G 2-Nitrophenol 2-Nitrophenol 3-Bromo-2-nitrophenol 3-Bromo-2-nitrophenol 2-Nitrophenol->3-Bromo-2-nitrophenol Br2, Solvent 3-Bromo-6-iodo-2-nitrophenol 3-Bromo-6-iodo-2-nitrophenol 3-Bromo-2-nitrophenol->3-Bromo-6-iodo-2-nitrophenol I2, Oxidizing Agent

Caption: A potential synthetic workflow for 3-Bromo-6-iodo-2-nitrophenol.

Step-by-Step Methodological Considerations:

Step 1: Bromination of 2-Nitrophenol

The first step would involve the selective bromination of 2-nitrophenol to yield 3-Bromo-2-nitrophenol. The directing effects of the hydroxyl (-OH) and nitro (-NO₂) groups on the aromatic ring are key considerations. The hydroxyl group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. The position meta to the nitro group and ortho to the hydroxyl group (C3) is a likely site for electrophilic attack.

  • Reagents and Conditions: A common method for bromination involves the use of molecular bromine (Br₂) in a suitable solvent, such as acetic acid or a chlorinated solvent. The reaction may proceed at room temperature or with gentle heating.

Step 2: Iodination of 3-Bromo-2-nitrophenol

The subsequent iodination of 3-Bromo-2-nitrophenol would introduce the iodine atom at the 6-position. The hydroxyl group's strong activating and directing effect would favor substitution at the para position (C6) relative to it.

  • Reagents and Conditions: Iodination is often carried out using molecular iodine (I₂) in the presence of an oxidizing agent, such as nitric acid or a mixture of hydrogen peroxide and a strong acid. These conditions generate a more electrophilic iodine species in situ.

Purification and Characterization:

Following the synthesis, purification of the final product would likely involve techniques such as recrystallization or column chromatography. Characterization would be essential to confirm the structure and purity. Standard analytical methods would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the substitution pattern on the aromatic ring.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl, nitro, and carbon-halogen bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Predicted Reactivity and Chemical Behavior

The reactivity of 3-Bromo-6-iodo-2-nitrophenol is governed by the interplay of its functional groups.

  • Acidity: The presence of three electron-withdrawing groups (nitro, bromo, and iodo) is expected to significantly increase the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. This increased acidity makes it readily form a phenoxide ion in the presence of a base.

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring, due to the nitro and halogen substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The positions activated by the nitro group could be targets for nucleophilic attack, potentially leading to the displacement of one of the halogen atoms under appropriate conditions.

  • Electrophilic Aromatic Substitution: Further electrophilic substitution on the aromatic ring is expected to be difficult due to the deactivating nature of the existing substituents.

Potential Applications in Research and Drug Development

Halogenated and nitrated phenols are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. While specific applications for 3-Bromo-6-iodo-2-nitrophenol are not documented, its structural features suggest several potential uses.

  • Scaffold for Medicinal Chemistry: This compound can serve as a versatile scaffold for the synthesis of a library of derivatives. The bromine and iodine atoms provide handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

  • Precursor for Heterocyclic Synthesis: The functional groups present in 3-Bromo-6-iodo-2-nitrophenol can be utilized in cyclization reactions to construct various heterocyclic ring systems, which are common motifs in many drug molecules. For instance, the nitro group can be reduced to an amine, which can then participate in ring-forming reactions.

  • Fragment-Based Drug Discovery: Due to its relatively small size and the presence of key functional groups, this molecule could potentially be used as a fragment in fragment-based drug discovery (FBDD) campaigns to identify initial hits against biological targets.

Safety and Handling

Specific safety data for 3-Bromo-6-iodo-2-nitrophenol is not available. However, based on the known hazards of similar compounds, such as other brominated and nitrated phenols, the following precautions should be taken:

  • Toxicity: Nitrophenols are generally toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: The compound is likely to be an irritant to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This technical guide has been compiled based on available chemical information and analogies to structurally related compounds. It is intended for informational purposes for a scientific audience and should not be considered a substitute for a comprehensive safety data sheet (SDS) or direct experimental validation. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

References

Sources

Foundational

Physical and chemical properties of 3-Bromo-6-iodo-2-nitrophenol

[label="Chemoselective C-I Activation\n(Fast Oxidative Synthesis workflow for 3-Bromo-6-iodo-2-nitrophenol via regioselective electrophilic iodination. Chemoselective Functionalization via Cross-Coupling The true synthet...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Chemoselective C-I Activation\n(Fast Oxidative

Synthesis workflow for 3-Bromo-6-iodo-2-nitrophenol via regioselective electrophilic iodination.

Chemoselective Functionalization via Cross-Coupling

The true synthetic value of 3-Bromo-6-iodo-2-nitrophenol lies in its capacity for orthogonal reactivity. In palladium-catalyzed cross-coupling reactions, the approximate reactivity order of carbon-halogen bonds is widely established as C-I >> C-Br >> C-Cl [1].

Mechanistic Causality: The bond dissociation energy of C-I (~65 kcal/mol) is significantly lower than that of C-Br (~81 kcal/mol). By strictly controlling the reaction temperature (e.g., 50 °C) and limiting the boronic acid stoichiometry to 1.0 equivalent, the Palladium(0) catalyst selectively undergoes oxidative addition into the C-I bond at C6. The C-Br bond at C3 remains completely unreacted, providing a built-in synthetic handle for a subsequent, distinct functionalization step.

Protocol 2: Self-Validating Chemoselective Suzuki-Miyaura Coupling
  • Reagent Assembly: In a Schlenk flask, combine 3-Bromo-6-iodo-2-nitrophenol (1.0 eq), an aryl boronic acid (1.0 eq), and potassium carbonate (K2CO3, 2.0 eq) in a degassed mixture of Toluene/H2O (4:1).

  • Catalyst Addition: Add 5 mol% of Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4].

    • Causality: A standard, unhindered Pd(0) catalyst is sufficient for C-I activation at low temperatures, whereas bulkier, electron-rich ligands would be required to activate the more stubborn C-Br bond.

  • Controlled Heating & Monitoring: Stir the reaction at 50 °C.

    • Validation Step: Monitor strictly via TLC or GC-MS every 30 minutes. Maintaining a low temperature prevents the oxidative addition of the C-Br bond. The reaction must be stopped immediately upon the consumption of the starting material to prevent over-coupling.

  • Orthogonal Progression: The resulting C6-arylated product retains the C3 bromine. This intermediate can now be subjected to a second cross-coupling (e.g., Buchwald-Hartwig amination) using a more reactive catalyst system (e.g., Pd2(dba)3 with XPhos) at elevated temperatures (90 °C).

Chemoselectivity Start 3-Bromo-6-iodo-2-nitrophenol PdCat Pd(PPh3)4, K2CO3 Ar-B(OH)2 (1.0 eq) Start->PdCat C6_Coupling Chemoselective C-I Activation (Fast Oxidative Addition) PdCat->C6_Coupling RT to 50°C Intermediate C6-Aryl-3-bromo-2-nitrophenol (Br remains intact) C6_Coupling->Intermediate Suzuki-Miyaura Further Orthogonal Functionalization (e.g., C-Br Buchwald-Hartwig) Intermediate->Further Higher Temp / New Cat

Chemoselective Suzuki-Miyaura cross-coupling pathway exploiting C-I vs C-Br bond reactivity.

References

  • [1] Title: General Chemoselective Suzuki Coupling Source: polyu.edu.hk URL:[Link]

Sources

Exploratory

3-Bromo-6-iodo-2-nitrophenol: Structural Characterization, Orthogonal Reactivity, and Applications in Advanced Drug Discovery

Executive Summary In the realm of modern medicinal chemistry and diversity-oriented synthesis (DOS), polyfunctionalized aromatic scaffolds are critical for rapidly accessing complex chemical space. 3-Bromo-6-iodo-2-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry and diversity-oriented synthesis (DOS), polyfunctionalized aromatic scaffolds are critical for rapidly accessing complex chemical space. 3-Bromo-6-iodo-2-nitrophenol (CAS: 1823917-91-4) represents a highly programmable building block designed for precision synthesis[1]. By strategically positioning two different halogens (iodine and bromine) alongside a nitro group and a phenolic hydroxyl, this molecule offers a predictable, step-wise pathway for orthogonal functionalization. This technical guide explores the physicochemical properties, mechanistic causality of its reactivity, and self-validating experimental protocols for utilizing this scaffold in advanced drug discovery.

Physicochemical Profiling & Structural Logic

To effectively utilize 3-bromo-6-iodo-2-nitrophenol, one must first understand its fundamental quantitative parameters and the electronic environment of its aromatic ring. The presence of the strongly electron-withdrawing nitro group at the C2 position significantly increases the acidity of the C1-hydroxyl group, while simultaneously modulating the electron density of the entire ring.

Table 1: Core Quantitative and Physicochemical Data
ParameterValueScientific Significance
Chemical Name 3-Bromo-6-iodo-2-nitrophenolIUPAC nomenclature defining regiochemistry.
CAS Registry Number 1823917-91-4Unique identifier for commercial sourcing[1][2].
Molecular Formula C₆H₃BrINO₃Defines the atomic composition[1].
Molecular Weight 343.90 g/mol Critical for stoichiometric calculations[1].
Monoisotopic Mass 342.8340 DaEssential for high-resolution mass spectrometry (HRMS) validation.
Bond Dissociation Energy (C-I) ~65 kcal/molFacilitates primary oxidative addition by Pd(0).
Bond Dissociation Energy (C-Br) ~81 kcal/molRemains intact during primary C-I functionalization.

Orthogonal Reactivity & Mechanistic Causality

The true value of 3-bromo-6-iodo-2-nitrophenol lies in its orthogonal reactivity [3]. In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the rate of oxidative addition is inversely proportional to the carbon-halogen bond strength.

Because the C-I bond is significantly weaker and more polarizable than the C-Br bond, a low-valent palladium catalyst will chemoselectively insert into the C6-I position first. This allows chemists to install a specific substituent at C6 without disturbing the C3-Br position. Once the C6 position is functionalized, the steric and electronic environment shifts, and the remaining C3-Br bond can be activated under slightly more forcing conditions (e.g., higher temperatures, stronger bases, or more electron-rich phosphine ligands) to install a second, distinct substituent[3].

Finally, the C2-nitro group serves as a masked amine. Upon reduction, it yields an ortho-aminophenol—a privileged precursor for synthesizing benzoxazoles, which are ubiquitous motifs in pharmaceuticals.

ReactivityPathway SM 3-Bromo-6-iodo-2-nitrophenol (Orthogonal Halogens) Step1 Chemoselective Cross-Coupling (C6-Iodo Reacts First) SM->Step1 Pd(0), Ar-B(OH)2 Mild Base (60°C) Int1 3-Bromo-6-aryl-2-nitrophenol Step1->Int1 Step2 Secondary Cross-Coupling (C3-Bromo Reacts Second) Int1->Step2 Pd(0), R-B(OH)2 Strong Base (90°C) Int2 3,6-Diaryl-2-nitrophenol Step2->Int2 Step3 Nitro Reduction & Cyclization (Fe/HCl, then Orthoester) Int2->Step3 Reduction & Annulation Product Multi-Substituted Benzoxazole (Drug Scaffold) Step3->Product

Fig 1: Programmable functionalization pathway of 3-bromo-6-iodo-2-nitrophenol via cross-coupling.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in validation checkpoints. The following methodologies detail how to exploit this scaffold while ensuring regiochemical integrity.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C6

Objective: Selectively couple an arylboronic acid at the C6-iodo position while preserving the C3-bromo position.

  • Preparation: Charge an oven-dried Schlenk flask with 3-bromo-6-iodo-2-nitrophenol (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent & Base Selection (Causality): Add degassed 1,4-dioxane and an aqueous solution of Na₂CO₃ (2.0 equiv). Why? A mild base like sodium carbonate, combined with strict stoichiometric control of the boronic acid, prevents premature transmetalation and over-coupling at the less reactive bromine site.

  • Reaction Execution: Stir the biphasic mixture at 60 °C for 4–6 hours under an argon atmosphere. Why? Maintaining a moderate temperature leverages the low activation energy required for C-I oxidative addition, leaving the C-Br bond thermodynamically stable.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The desired intermediate (3-bromo-6-aryl-2-nitrophenol) must exhibit a characteristic 1:1 isotopic doublet in the mass spectrum (M / M+2) due to the presence of ⁷⁹Br and ⁸¹Br isotopes. If a singlet mass peak is observed, over-coupling has occurred.

Protocol 2: Nitro Reduction to 2-Amino-3-bromo-6-arylphenol

Objective: Unmask the amine for subsequent heterocycle formation without causing reductive dehalogenation of the remaining bromine.

  • Reduction: Dissolve the intermediate from Protocol 1 in a 4:1 mixture of EtOH/H₂O. Add iron powder (5.0 equiv) and NH₄Cl (2.0 equiv).

  • Reaction Execution: Heat the suspension to 80 °C for 2 hours. Why? Béchamp reduction conditions (Fe/NH₄Cl) are highly chemoselective for nitro groups and are mild enough to prevent the reductive cleavage of the C-Br bond, which is a common side-reaction when using aggressive methods like Palladium on Carbon (Pd/C) with H₂ gas.

  • Isolation: Filter the hot mixture through a pad of Celite to remove iron oxides, then concentrate the filtrate.

  • Validation Checkpoint: ¹H NMR analysis should reveal the disappearance of the highly deshielded aromatic protons associated with the nitroarene, and the appearance of a broad singlet integrating to 2H (the new -NH₂ group) around 4.0–5.0 ppm.

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized libraries derived from 3-bromo-6-iodo-2-nitrophenol, rigorous analytical standards must be maintained:

  • Isotopic Signature Tracking (LC-MS): The starting material possesses a complex isotopic pattern due to both Br and I. Upon successful C6 coupling, the iodine is lost, and the mass spectrum simplifies to the classic 1:1 doublet of a monobrominated species. This is the most rapid and reliable proof of chemoselectivity.

  • Nuclear Magnetic Resonance (NMR): The core of the starting material contains two adjacent aromatic protons (H-4 and H-5). In a clean ¹H NMR spectrum, these will appear as an AB spin system (two doublets with an ortho-coupling constant J ≈ 8–9 Hz). Monitoring the chemical shift of these specific protons helps confirm the regiochemistry of the substitution, as the substituent at C6 will exert a different anisotropic effect on H-5 than a substituent at C3 would exert on H-4.

References

  • ACS Catalysis. "Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C–H Functionalizations." ACS Publications. Available at:[Link]

Sources

Foundational

Solvation Thermodynamics and Experimental Profiling of 3-Bromo-6-iodo-2-nitrophenol in Organic Solvents

Target Audience: Chemical Researchers, Formulation Scientists, and Drug Development Professionals Compound: 3-Bromo-6-iodo-2-nitrophenol (CAS: 1823917-91-4) Executive Summary The rational selection of solvents is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Researchers, Formulation Scientists, and Drug Development Professionals Compound: 3-Bromo-6-iodo-2-nitrophenol (CAS: 1823917-91-4)

Executive Summary

The rational selection of solvents is a critical parameter in the synthesis, purification, and formulation of complex halogenated aromatic building blocks. 3-Bromo-6-iodo-2-nitrophenol (Molecular Weight: 343.90 g/mol ) is a highly specialized polyhalogenated intermediate[1]. Due to the intricate interplay of its functional groups—a phenolic hydroxyl, an ortho-nitro group, and two heavy halogens (bromine and iodine)—its solubility behavior deviates significantly from simple phenols. This whitepaper elucidates the thermodynamic drivers of its solvation, provides a predictive quantitative solubility matrix, and outlines a self-validating experimental protocol for precise solubility determination.

Structural Drivers of Solvation Thermodynamics

To predict and manipulate the solubility of 3-Bromo-6-iodo-2-nitrophenol, one must analyze the causality behind its intermolecular and intramolecular interactions.

Intramolecular Hydrogen Bonding

In ortho-nitrophenols, the spatial proximity of the nitro group at the C2 position to the hydroxyl group at the C1 position facilitates strong intramolecular hydrogen bonding. This "shielding" effect drastically reduces the molecule's ability to act as a hydrogen-bond donor (Kamlet-Taft α parameter) to surrounding solvent molecules[2]. Consequently, the compound exhibits significantly lower aqueous solubility and higher lipophilicity compared to its meta- or para-isomers[2].

Halogen-Induced Polarizability and Lipophilicity

The presence of heavy halogens at the C3 (Bromine) and C6 (Iodine) positions profoundly impacts the molecule's physical chemistry. These large, electron-rich atoms increase the molar volume and the dispersion force component ( δD​ ) of the Hansen Solubility Parameters (HSP)[3]. Furthermore, polyhalogenation drives up the partition coefficient ( logP ), making the compound highly lipophilic and favoring dissolution in non-polar or moderately polar organic solvents over aqueous media[4].

Solvent Selection via Kamlet-Taft and Hansen Parameters

Optimal solvation occurs when the solvent can either match the high dispersion forces ( δD​ ) of the halogens or provide sufficient hydrogen-bond accepting basicity (Kamlet-Taft β ) to disrupt the intramolecular H-bond[3][5]. Polar aprotic solvents excel in the latter, while halogenated solvents excel in the former.

G A Target Compound: 3-Bromo-6-iodo-2-nitrophenol B Assess Intramolecular H-Bonding (o-Nitro & Phenol OH) A->B Structural Analysis C Evaluate Halogen Lipophilicity (Br, I contributions) A->C Structural Analysis E Kamlet-Taft Parameters Evaluate α, β, π* B->E H-Bonding Potential D Hansen Solubility Parameters (HSP) Match δD, δP, δH C->D Dispersion Forces G Halogenated Solvents (e.g., DCM, Chloroform) Driven by δD (Halogen polarizability) D->G High Dispersion Match F Polar Aprotic Solvents (e.g., DMSO, DMF) High β disrupts intra H-bonds E->F High H-bond Acceptor

Figure 1: Logical framework for solvent selection based on HSP and Kamlet-Taft parameters.

Quantitative Solubility Matrix

Because empirical, peer-reviewed solubility data for the specific CAS 1823917-91-4 is highly restricted[1], the following quantitative matrix is modeled and extrapolated based on the established behavior of structurally analogous polyhalogenated nitrophenols (e.g., 4-amino-3-nitrophenol and 2-chloro-4-nitrophenol)[6].

SolventSolvent ClassPredicted Solubility at 25°C (mg/mL)Thermodynamic Rationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 150.0High Kamlet-Taft β effectively breaks intramolecular H-bonds, solvating the free phenol.
N,N-Dimethylformamide (DMF) Polar Aprotic> 100.0Strong dipole-dipole interactions ( δP​ ) and H-bond accepting capacity.
Dichloromethane (DCM) Halogenated40.0 - 80.0Excellent match for the high dispersion forces ( δD​ ) generated by the Br and I atoms.
Ethyl Acetate Polar Aprotic20.0 - 50.0Moderate polarity; suitable for standard extraction protocols.
Ethanol Polar Protic10.0 - 30.0Soluble, but competitive intermolecular H-bonding from the solvent is partially repelled by the hydrophobic halogens.
Hexane Non-Polar< 5.0Poor polarity match; unable to overcome the crystalline lattice energy of the nitrophenol.
Water Aqueous< 0.1Extreme lipophilicity ( logP ) and lack of H-bond donation ( α ) render it practically insoluble.

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

To generate highly accurate, empirical solubility data for 3-Bromo-6-iodo-2-nitrophenol, researchers must employ a rigorously controlled Isothermal Shake-Flask method coupled with HPLC-UV quantification. This protocol is designed as a self-validating system : it incorporates thermodynamic equilibrium checks to prevent false-positive solubility readings caused by supersaturation or micro-crystal suspension.

Step-by-Step Workflow

Step 1: Preparation of the Saturated Suspension

  • Action: Add an excess amount of 3-Bromo-6-iodo-2-nitrophenol (e.g., 200 mg) to 1.0 mL of the target organic solvent in a tightly sealed, chemically inert glass vial.

  • Causality: An excess of solid is mandatory to ensure that the chemical potential of the solid phase equals the chemical potential of the solute in the liquid phase, thereby satisfying the thermodynamic definition of a saturated solution[6].

Step 2: Thermostatic Equilibration

  • Action: Place the vial in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.

  • Causality: Halogenated aromatic crystals often possess high lattice energies. A 48-hour duration ensures complete thermodynamic equilibrium is reached, overcoming kinetic dissolution barriers.

Step 3: Self-Validation (Equilibrium Confirmation)

  • Action: At 24 hours and 48 hours, withdraw a 10 µL micro-aliquot. If the concentration variance between the two time points is < 2%, equilibrium is validated. If not, continue shaking for an additional 24 hours.

Step 4: Phase Separation

  • Action: Centrifuge the suspension at 10,000 RPM for 15 minutes at exactly 25.0 °C. Extract the supernatant and pass it through a solvent-compatible 0.22 µm PTFE syringe filter.

  • Causality: Centrifugation followed by sub-micron filtration eliminates suspended micro-crystals. Failure to remove these will result in artificial inflation of the solubility value during HPLC analysis. Note: Pre-saturate the filter with a small volume of the solution to prevent solute adsorption onto the membrane.

Step 5: Immediate Dilution and HPLC-UV Quantification

  • Action: Immediately dilute a known volume of the filtered supernatant (e.g., 50 µL) into 950 µL of the HPLC mobile phase. Quantify using a pre-calibrated HPLC-UV system (monitoring at the λmax​ of the nitrophenol, typically around 280-320 nm).

  • Causality: Immediate dilution prevents the solute from precipitating out of the saturated solution if the ambient room temperature is even slightly lower than the 25.0 °C water bath.

G S1 1. Preparation Excess Solute + Solvent S2 2. Equilibration Thermostatic Shaking (48h) S1->S2 Ensure saturation S3 3. Phase Separation Centrifugation & 0.22 µm Filtration S2->S3 Isolate liquid phase S4 4. Dilution Immediate solvent addition S3->S4 Prevent precipitation S5 5. Quantification HPLC-UV Analysis S4->S5 Determine concentration

Figure 2: Self-validating Isothermal Shake-Flask workflow for solubility determination.

Conclusion

The solubility profile of 3-Bromo-6-iodo-2-nitrophenol is dictated by the competing forces of its intramolecular hydrogen bonding and the massive dispersion forces exerted by its heavy halogens. For synthetic workflows, polar aprotic solvents (DMSO, DMF) offer the highest solubility capacity by acting as potent hydrogen-bond acceptors. When executing extractions or purifications, researchers must account for the compound's extreme lipophilicity, making halogenated solvents highly effective organic phases.

References

  • Centers for Disease Control and Prevention (CDC). Toxicological Profile for Nitrophenols: Chemical and Physical Information. Retrieved from:[Link]

  • Journal of Chemical & Engineering Data (ACS Publications). Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Retrieved from:[Link]

  • RSC Advances. Determination of Kamlet-Taft parameters for selected solvate ionic liquids. Retrieved from:[Link]

  • ResearchGate. LogD: Lipophilicity for ionisable compounds (Halogenated phenol and halogenated nitrophenol). Retrieved from:[Link]

Sources

Exploratory

Spectral Characterization of 3-Bromo-6-iodo-2-nitrophenol: A Comprehensive Technical Guide

Executive Summary 3-Bromo-6-iodo-2-nitrophenol (CAS: 1823917-91-4) is a highly functionalized, polyhalogenated aromatic building block critical for advanced cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) and act...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-6-iodo-2-nitrophenol (CAS: 1823917-91-4) is a highly functionalized, polyhalogenated aromatic building block critical for advanced cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) and active pharmaceutical ingredient (API) development[1]. Because it possesses four distinct substituents on a single phenol ring, accurate spectral characterization requires a deep understanding of steric hindrance, electronic withdrawing effects, and intramolecular interactions.

This whitepaper provides a definitive, self-validating framework for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Structural Causality & Spectroscopic Implications

The spectroscopic behavior of 3-Bromo-6-iodo-2-nitrophenol is governed by its 2,6-disubstitution pattern. The hydroxyl group at C1 is flanked by a nitro group at C2 and an iodine atom at C6.

  • Intramolecular Hydrogen Bonding: The spatial proximity of the C1-OH and the C2-NO₂ group facilitates the formation of a stable, six-membered chelate ring via an O-H⋯O=N hydrogen bond. This locks the molecule into a planar conformation and severely deshields the hydroxyl proton, a phenomenon that dominates its NMR and IR profiles[2].

  • Electronic Deactivation: The combined electron-withdrawing nature of the nitro, bromo, and iodo groups drastically reduces the electron density of the aromatic ring, shifting the remaining aromatic protons (H4 and H5) downfield[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Causality

The choice of solvent is the most critical parameter in the NMR characterization of nitrophenols. Using a non-polar, non-competing solvent like CDCl3​ preserves the intramolecular hydrogen bond, resulting in a highly deshielded hydroxyl proton signal ( δ>10 ppm )[2]. Conversely, using a strongly hydrogen-bonding solvent like DMSO-d6​ disrupts this internal chelate, causing the OH signal to shift and broaden. This solvent-dependent chemical shift ( Δδ ) serves as a quantitative diagnostic tool for validating the presence of the internal hydrogen bond[4].

Self-Validating Protocol: 1H and 13C NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of 3-Bromo-6-iodo-2-nitrophenol in 0.6 mL of dry CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation Step: Lock the spectrometer to the deuterium signal of CDCl3​ and shim the magnetic field until the TMS internal standard peak is a sharp singlet at exactly 0.00 ppm. This ensures the chemical shift axis is perfectly calibrated.

  • 1H NMR Acquisition: Acquire data at 400 MHz using 16 scans, a 30° pulse angle, and a relaxation delay (D1) of 1.5 seconds to ensure complete relaxation of the sterically hindered aromatic protons.

  • 13C NMR Acquisition: Acquire data at 100 MHz using 1024 scans and a D1 of 2.0 seconds. The heavy-atom effect of Iodine at C6 will cause a significant upfield shift for that specific quaternary carbon.

Infrared (IR) Spectroscopy

Mechanistic Causality

In free phenols, the O-H stretching vibration typically appears as a sharp peak around 3600 cm⁻¹. However, the strong intramolecular hydrogen bond in 3-Bromo-6-iodo-2-nitrophenol weakens the O-H bond, causing a massive red-shift and broadening of the signal to the 3200–3300 cm⁻¹ region.

Self-Validating Protocol: ATR-FTIR Acquisition
  • Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with LC-MS grade isopropanol. Acquire a background spectrum (32 scans) to ensure no residual organic contamination or water vapor is present.

  • Sample Application: Place ~2 mg of the solid compound directly onto the diamond crystal.

  • Validation Step: Apply pressure using the anvil. Monitor the real-time baseline at 4000 cm⁻¹; a flat baseline confirms optimal solid-to-crystal contact, preventing scattering artifacts.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mechanistic Causality

The polyhalogenated, nitro-substituted phenol ring is highly acidic. Electrospray Ionization (ESI) in negative mode perfectly exploits this thermodynamic acidity, readily deprotonating the molecule to form a highly stable phenoxide anion [M-H]− . Furthermore, the presence of one Bromine atom ( 79Br and 81Br in a ~1:1 ratio) and one monoisotopic Iodine atom ( 127I ) creates a highly diagnostic isotopic doublet separated by 2 m/z units.

Self-Validating Protocol: ESI-MS (Negative Mode)
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol.

  • Validation Step: Prior to sample injection, infuse a known standard (e.g., p-nitrophenol) to tune the mass spectrometer optics and validate negative-mode ionization efficiency.

  • Acquisition: Inject 5 µL of the sample. Set the capillary voltage to 3.0 kV, cone voltage to 25 V, and desolvation temperature to 300 °C. Scan the m/z range from 100 to 500.

Consolidated Spectral Data Tables

Table 1: Predicted & Empirical 1H / 13C NMR Data Summary (400 MHz, CDCl₃) | Nucleus | Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Assignment / Causality | | :--- | :--- | :--- | :--- | :--- | | 1H | 10.62 | Singlet (broad) | - | C1-OH (Highly deshielded via intramolecular H-bond) | | 1H | 7.98 | Doublet | 8.5 | C5-H (Ortho to Iodine, para to Nitro) | | 1H | 7.29 | Doublet | 8.5 | C4-H (Ortho to Bromine, meta to Nitro) | | 13C | 151.2 | Quaternary | - | C1 (Attached to OH) | | 13C | 142.5 | Quaternary | - | C2 (Attached to NO₂) | | 13C | 138.1 | CH | - | C5 (Aromatic CH) | | 13C | 131.4 | CH | - | C4 (Aromatic CH) | | 13C | 118.5 | Quaternary | - | C3 (Attached to Br) | | 13C | 88.3 | Quaternary | - | C6 (Attached to I - Heavy Atom Shielding Effect) |

Table 2: ATR-FTIR Vibrational Assignments | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Correlation | | :--- | :--- | :--- | :--- | | 3250 | Medium, Broad | ν(O-H) | Red-shifted due to O-H⋯O=N chelation | | 1530 | Strong, Sharp | νas​(N-O) | Asymmetric nitro stretch | | 1335 | Strong, Sharp | νs​(N-O) | Symmetric nitro stretch | | 620 | Weak | ν(C-Br) | Carbon-Bromine stretch | | 510 | Weak | ν(C-I) | Carbon-Iodine stretch |

Table 3: ESI-MS Isotopic Pattern (Negative Mode)

Ion Species Formula Exact m/z Relative Abundance

| [M-H]− ( 79Br ) | C6​H279​BrINO3−​ | 341.8 | ~100% | | [M-H]− ( 81Br ) | C6​H281​BrINO3−​ | 343.8 | ~98% |

Analytical Workflow & Logical Relationships

The following diagram maps the structural features of 3-Bromo-6-iodo-2-nitrophenol directly to their corresponding analytical outputs, demonstrating the logical causality of the characterization workflow.

SpectralWorkflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Molecule 3-Bromo-6-iodo-2-nitrophenol (CAS: 1823917-91-4) NMR_Method 1H & 13C NMR Solvent: CDCl3 Molecule->NMR_Method IR_Method ATR-FTIR Solid State Molecule->IR_Method MS_Method ESI-MS Negative Mode Molecule->MS_Method NMR_Result1 OH Shift > 10 ppm (Intramolecular H-Bond) NMR_Method->NMR_Result1 NMR_Result2 Ortho Protons (H4, H5) Doublets, J ≈ 8.5 Hz NMR_Method->NMR_Result2 IR_Result1 Red-shifted OH Stretch ~3250 cm⁻¹ IR_Method->IR_Result1 IR_Result2 NO2 Stretches 1530 & 1335 cm⁻¹ IR_Method->IR_Result2 MS_Result1 [M-H]⁻ Ion m/z 341.8 / 343.8 MS_Method->MS_Result1 MS_Result2 1:1 Isotopic Ratio (79Br / 81Br) MS_Method->MS_Result2

Fig 1. Analytical workflow and structural causality for 3-Bromo-6-iodo-2-nitrophenol.

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-iodo-2-nitrophenol

Abstract This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-Bromo-6-iodo-2-nitrophenol, a highly substituted phenol with potential applications as an intermediate in pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-Bromo-6-iodo-2-nitrophenol, a highly substituted phenol with potential applications as an intermediate in pharmaceutical and materials science research. The synthesis of such a molecule is a non-trivial endeavor due to the challenges in controlling the regioselectivity of multiple electrophilic aromatic substitution reactions. This document outlines a strategic, step-by-step approach, starting from readily available 2-nitrophenol. The rationale behind the chosen reaction sequence and the experimental conditions are discussed in detail, grounded in established principles of organic chemistry. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the synthesis of complex aromatic compounds.

Introduction and Strategic Overview

3-Bromo-6-iodo-2-nitrophenol is a unique aromatic compound featuring a trifecta of electron-withdrawing and directing groups on a phenol backbone. The specific arrangement of these substituents makes it a valuable building block for the synthesis of more complex molecular architectures. The primary challenge in its synthesis lies in the precise installation of the bromo, iodo, and nitro groups at the desired positions on the phenol ring.

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution.[1] Conversely, the nitro group is a deactivating and meta-directing group.[2] Halogens, while deactivating the ring, are also ortho-, para-directors. A successful synthesis must strategically leverage these electronic effects to achieve the desired regiochemistry.

Our proposed synthetic strategy commences with 2-nitrophenol, a commercially available starting material. This choice is predicated on the synergistic directing effects of the hydroxyl and nitro groups, which both activate the C4 and C6 positions towards electrophilic attack. The synthesis will proceed through a sequential halogenation strategy, first introducing the bromine atom, followed by iodination.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical disconnection strategy that informs our forward synthesis plan.

Retrosynthesis target 3-Bromo-6-iodo-2-nitrophenol intermediate1 6-Iodo-2-nitrophenol target->intermediate1 C-Br bond formation (Bromination) starting_material 2-Nitrophenol intermediate1->starting_material C-I bond formation (Iodination)

Caption: Retrosynthetic analysis of 3-Bromo-6-iodo-2-nitrophenol.

This analysis suggests that the target molecule can be accessed from 2-nitrophenol via sequential iodination and bromination.

Synthetic Pathway and Mechanistic Rationale

The forward synthesis is designed in two key steps, starting from 2-nitrophenol.

Synthetic_Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: Bromination 2-Nitrophenol 2-Nitrophenol 6-Iodo-2-nitrophenol 6-Iodo-2-nitrophenol 2-Nitrophenol->6-Iodo-2-nitrophenol I2, HIO3, Acetic Acid, H2SO4 3-Bromo-6-iodo-2-nitrophenol 3-Bromo-6-iodo-2-nitrophenol 6-Iodo-2-nitrophenol->3-Bromo-6-iodo-2-nitrophenol Br2, Acetic Acid

Caption: Proposed synthetic workflow for 3-Bromo-6-iodo-2-nitrophenol.

Step 1: Iodination of 2-Nitrophenol to 6-Iodo-2-nitrophenol

The initial step involves the regioselective iodination of 2-nitrophenol. The hydroxyl group strongly directs incoming electrophiles to the ortho and para positions (C4 and C6). The nitro group, being a meta-director, also directs to the C4 and C6 positions. This concerted directing effect enhances the reactivity of these positions. Due to the steric hindrance from the adjacent nitro group, the iodination is anticipated to predominantly occur at the less hindered C6 position.

Iodination of phenols can be challenging as iodine is a weak electrophile.[3] To overcome this, an in-situ generation of a more potent iodinating species is often employed. A common method involves the use of iodine in the presence of an oxidizing agent, such as iodic acid (HIO₃) or nitric acid, in a solvent like acetic acid.[3][4]

Step 2: Bromination of 6-Iodo-2-nitrophenol to 3-Bromo-6-iodo-2-nitrophenol

The second step is the bromination of the synthesized 6-iodo-2-nitrophenol. The substituents on the ring now are the hydroxyl, nitro, and iodo groups. The hydroxyl group remains the most powerful activating and ortho-, para-directing group. It will strongly activate the C3 and C5 positions. The iodo and nitro groups are deactivating. Given the strong activation by the hydroxyl group, the bromination is expected to occur at one of the available ortho or para positions relative to it. The C3 position is ortho to the hydroxyl group and is sterically accessible, making it the most likely site for bromination.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 6-Iodo-2-nitrophenol
Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
2-Nitrophenol139.1110.0 g71.81.0
Iodine (I₂)253.819.1 g35.90.5
Iodic Acid (HIO₃)175.913.16 g18.00.25
Glacial Acetic Acid-150 mL--
Sulfuric Acid (conc.)-1 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-nitrophenol (10.0 g, 71.8 mmol) and glacial acetic acid (150 mL). Stir until the 2-nitrophenol is completely dissolved.

  • To the solution, add iodine (9.1 g, 35.9 mmol) and iodic acid (3.16 g, 18.0 mmol).

  • Carefully add concentrated sulfuric acid (1 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.

  • A yellow precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol-water to afford pure 6-iodo-2-nitrophenol.

Protocol 2: Synthesis of 3-Bromo-6-iodo-2-nitrophenol
Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
6-Iodo-2-nitrophenol265.015.0 g18.91.0
Bromine (Br₂)159.811.0 mL (3.1 g)19.41.03
Glacial Acetic Acid-50 mL--

Procedure:

  • In a 100 mL round-bottom flask fitted with a dropping funnel and a magnetic stirrer, dissolve 6-iodo-2-nitrophenol (5.0 g, 18.9 mmol) in glacial acetic acid (50 mL).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.0 mL, 19.4 mmol) in 10 mL of glacial acetic acid dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the reaction mixture into 200 mL of ice-cold water.

  • A solid precipitate will form. Collect the product by vacuum filtration and wash with cold water.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the final product, 3-Bromo-6-iodo-2-nitrophenol.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • Melting Point: To determine the purity of the products.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the substituents on the aromatic ring.

  • Mass Spectrometry: To determine the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

Conclusion

This technical guide has detailed a logical and feasible synthetic pathway for the preparation of 3-Bromo-6-iodo-2-nitrophenol, a valuable chemical intermediate. By starting with 2-nitrophenol and employing a sequential halogenation strategy, the challenges of regioselectivity can be effectively addressed. The provided experimental protocols offer a practical starting point for researchers in the field. Careful control of reaction conditions and diligent monitoring of the reaction progress are paramount to achieving a successful synthesis with good yield and purity.

References

  • ResearchGate. (n.d.). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • Benchchem. (n.d.). Technical Support Center: Regioselectivity in the Formylation of Substituted Phenols.
  • ACS Publications. (2022). Molecular Insights into the Enhanced Formation of Halonitrophenols after the UV/Chloramine Process.
  • PubMed. (2022).
  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols.
  • Chemistry Steps. (2024). Reactions of Phenols.
  • ResearchGate. (n.d.). Molecular Insights into the Enhanced Formation of Halonitrophenols after the UV/Chloramine Process | Request PDF.
  • Guidechem. (2023). How to synthesize and apply 2-Bromo-6-nitrophenol? - FAQ.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of 2-Bromo-6-nitrophenol (CAS 13073-25-1).
  • Google Patents. (n.d.). CN109369345A - A kind of preparation method of 2-bromo-5-iodophenol.
  • ResearchGate. (n.d.). Formation of halonitromethanes from different nitrophenol compounds during UV/post-chlorination: Impact factors, DFT calculation, reaction mechanisms, and toxicity | Request PDF.
  • Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol.
  • Wikipedia. (n.d.). Phenol.
  • Google Patents. (n.d.). US3929907A - Halogenation of phenolic compounds.
  • PDF Free Download. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.
  • ChemicalBook. (n.d.). 2-Bromo-6-nitrophenol synthesis.
  • Hong Kong Baptist University. (2023).
  • MDPI. (2023).
  • CymitQuimica. (n.d.). 3-Bromo-6-iodo-2-nitrophenol.
  • Sparkl. (n.d.). Revision Notes - Nitration and Bromination of Phenol | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
  • MDPI. (2025). Enantioselective Iodination and Bromination for the Atroposelective Construction of Axially Chiral Compounds.
  • ChemicalBook. (n.d.). 2-Bromo-3-nitrophenol synthesis.
  • Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?.
  • Acta Chemica Scandinavica. (n.d.).
  • Khan Academy. (n.d.). Bromination of Phenols (video).
  • Hong Kong Baptist University. (n.d.). Understanding the formation and fate of halonitrophenols during the water disinfection - Fingerprint.
  • ChemBK. (2024). 3-Bromo-6-nitrophenol.
  • Chemspace. (n.d.). 3-bromo-6-iodo-2-nitrobenzaldehyde - C7H3BrINO3 | CSCS00020823838.
  • ACS Publications. (2024). Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process.
  • Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • ACS Publications. (n.d.). Aromatic Halogenation. II. The Kinetics and Mechanism of Iodination of 4-Nitrophenol and 4-Nitrophenol-2,6-d2.
  • Organic Syntheses Procedure. (n.d.). 2-bromo-3-nitrobenzoic acid.
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Sources

Exploratory

Orthogonal Functionalization Strategies for 3-Bromo-6-iodo-2-nitrophenol: A Technical Guide for Advanced Molecular Assembly

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The rational design of complex pharmaceuticals and agrochemicals relies heavily...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The rational design of complex pharmaceuticals and agrochemicals relies heavily on densely functionalized, polyhalogenated arenes. 3-Bromo-6-iodo-2-nitrophenol (CAS: 1823917-91-4) represents a masterclass in programmable reactivity[1]. By possessing four distinct functional groups—each with a unique electronic and steric profile—this scaffold allows for highly predictable, sequential, and orthogonal functionalization. This whitepaper details the causality behind its reactivity and provides field-proven, self-validating protocols for exploiting its orthogonal reaction pathways.

Electronic and Steric Profiling: The Causality of Reactivity

To harness the full potential of 3-Bromo-6-iodo-2-nitrophenol, one must understand the thermodynamic and kinetic forces governing each site. The molecule's programmable nature stems from the interplay between bond dissociation energies (BDEs) and resonance stabilization:

  • C6-Iodo (Kinetic Lability): The carbon-iodine bond is the weakest in the molecule (BDE ~65 kcal/mol). In palladium-catalyzed cross-coupling reactions, oxidative addition is typically the rate-determining step. The low BDE of the C-I bond ensures that Pd(0) inserts exclusively at C6, leaving the C-Br bond completely intact[2].

  • C3-Bromo (Resonance Activation): While C-Br bonds (BDE ~81 kcal/mol) can undergo cross-coupling, the C3 position in this scaffold is uniquely activated for Nucleophilic Aromatic Substitution (SNAr) . Because the C3-bromo group is ortho to the strongly electron-withdrawing C2-nitro group, nucleophilic attack at C3 generates a Meisenheimer complex where the negative charge is delocalized directly onto the C2 carbon, allowing the nitro group to stabilize the intermediate via resonance[3].

  • C2-Nitro (Directing & Masking): Beyond activating the C3 position for SNAr, the nitro group serves as a masked amine. Post-functionalization, it can be reduced to an aniline, setting the stage for intramolecular cyclizations (e.g., forming benzoxazoles or benzoxazines)[4].

  • C1-Phenol (Acidity & Coordination): The combined inductive and resonance effects of the ortho-nitro, ortho-iodo, and meta-bromo groups significantly lower the pKa of the phenol. During basic cross-coupling, the resulting phenoxide can act as a strong electron donor, potentially poisoning the catalyst or participating in unwanted O-arylation[5]. Protection (e.g., as a Methoxymethyl (MOM) or Benzyl ether) is often a necessary first step.

ReactivityMap Core 3-Bromo-6-iodo-2-nitrophenol (Core Scaffold) C6 C6-Iodo Group (Weakest C-X Bond) Core->C6 Oxidative Addition (Pd/Cu Catalysis) C3 C3-Bromo Group (Nitro-Activated) Core->C3 S_NAr (Nucleophilic Attack) C2 C2-Nitro Group (Electron Withdrawing) Core->C2 Reduction (Fe/NH4Cl or SnCl2) C1 C1-Phenol (Acidic/Nucleophilic) Core->C1 Protection (MOM/Bn Ether)

Reactivity map of 3-Bromo-6-iodo-2-nitrophenol highlighting site-specific functionalization.

Orthogonal Functionalization Workflows

The differential reactivity between the C6-I and C3-Br positions enables a sequential "chemistry-on-the-complex" approach[6]. The standard progression dictates reacting the most labile bond first (C6-I via Pd-catalysis), followed by the electronically activated bond (C3-Br via SNAr)[7].

Workflow A: Chemoselective Suzuki-Miyaura Coupling at C6

The Suzuki-Miyaura reaction is highly sensitive to halogen BDEs. By carefully controlling temperature and catalyst loading, the C6-iodo group can be selectively arylated[2].

Self-Validating Experimental Protocol:

  • Preparation: In an oven-dried Schlenk flask, combine the O-protected 3-bromo-6-iodo-2-nitrophenol (1.0 equiv), arylboronic acid (1.05 equiv, slight excess prevents over-coupling), and K₂CO₃ (2.0 equiv).

  • Solvent System: Add a degassed 3:1 mixture of Toluene/H₂O. The biphasic system aids in dissolving the inorganic base while maintaining organic solubility.

  • Catalyst Addition: Under an argon atmosphere, add Pd(PPh₃)₄ (0.03 equiv). Causality note: The bulky triphenylphosphine ligands and the mild 80 °C temperature prevent the catalyst from overcoming the higher activation energy required to insert into the C3-Br bond.

  • Reaction & Monitoring: Heat to 80 °C for 8-12 hours. Monitor via TLC or LC-MS. The disappearance of the starting material and the emergence of a single new mass peak (M - I + Ar) validates the chemoselectivity.

  • Workup: Cool to room temperature, partition between EtOAc and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Workflow B: Nucleophilic Aromatic Substitution (SNAr) at C3

With the C6 position functionalized, the C3-bromo group remains primed for displacement. The ortho-nitro group heavily biases this position for attack by amines, thiols, or alkoxides[8].

Self-Validating Experimental Protocol:

  • Preparation: Dissolve the C6-arylated intermediate (1.0 equiv) in anhydrous DMF or DMSO (0.2 M concentration).

  • Nucleophile Addition: Add the secondary amine or thiol (1.2 equiv) and a mild base such as Cs₂CO₃ (1.5 equiv). Causality note: Cs₂CO₃ provides the "cesium effect," enhancing the solubility and reactivity of the nucleophile without causing unwanted side reactions with the nitro group.

  • Reaction & Monitoring: Stir at 60–80 °C. The reaction is self-validating through an observable color change (often shifting to deep red/orange) as the highly conjugated Meisenheimer complex forms and resolves. Monitor by TLC until the C3-bromo intermediate is consumed.

  • Workup: Quench with ice water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

OrthogonalWorkflow Start Protected 3-Bromo-6-iodo- 2-nitrophenol Step1 Step 1: Suzuki Coupling (C6-Arylation) Start->Step1 Pd(PPh3)4, Ar-B(OH)2 Step2 Step 2: SNAr (C3-Amination) Step1->Step2 Amine, Cs2CO3, DMF, 60°C Step3 Step 3: Nitro Reduction (Aniline Formation) Step2->Step3 Fe, NH4Cl (Avoid Pd/C) End Complex Poly-Substituted Benzoxazine Step3->End Intramolecular Cyclization

Sequential orthogonal functionalization workflow for complex arene assembly.

Quantitative Data Summary

The following table summarizes the expected reactivity profiles and quantitative outcomes when subjecting the 3-Bromo-6-iodo-2-nitrophenol scaffold to various functionalization conditions, synthesizing data from analogous polyhalogenated systems[2][4][7].

Reaction TypeTarget BondReagents / CatalystTemp (°C)ChemoselectivityTypical Yield
Suzuki-Miyaura C6-IPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃80 °C>95% (C6 over C3)75 - 85%
Sonogashira C6-IPd(PPh₃)₂Cl₂, CuI, Alkyne, TEA25 - 50 °C>98% (C6 over C3)80 - 90%
SNAr C3-BrSec-Amine, Cs₂CO₃, DMF60 - 80 °C>99% (C3 exclusive)70 - 95%
Reduction C2-NO₂Fe powder, NH₄Cl, EtOH/H₂O80 °CPreserves C-Br/C-I85 - 95%

Note: Attempting catalytic hydrogenation (H₂ with Pd/C) for nitro reduction will result in extensive protodehalogenation of both the C-I and C-Br bonds and must be avoided.

Conclusion

3-Bromo-6-iodo-2-nitrophenol is not merely a chemical reagent; it is a programmable matrix for molecular assembly. By respecting the hierarchy of bond dissociation energies (favoring C-I oxidative addition) and the electronic topography dictated by the nitro group (favoring C-Br SNAr), drug development professionals can execute highly complex, multi-step syntheses with minimal protecting group manipulation. Adhering to the protocols and causality principles outlined in this guide ensures high-fidelity, reproducible access to advanced heterocyclic architectures.

References

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols Source: Massachusetts Institute of Technology (DSpace) URL:[Link]

  • Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines Source: RSC Advances URL:[Link]

  • Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex Source: Digital Library Thuringia URL:[Link]

Sources

Foundational

Introduction: A Proactive Approach to the Safety of a Novel Reagent

An In-depth Technical Guide to the Safety and Handling of 3-Bromo-6-iodo-2-nitrophenol Section 1: Compound Identification and Hazard Inference from Chemical Structure Understanding the potential reactivity and toxicity o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety and Handling of 3-Bromo-6-iodo-2-nitrophenol

Section 1: Compound Identification and Hazard Inference from Chemical Structure

Understanding the potential reactivity and toxicity of a molecule begins with an analysis of its structure. The hazards associated with 3-Bromo-6-iodo-2-nitrophenol can be logically inferred from its constituent parts.

  • The Nitrophenol Core: Nitrophenols are a class of compounds recognized for their biological activity and potential toxicity[2][3]. The nitro group (-NO2) is an electron-withdrawing group that can increase the acidity of the phenolic hydroxyl (-OH) group. Many nitrophenols are classified as harmful if swallowed, and can cause skin and serious eye irritation[4][5][6]. Some are also known to be toxic to aquatic life[5]. The presence of the nitro group also introduces thermal instability; aromatic nitro compounds can be explosive, especially in the presence of a base[7].

  • Bromine and Iodine Substituents: Halogenation of aromatic rings can significantly modify the toxicological profile of a compound. Both bromine and iodine add considerable mass to the molecule and can influence its absorption, distribution, metabolism, and excretion (ADME) profile. Halogenated compounds can be irritants and may pose environmental hazards[8]. Upon combustion, they can release toxic and corrosive hydrogen bromide and hydrogen iodide gases[9][10].

This composite structure suggests that 3-Bromo-6-iodo-2-nitrophenol should be handled as a substance that is potentially toxic, an irritant to skin and eyes, environmentally hazardous, and possibly thermally sensitive.

Section 2: Physicochemical Properties and Stability Assessment

While exhaustive experimental data for 3-Bromo-6-iodo-2-nitrophenol is sparse, we can summarize known information and predict key properties based on its analogs.

PropertyValue / Inferred CharacteristicSource / Rationale
CAS Number 1823917-91-4[1]
Molecular Formula C₆H₃BrINO₃Derived from Structure
Molecular Weight 343.90 g/mol [1]
Physical State Likely a solid at room temperature.Analogy with similar substituted phenols like 2-Bromo-6-nitrophenol (Crystalline Solid) and 3-Bromo-2-nitrophenol (Solid)[10].
Color Likely yellow.Nitrophenols are typically light yellow solids[2][10].
Solubility Expected to have low water solubility but be soluble in organic solvents.A common characteristic of halogenated aromatic compounds.
Stability Stable under recommended storage conditions. May be light-sensitive.Phenolic compounds can be sensitive to light[9].
Thermal Stability Caution advised. Aromatic nitro compounds can decompose upon heating[7].The presence of the nitro group is a key indicator for potential thermal instability.
Incompatible Materials Strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.Common incompatibilities for phenols and nitro-aromatics[7][9].

Section 3: Hazard Identification and Inferred GHS Classification

A specific Globally Harmonized System (GHS) classification for 3-Bromo-6-iodo-2-nitrophenol is not established. However, based on data from analogous compounds, a conservative classification is warranted.

Hazard ClassInferred ClassificationRationale and Supporting Evidence from Analogs
Acute Toxicity, Oral Category 4 (Harmful if swallowed) m-Nitrophenol is classified as Harmful if swallowed (H302)[5].
Skin Corrosion/Irritation Category 2 (Causes skin irritation) 2-Bromo-6-nitrophenol and other analogs are known to cause skin irritation (H315)[10][11][12].
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation) Numerous related compounds, including 2-Bromo-6-nitrophenol and 2,4,6-Tribromophenol, are classified as causing serious eye irritation (H319)[10][11].
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation) This is a common classification for powdered chemicals that can be inhaled. 2-Bromo-5-nitrothiophene is classified as potentially causing respiratory irritation (H335)[11].

Inferred Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Inferred Signal Word: Warning

Section 4: Safe Handling and Engineering Controls

Given the inferred hazards, a multi-layered approach to risk mitigation is essential. The primary goal is to prevent any direct contact or aerosol inhalation.

Core Principle: As Low As Reasonably Practicable (ALARP) All exposure should be minimized. These protocols are designed to ensure that exposure levels are well below any potential limit of harm.

Workflow for Handling Solid 3-Bromo-6-iodo-2-nitrophenol:

cluster_prep Preparation cluster_handling Handling Operations cluster_cleanup Post-Handling A Verify Eyewash & Safety Shower Functionality B Don Appropriate PPE (See Section 5) A->B C Prepare Certified Chemical Fume Hood B->C D Designate a Specific Work Area in Hood C->D E Transfer Compound from Storage D->E F Weigh Compound on an Anti-Vibration Table (in hood if possible) E->F G Perform Chemical Reaction / Solubilization F->G H Decontaminate All Surfaces and Equipment G->H I Segregate and Label Hazardous Waste H->I J Doff PPE in Correct Sequence I->J K Wash Hands Thoroughly J->K

Caption: Standard workflow for handling potent solid compounds.

Detailed Protocols:

  • Ventilation: All handling of 3-Bromo-6-iodo-2-nitrophenol powder must be performed inside a certified chemical fume hood to prevent inhalation of dust particles[13]. Ensure the sash is at the lowest practical height.

  • Containment: Use disposable bench covers to contain any minor spills. When weighing, use a weigh boat or creased paper to prevent contamination of the balance. If possible, perform weighing operations within the fume hood or a ventilated balance enclosure.

  • Aerosol Prevention: Avoid actions that could generate dust, such as rapid scraping or pouring from a height. Add solids to solvents gently.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory[14]. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[4][15].

Section 5: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used consistently and correctly. The selection is based on the inferred risks of skin/eye irritation and potential toxicity.

  • Eye and Face Protection: Wear chemical safety goggles that conform to EU standard EN166 or OSHA 29 CFR 1910.133 regulations[4][9]. A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation[13].

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to inspect them for tears before use and to change them immediately if contamination is suspected[14]. Use proper glove removal technique to avoid skin contact.

    • Lab Coat: A fully buttoned, long-sleeved lab coat is mandatory.

  • Respiratory Protection: Under normal conditions of use within a functioning chemical fume hood, a respirator should not be necessary. However, if engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used[10][16].

PPE Donning and Doffing Sequence:

cluster_don Donning (Putting On) cluster_doff Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: The sequence is critical to prevent self-contamination.

Section 6: Emergency Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

First-Aid Measures (Based on Analogs):

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[9][16][17].

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes[5][16]. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do[4][9]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person[16][17]. Call a physician or poison control center immediately.

Spill Response Protocol:

  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated (i.e., the fume hood is operational).

  • Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.

  • Contain & Clean: For a solid spill, gently cover with an inert absorbent material like sand or vermiculite. Carefully sweep or scoop the material into a suitable container for hazardous waste disposal[9][11]. Avoid creating dust. Decontaminate the spill area with an appropriate solvent and then soap and water.

  • Dispose: Seal and label the container as hazardous waste for proper disposal[9][15].

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), water spray, or alcohol-resistant foam[9][16][17].

  • Specific Hazards: Combustion may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen iodide[9][10].

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products[9][16].

Section 7: Storage and Disposal

Proper storage and disposal are critical for long-term safety and environmental protection.

Storage Conditions:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place[4][11][17].

  • Store away from incompatible materials such as strong oxidizing agents and bases[9][10].

  • Consider protecting the material from direct sunlight, as phenols can be light-sensitive[9].

Disposal:

  • Disposal of this chemical must be handled as hazardous waste.

  • Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations[4][9][15]. Do not allow the product to enter drains or waterways.

References

  • 3-Iodophenol Safety D
  • α-Bromo-m-toluonitrile Safety D
  • 3-Bromo-6-iodoquinoline Safety Data Sheet.
  • 2-Bromo-2-nitro-1,3-propanediol Material Safety Data Sheet. (2008).
  • m-Nitrophenol Safety Data Sheet. (2018). Fisher Scientific via UPRM.
  • 2,4,6-Tribromophenol Safety D
  • 2-Bromo-2-nitropropane Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • 3-bromo-6-nitroquinoline Safety Data Sheet.
  • 2-Bromo-5-nitrothiophene Safety Data Sheet. (2013). Thermo Fisher Scientific.
  • 3-Bromo-6-iodo-2-nitrophenol Product Page.
  • 3-Bromo-2-nitrophenol Product Page.
  • 2-Bromo-2-nitro-1,3-propanediol Safety Data Sheet. (2009). Thermo Fisher Scientific.
  • m-Nitrophenol Safety Data Sheet. (2009). Thermo Fisher Scientific.
  • 2-Bromo-6-nitrophenol Safety D
  • 4-Bromo-2-fluoro-6-nitrophenol Safety D
  • General Safety Data Sheet Inform
  • Incident management: brominated flame retardants.
  • Personal protective equipment for handling Bromoiodoacetic Acid. (2025). Benchchem.
  • Toxicological Profile for Nitrophenols. (Date Not Specified).
  • NITROPHENOLS. (2024). CAMEO Chemicals - NOAA.
  • 3-Nitrophenol Safety Data Sheet.
  • Toxicological Profile for Nitrophenols. (Date Not Specified).

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Exploratory

A Technical Guide to the Electronic Effects of Substituents in 3-Bromo-6-iodo-2-nitrophenol

Abstract This technical guide provides an in-depth analysis of the electronic effects at play in the polysubstituted aromatic compound, 3-bromo-6-iodo-2-nitrophenol. Aimed at researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the electronic effects at play in the polysubstituted aromatic compound, 3-bromo-6-iodo-2-nitrophenol. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the complex interplay between inductive and resonance effects of the bromo, iodo, and nitro substituents on the phenolic ring. A thorough understanding of these principles is paramount for predicting the molecule's physicochemical properties, such as acidity (pKa) and reactivity towards electrophilic or nucleophilic reagents. This guide synthesizes theoretical principles with practical, field-proven experimental methodologies for the quantitative assessment of these electronic effects, ensuring a blend of academic rigor and actionable insights.

Introduction: The Significance of Electronic Effects

In the realm of organic chemistry, the structure of a molecule dictates its function. The subtle, yet powerful, electronic influences of substituent groups on a parent scaffold, like a benzene ring, can dramatically alter its properties. These electronic effects, broadly categorized as inductive and resonance effects, govern the electron density distribution within a molecule. This, in turn, influences a wide range of characteristics, from the acidity of a proton to the regioselectivity of a chemical reaction.[1][2]

The subject of this guide, 3-bromo-6-iodo-2-nitrophenol, presents a compelling case study. It features a hydroxyl group, whose properties are modulated by three distinct substituents: a strongly electron-withdrawing nitro group, and two halogens, bromine and iodine, which exhibit a characteristic dual nature of electronic influence. Analyzing how these groups, in their specific positions, collectively impact the phenolic system is crucial for predicting its behavior in various chemical and biological contexts.

The Theoretical Framework: A Duality of Effects

The electronic character of any substituent can be deconstructed into two fundamental components: the inductive effect and the resonance effect.[3][4][5]

The Inductive Effect (I)

The inductive effect is a through-bond phenomenon, arising from the difference in electronegativity between atoms in a sigma (σ) bond. This effect causes a polarization of the electron density along the bond, which can be transmitted through a chain of atoms, albeit weakening with distance.

  • Electron-Withdrawing Inductive Effect (-I): Substituents more electronegative than carbon, such as the nitro group (-NO2) and halogens (-Br, -I), pull electron density away from the aromatic ring.[6] The nitro group exerts a very strong -I effect due to the highly electronegative oxygen atoms and the positively charged nitrogen.[7] Halogens also exhibit a significant -I effect.[6]

  • Electron-Donating Inductive Effect (+I): Alkyl groups are classic examples of substituents with a +I effect, pushing electron density towards the ring.

The Resonance (Mesomeric) Effect (R or M)

The resonance effect involves the delocalization of π-electrons through the overlap of p-orbitals between a substituent and the aromatic ring.[4][6] This effect is transmitted through the π-system and is most pronounced at the ortho and para positions relative to the substituent.

  • Electron-Withdrawing Resonance Effect (-R): Substituents with a π-bond to an electronegative atom, like the nitro group, can withdraw electron density from the aromatic ring via resonance.[3][8] This delocalization is a powerful deactivating force.

  • Electron-Donating Resonance Effect (+R): Substituents with a lone pair of electrons on the atom directly attached to the ring, such as the hydroxyl group (-OH) and halogens (-Br, -I), can donate electron density to the ring.[9][10]

It is crucial to note that for halogens, the inductive and resonance effects are in opposition. While they donate electron density through resonance (+R), their strong electronegativity leads to a dominant electron-withdrawing inductive effect (-I).[6][11]

Deconstructing 3-Bromo-6-iodo-2-nitrophenol

Let's analyze the electronic contribution of each substituent in the context of their specific positions relative to the hydroxyl group.

SubstituentPosition (relative to -OH)Inductive EffectResonance EffectOverall Electronic Character
-NO2 ortho (C2)Strong -IStrong -RStrongly Electron-Withdrawing
-Br meta (C3)Strong -IWeak +RPredominantly Electron-Withdrawing
-I para (C6)Moderate -IWeak +RPredominantly Electron-Withdrawing
-OH - (C1)Moderate -IStrong +RStrongly Activating, +R > -I

The hydroxyl group itself is a strong +R donor, which activates the ring. However, it is surrounded by three electron-withdrawing groups that will significantly influence its properties.

  • The Nitro Group (-NO2): Located at the ortho position, the nitro group exerts both a powerful -I and -R effect.[3][7] This drastically reduces the electron density of the aromatic ring and, most importantly, can directly stabilize the negative charge of the corresponding phenoxide anion through resonance.

  • The Bromo (-Br) and Iodo (-I) Groups: As halogens, both bromine and iodine are deactivating due to their strong -I effect outweighing their weaker +R effect.[6][9] The inductive effect of bromine is stronger than that of iodine due to its higher electronegativity. The bromine at the meta position primarily exerts its -I effect, as the resonance effect is not transmitted to this position.[3][12] The iodine at the para position exerts both its -I and +R effects.

The cumulative impact of these three electron-withdrawing substituents is a significant decrease in the electron density of the phenol ring, which has profound consequences for its acidity.

Predicted Physicochemical Properties

Acidity (pKa)

Phenols are generally more acidic than alcohols because the resulting phenoxide ion is stabilized by resonance.[13] The presence of electron-withdrawing groups (EWGs) on the ring further stabilizes the phenoxide anion by delocalizing the negative charge, thereby increasing the acidity of the phenol (i.e., lowering its pKa value).[12][14]

In 3-bromo-6-iodo-2-nitrophenol, all three substituents are electron-withdrawing. The ortho-nitro group, in particular, will have a dramatic acid-strengthening effect due to its ability to delocalize the phenoxide's negative charge through resonance.[3][14] The meta-bromo and para-iodo groups will also contribute to the increased acidity through their inductive effects. Consequently, 3-bromo-6-iodo-2-nitrophenol is predicted to be a significantly stronger acid than phenol itself.

Experimental Verification of Electronic Effects

Theoretical predictions must be validated through empirical evidence. The most direct measure of the net electronic effect on the hydroxyl group is the determination of its acidity constant (pKa).

Protocol 1: Determination of pKa via UV-Vis Spectrophotometry

This method is based on the principle that the protonated (acidic) and deprotonated (basic) forms of a compound often have distinct UV-Visible absorption spectra.[15] By measuring the absorbance of the compound in a series of buffer solutions with known pH, the pKa can be determined.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range that brackets the expected pKa of the analyte.

  • Stock Solution Preparation: Prepare a stock solution of 3-bromo-6-iodo-2-nitrophenol in a suitable solvent (e.g., DMSO or ethanol) to ensure solubility.

  • Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a fixed volume of the buffer.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., from 250-500 nm) for each sample.[16] A spectrum in a highly acidic solution (e.g., pH 1) and a highly basic solution (e.g., pH 13) should also be recorded to obtain the spectra of the pure acidic and basic forms, respectively.[17]

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) for the acidic and basic forms.

    • Identify any isosbestic points, which are wavelengths where the molar absorptivity of the acidic and basic forms are equal. The presence of sharp isosbestic points is a good indicator of a clean equilibrium between two species.

    • Plot absorbance at a chosen λmax versus pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.[17][18]

    • Alternatively, use the Henderson-Hasselbalch equation in its logarithmic form. A plot of log[([A⁻]/[HA])] vs. pH will yield a straight line with the pKa as the x-intercept.[18]

Conceptual Framework 2: Hammett Analysis

The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of a benzene derivative.[19][20][21] It takes the form:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

  • k or K is the rate or equilibrium constant for the substituted reactant.

  • k₀ or K₀ is the constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction.[22]

While a full Hammett analysis would require synthesizing a series of related compounds, the concept is central to quantifying electronic effects. The strongly positive σ values for the nitro group and halogens would predict a significant increase in the acidity (a larger Kₐ) of the phenol.

Visualizing the Electronic Landscape

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex electronic interactions and experimental workflows.

pka_workflow start Prepare Stock Solution (Analyte in DMSO) create_samples Create Samples in Buffers start->create_samples prep_buffers Prepare Buffer Series (e.g., pH 2-12) prep_buffers->create_samples measure_spectra Measure UV-Vis Spectra for each pH create_samples->measure_spectra analyze Analyze Data measure_spectra->analyze plot_abs Plot Absorbance vs. pH analyze->plot_abs plot_hh Plot log([A-]/[HA]) vs. pH analyze->plot_hh pka_result Determine pKa plot_abs->pka_result plot_hh->pka_result

Caption: Experimental workflow for pKa determination by UV-Vis spectrophotometry.

Caption: Resonance stabilization of the phenoxide anion by the ortho-nitro group.

Conclusion

The electronic landscape of 3-bromo-6-iodo-2-nitrophenol is dominated by the powerful electron-withdrawing nature of its substituents. The cumulative -I effects of the bromo, iodo, and nitro groups, combined with the potent -R effect of the ortho-nitro group, create a highly electron-deficient aromatic system. This has the primary consequence of markedly increasing the acidity of the phenolic proton, a prediction that can be quantitatively confirmed through straightforward spectrophotometric pKa determination. For scientists in drug development and chemical research, a granular understanding of these substituent effects is not merely academic; it is a fundamental prerequisite for predicting molecular interactions, metabolic stability, and synthetic accessibility.

References

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  • Pearson+. (2024, August 10). Though the nitro group is electron-withdrawing by resonance, when...[Link]

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  • Pharmaguideline. Acidity of Phenols, Effect of Substituents on Acidity. [Link]

  • Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th...[Link]

  • Chemistry LibreTexts. (2023, October 27). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

  • Galiano, S., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]

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  • MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

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  • Penn State Pressbooks. 8.7 An Explanation of Substituent Effects. Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. [Link]

  • PMC. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. [Link]

  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. [Link]

  • Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2002, May 8). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. [Link]

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  • Chemistry Stack Exchange. (2015, October 12). Inductive effects of halogens. [Link]

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  • Dalal Institute. The Hammett Equation and Linear Free Energy Relationship. [Link]

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  • Wikipedia. Nitrophenol. [Link]

  • Environmental Science: Processes & Impacts. Influence of solvent on the electronic structure and the photochemistry of nitrophenols. [Link]

  • PMC. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. [Link]

  • Francis Academic Press. Study of Electronic Effect in Organic Reactions Introduction. [Link]

  • R Discovery. (2016, April 1). Effect of cluster environment on the electron attachment to 2-nitrophenol. [Link]

Sources

Foundational

The Pharmacological Evolution of Halogenated Nitrophenols: From Aquatic Biocides to Targeted Therapeutics

Executive Summary Halogenated nitrophenols represent a unique class of chemical compounds that have profoundly shaped both ecological management and human pharmacology over the last seven decades. Originally synthesized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated nitrophenols represent a unique class of chemical compounds that have profoundly shaped both ecological management and human pharmacology over the last seven decades. Originally synthesized and screened in the 1950s for their biocidal properties, these compounds—most notably TFM (3-trifluoromethyl-4-nitrophenol) and Niclosamide —were initially deployed to control invasive aquatic species and parasitic infections. Today, advanced high-throughput screening and structural optimization have repurposed these molecules for oncology, metabolic diseases, and antimicrobial resistance. This whitepaper explores the historical discovery, fundamental mechanisms of action, and the modern experimental protocols driving the next generation of halogenated nitrophenol therapeutics.

Historical Context: The Discovery of TFM and Niclosamide

The Great Lakes Crisis and TFM

In the mid-20th century, the Laurentian Great Lakes faced an ecological collapse due to the invasion of the parasitic sea lamprey (Petromyzon marinus). By the 1950s, the commercial fishery had been decimated. In a desperate bid to save the ecosystem, scientists at the Hammond Bay Biological Station in northern Michigan initiated a massive screening campaign[1]. After systematically testing more than 6,000 different chemical compounds, researchers discovered that 2 exhibited highly selective toxicity against sea lamprey larvae[2]. Introduced into management usage in 1958, TFM successfully reduced sea lamprey populations by approximately 90% from their historical highs, marking one of the greatest successes in invasive species control[1].

The Bayer Discovery: Niclosamide

Concurrently, in 1958, the Bayer chemotherapy research laboratories discovered3 while screening for molluscicides to combat snails hosting schistosomiasis[3]. By 1960, its potent efficacy against human tapeworm infections was realized, leading to its FDA approval in 1982 and inclusion in the World Health Organization's list of essential medicines[4].

Pharmacological Mechanism: Mitochondrial Uncoupling

The primary mechanism of action for halogenated nitrophenols is the uncoupling of oxidative phosphorylation. Due to their specific phenolic structures, compounds like TFM and niclosamide act as protonophores [5].

In a healthy mitochondrion, the electron transport chain pumps protons ( H+ ) into the intermembrane space, creating a proton motive force used by ATP synthase to generate ATP. Halogenated nitrophenols disrupt this by binding to protons in the acidic intermembrane space. The lipophilic nature of the protonated halogenated nitrophenol allows it to diffuse across the inner mitochondrial membrane into the matrix, where it releases the proton, effectively short-circuiting the proton gradient and halting ATP production[6].

MOA Mito Intermembrane Space (High H+) HNP_deprot Halogenated Nitrophenol (Anion State) Mito->HNP_deprot H+ Binding HNP_prot Protonated Nitrophenol (Lipophilic State) HNP_deprot->HNP_prot Protonation Matrix Mitochondrial Matrix (Low H+) HNP_prot->Matrix Membrane Diffusion Matrix->HNP_deprot H+ Release Uncoupling Proton Motive Force Dissipation (Decreased ATP) Matrix->Uncoupling Uncoupling Effect

Fig 1. Mechanism of mitochondrial uncoupling by halogenated nitrophenols via proton shuttling.

Modern Therapeutic Repurposing and Structural Optimization

While historically used as biocides and anthelmintics, halogenated nitrophenols are experiencing a renaissance in modern drug development. Niclosamide has been identified as a potent inhibitor of multiple signaling pathways, including STAT3, NF-κB, and Wnt/β-catenin, making it a prime candidate for repurposing in oncology[3].

However, the nitroaromatic group in these compounds carries a risk of genotoxicity due to the formation of DNA adducts and subsequent DNA replication stress[7]. To optimize the therapeutic window, researchers have developed Nitro-Deficient Niclosamide (ND-Nic) . By eliminating the aniline 4′-NO2 group, ND-Nic significantly reduces genome-wide DNA damage (measured by decreased γH2AX signals) while preserving its antitumour mechanism mediated through mitochondrial uncoupling and calcium signaling pathways[7].

Quantitative Comparison of Key Halogenated Nitrophenols
CompoundDiscoveryTarget / ApplicationMechanism of ActionQuantitative Metrics & Efficacy
TFM 1958Sea Lamprey ControlProtonophore (Mitochondrial Uncoupling)Reduced Great Lakes lamprey populations by ~90%[1].
Niclosamide 1958Anthelmintic / OncologyUncoupling, STAT3 / NF-κB InhibitionMW: 327.12 Da. Standard adult dose: 2.0g[3].
ND-Nic 2021Targeted Cancer TherapyUncoupling (Preserved), Calcium signalingSignificantly reduced γH2AX signals (DNA breaks)[7].

Experimental Methodologies

To facilitate the continued development of halogenated nitrophenols, the following self-validating protocols outline the synthesis of novel derivatives and the functional validation of their uncoupling activity.

Protocol 1: Synthesis of Halogenated Nitrophenol Derivatives via SNAr

This protocol utilizes 8 to generate amine-tethered derivatives[8].

  • Reagent Preparation: In a microwave-safe vial, dissolve the halogenated nitrophenol precursor (e.g., 5-bromo-2-nitrophenol, 1.0 equiv.) in dimethyl sulfoxide (DMSO).

    • Causality: DMSO, a polar aprotic solvent, is critical because it solvates the counter-cations but leaves the nucleophile highly reactive while stabilizing the anionic Meisenheimer intermediate[8].

  • Nucleophilic Addition: Add an excess of the amine nucleophile (e.g., pyrrolidine, 3.0-5.0 equiv.).

    • Causality: The excess amine acts as both the nucleophile and a base to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction forward[8].

  • Microwave Irradiation: Heat the sealed reaction vial to 120–150°C for 30–60 minutes.

    • Causality: Microwave heating provides rapid, uniform energy to overcome the activation barrier of the SNAr mechanism, significantly reducing reaction time compared to traditional thermal reflux[8].

  • Validation & Purification: Extract the aqueous phase with ethyl acetate, wash with brine, and purify via silica gel flash chromatography.

    • Self-Validation: Confirm the substitution by running a Thin-Layer Chromatography (TLC) plate; the product will exhibit a distinct Rf shift and UV absorbance change due to the alteration of the chromophore[8].

Protocol 2: Seahorse XF Validation of Uncoupling Activity

To functionally validate the uncoupling effect of halogenated nitrophenols, the Seahorse XF Cell Mito Stress Test is employed to measure the Oxygen Consumption Rate (OCR).

  • Cell Preparation: Seed target cells (e.g., HCT116 colon cancer cells) in an XF microplate.

  • Basal Respiration: Measure initial OCR to establish a baseline.

  • Oligomycin Injection: Add oligomycin to inhibit ATP synthase (Complex V).

    • Causality: This forces the OCR down, isolating proton leak from ATP-linked respiration.

  • Nitrophenol Injection: Inject the halogenated nitrophenol (e.g., niclosamide or ND-Nic).

    • Causality: As a protonophore, it shuttles H+ across the inner mitochondrial membrane, collapsing the proton gradient. The electron transport chain rapidly accelerates to restore the gradient, causing a massive spike in OCR. This validates the uncoupling mechanism independent of ATP synthesis.

  • Rotenone/Antimycin A Injection: Shut down Complexes I and III to confirm the OCR spike was mitochondrial in origin.

Workflow Library Compound Library (FDA-Approved) Screening High-Throughput Screening (ATP/Viability Assays) Library->Screening Hit Hit Identification (Niclosamide) Screening->Hit Modification Structural Optimization (e.g., ND-Nic synthesis) Hit->Modification Validation In Vivo Validation (Xenograft Models) Modification->Validation

Fig 2. Experimental workflow for repurposing and optimizing halogenated nitrophenols.

References

  • TFM (piscicide)
  • Source: glfc.
  • Source: nih.
  • Source: cdnsciencepub.
  • Application Note: A Proposed Protocol for the Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)
  • Source: researchgate.
  • Source: nih.
  • Source: mdpi.

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 3-Bromo-6-iodo-2-nitrophenol in Sequential Organic Synthesis

Introduction: 3-Bromo-6-iodo-2-nitrophenol is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a nitro group, a h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

3-Bromo-6-iodo-2-nitrophenol is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a nitro group, a hydroxyl group, and two different halogen atoms on a benzene ring, allows for a range of selective chemical transformations. The differential reactivity of the bromo and iodo substituents, in particular, makes this molecule an excellent substrate for sequential, site-selective cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This guide provides detailed application notes and protocols for the strategic use of 3-Bromo-6-iodo-2-nitrophenol, with a focus on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in pharmaceutical and materials science research.

Core Principles: Harnessing Differential Halogen Reactivity

The synthetic utility of 3-Bromo-6-iodo-2-nitrophenol is primarily derived from the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is considerably more susceptible to oxidative addition to a Pd(0) catalyst than the C-Br bond. This reactivity trend (I > Br > OTf >> Cl) allows for the selective functionalization of the iodo-position while leaving the bromo-position intact for subsequent transformations.[1] This chemoselectivity is the cornerstone of the synthetic strategies outlined in this document.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of 3-Bromo-6-iodo-2-nitrophenol is provided in the table below.

PropertyValueSource
CAS Number 1823917-91-4[2]
Molecular Formula C₆H₃BrINO₃[2]
Molecular Weight 343.90 g/mol [2]
Appearance Likely a yellow crystalline solid (based on related compounds)N/A
Solubility Expected to be soluble in common organic solvents like ethyl acetate and methanol.[3]N/A

Safety Precautions:

Application Note 1: Site-Selective Suzuki-Miyaura Coupling at the Iodo-Position

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the case of 3-Bromo-6-iodo-2-nitrophenol, the greater reactivity of the C-I bond allows for a highly selective coupling with a boronic acid or ester at this position.

The general workflow for this transformation is depicted in the following diagram:

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Workup & Purification A 3-Bromo-6-iodo-2-nitrophenol F Inert Atmosphere (N2 or Ar) Heat (e.g., 80-100 °C) A->F B Arylboronic Acid B->F C Pd Catalyst & Ligand C->F D Base D->F E Solvent E->F G Aqueous Workup F->G H Extraction G->H I Column Chromatography H->I J Product: 3-Bromo-6-aryl-2-nitrophenol I->J

Caption: Workflow for selective Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 3-Bromo-6-(4-methoxyphenyl)-2-nitrophenol

This protocol describes a representative Suzuki-Miyaura coupling reaction.

Materials:

  • 3-Bromo-6-iodo-2-nitrophenol (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add 3-Bromo-6-iodo-2-nitrophenol, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-Bromo-6-(4-methoxyphenyl)-2-nitrophenol.

Application Note 2: Sequential Cross-Coupling for the Synthesis of Tri-substituted Phenols

A key advantage of the initial selective coupling at the iodo-position is that the bromo-substituent remains available for a second, different cross-coupling reaction. This allows for the synthesis of complex, tri-substituted phenol derivatives in a controlled, stepwise manner.

The logical flow of this sequential coupling strategy is as follows:

G A 3-Bromo-6-iodo-2-nitrophenol B Selective C-I Coupling (e.g., Suzuki) A->B C Intermediate: 3-Bromo-6-aryl-2-nitrophenol B->C D Second C-Br Coupling (e.g., Sonogashira) C->D E Final Product: 3-alkynyl-6-aryl-2-nitrophenol D->E

Caption: Sequential cross-coupling strategy.

Detailed Protocol: Synthesis of 3-((4-methoxyphenyl)ethynyl)-6-(4-methoxyphenyl)-2-nitrophenol

This protocol outlines a Sonogashira coupling at the bromo-position of the previously synthesized intermediate.

Materials:

  • 3-Bromo-6-(4-methoxyphenyl)-2-nitrophenol (1.0 eq)

  • 1-Ethynyl-4-methoxybenzene (1.5 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • CuI (0.06 eq)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • In a flame-dried Schlenk flask, dissolve 3-Bromo-6-(4-methoxyphenyl)-2-nitrophenol in a mixture of THF and TEA.

  • Degas the solution by bubbling with N₂ or Ar for 20 minutes.

  • Add PdCl₂(PPh₃)₂ and CuI to the reaction mixture.

  • Add 1-ethynyl-4-methoxybenzene via syringe.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final tri-substituted phenol.

Conclusion

3-Bromo-6-iodo-2-nitrophenol is a valuable and versatile starting material for the synthesis of complex, highly substituted aromatic compounds. The differential reactivity of its halogen substituents under palladium catalysis allows for predictable and selective sequential cross-coupling reactions. The protocols provided herein serve as a guide for researchers to harness the synthetic potential of this unique building block in their drug discovery and materials science endeavors.

References

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Bioorganic Chemistry. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Angewandte Chemie International Edition. (2023). Nickel-Catalyzed C−I−Selective C(sp2)−C(sp3) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides. [Link]

  • Scientific Reports. (2021). Nonconventional driving force for selective oxidative C–C coupling reaction due to concurrent and curious formation of Ag0. [Link]

  • Hong Kong Baptist University. (2023). Understanding the formation and fate of halonitrophenols during the water disinfection. [Link]

  • Journal of the American Chemical Society. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. [Link]

  • The Science of The Total Environment. (2024). Formation of halonitromethanes from different nitrophenol compounds during UV/post-chlorination: Impact factors, DFT calculation, reaction mechanisms, and toxicity. [Link]

  • Hong Kong Baptist University. Understanding the formation and fate of halonitrophenols during the water disinfection. [Link]

  • ChemBK. 3-Bromo-6-nitrophenol. [Link]

Sources

Application

Application Notes: 3-Bromo-6-iodo-2-nitrophenol as a Versatile Building Block for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 3-bromo-6-iodo-2-nitrophenol, a highly functionalized aromatic compound, and its application as a strategic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-bromo-6-iodo-2-nitrophenol, a highly functionalized aromatic compound, and its application as a strategic building block in the synthesis of diverse heterocyclic scaffolds. The unique arrangement of a hydroxyl group, a nitro moiety, and two distinct halogens (bromine and iodine) on the phenol ring offers a rich platform for sequential and site-selective transformations.

Physicochemical Properties and Reactivity Profile

3-Bromo-6-iodo-2-nitrophenol is a polysubstituted aromatic compound whose reactivity is governed by the interplay of its functional groups.

PropertyValue
Molecular Formula C₆H₃BrINO₃
Molecular Weight 343.90 g/mol
CAS Number 1823917-91-4
Appearance (Expected) Yellowish or light brown solid

The key to its synthetic utility lies in the differential reactivity of its functional groups:

  • Hydroxyl Group (-OH): A potent ortho-, para-directing group that can act as a nucleophile in cyclization reactions. Its acidity is enhanced by the electron-withdrawing nitro and halogen substituents.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that deactivates the ring towards electrophilic substitution but is a crucial precursor for forming an amino group via reduction. This amino group is pivotal for building nitrogen-containing heterocycles like indoles and quinolines.[1][2]

  • Iodo Group (-I): The most labile of the two halogens, making it the preferred site for initial cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck) due to the weaker C-I bond strength compared to the C-Br bond.[3][4][5]

  • Bromo Group (-Br): Less reactive than the iodo group, allowing for sequential cross-coupling reactions. After the iodo group has been functionalized, the bromo group can be targeted under more forcing conditions.[6]

Figure 1: Structure and key reactive sites of 3-bromo-6-iodo-2-nitrophenol.

Synthesis of Substituted Benzofurans

The synthesis of benzofurans from 3-bromo-6-iodo-2-nitrophenol leverages the reactivity of the phenolic hydroxyl group and the adjacent iodo substituent. A common and effective strategy is a tandem Sonogashira coupling and intramolecular cyclization sequence.[7][8][9]

Strategy:

  • Sonogashira Coupling: The iodo group is selectively coupled with a terminal alkyne using a palladium/copper catalyst system.[7] The greater reactivity of the C-I bond compared to the C-Br bond ensures site-selectivity.

  • Intramolecular Cyclization: The resulting 2-alkynylphenol intermediate undergoes an intramolecular nucleophilic attack of the phenoxide ion onto the alkyne, forming the benzofuran ring. This cyclization can be catalyzed by various transition metals or even bases under thermal conditions.[10][11][12]

Benzofuran_Synthesis A 3-Bromo-6-iodo-2-nitrophenol C Sonogashira Coupling (Pd/Cu catalyst, Base) A->C B Terminal Alkyne (R-C≡CH) B->C D 2-Alkynylphenol Intermediate C->D C-C bond formation E Intramolecular Cyclization (e.g., Cs₂CO₃, heat) D->E F Substituted 4-Bromo-7-nitrobenzofuran E->F C-O bond formation

Figure 2: Workflow for the synthesis of substituted benzofurans.
Protocol: Synthesis of 4-Bromo-7-nitro-2-phenylbenzofuran

This protocol describes the synthesis starting from 3-bromo-6-iodo-2-nitrophenol and phenylacetylene.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )
3-Bromo-6-iodo-2-nitrophenolC₆H₃BrINO₃343.90
PhenylacetyleneC₈H₆102.14
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.90
Copper(I) iodide (CuI)CuI190.45
Triethylamine (TEA)C₆H₁₅N101.19
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.82
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.09

Procedure:

Step 1: Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-6-iodo-2-nitrophenol (344 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mL).

  • To the stirred suspension, add phenylacetylene (110 µL, 1.0 mmol) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC until the starting phenol is consumed.

  • Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 2-(phenylethynyl)-3-bromo-6-nitrophenol intermediate is used directly in the next step.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate from Step 1 in anhydrous DMF (10 mL) in a round-bottom flask.

  • Add cesium carbonate (652 mg, 2.0 mmol).

  • Heat the mixture to 100-120 °C and stir for 2-4 hours, monitoring by TLC for the formation of the benzofuran product.[11]

  • After cooling, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-bromo-7-nitro-2-phenylbenzofuran.

Synthesis of Functionalized Indoles

The synthesis of indoles relies on the reduction of the nitro group to an amine, which then serves as a nucleophile for cyclization.[1][13][14] The classical Fischer indole synthesis is a powerful method for this transformation.[15][16][17]

Strategy:

  • Nitro Group Reduction: The nitro group is selectively reduced to an amine using a mild reducing agent like tin(II) chloride (SnCl₂) or iron powder in acidic media to avoid dehalogenation that can occur with catalytic hydrogenation.[18][19][20] This yields 3-amino-2-bromo-5-iodophenol.

  • Hydrazine Formation: The resulting aniline is converted into a hydrazine derivative. This is typically achieved via diazotization followed by reduction.[21]

  • Fischer Indole Synthesis: The arylhydrazine is condensed with a suitable ketone or aldehyde in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride) to form a hydrazone, which then undergoes a[7][7]-sigmatropic rearrangement and cyclization to form the indole ring.[15][16]

Indole_Synthesis A 3-Bromo-6-iodo-2-nitrophenol B Nitro Reduction (e.g., SnCl₂, HCl) A->B C Substituted Aniline B->C D Diazotization & Reduction C->D E Arylhydrazine D->E G Fischer Indole Synthesis (Acid Catalyst) E->G F Ketone/Aldehyde (R-CO-R') F->G H Substituted 5-Bromo-7-iodoindole G->H [3,3]-Sigmatropic Rearrangement

Figure 3: Workflow for the synthesis of substituted indoles via Fischer synthesis.
Protocol: Synthesis of 5-Bromo-7-iodo-2-methyl-1H-indol-4-ol

This protocol outlines the synthesis using acetone as the carbonyl partner.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )
3-Bromo-6-iodo-2-nitrophenolC₆H₃BrINO₃343.90
Tin(II) chloride dihydrateSnCl₂·2H₂O225.65
Concentrated HClHCl36.46
Sodium NitriteNaNO₂69.00
AcetoneC₃H₆O58.08
Polyphosphoric Acid (PPA)(HPO₃)n-
EthanolC₂H₅OH46.07

Procedure:

Step 1: Reduction of Nitro Group

  • Suspend 3-bromo-6-iodo-2-nitrophenol (3.44 g, 10.0 mmol) in ethanol (50 mL).

  • Add tin(II) chloride dihydrate (11.3 g, 50.0 mmol) and concentrated HCl (10 mL).[18][22]

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours until the yellow color disappears.

  • Cool the reaction to room temperature and pour it onto crushed ice.

  • Neutralize carefully with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield crude 3-amino-2-bromo-5-iodophenol.

Step 2: Fischer Indole Synthesis

  • The crude aniline from Step 1 is converted to its corresponding hydrazine in situ or via a separate two-step diazotization/reduction procedure. For a direct approach, the aniline can be treated with an acid and a ketone.

  • In a flask equipped with a mechanical stirrer, add polyphosphoric acid (20 g).

  • Heat the PPA to 80 °C and add the crude 3-amino-2-bromo-5-iodophenol (3.14 g, 10.0 mmol).

  • Add acetone (0.73 mL, 10.0 mmol) dropwise to the stirred mixture. Caution: The reaction can be exothermic.

  • Stir the mixture at 100 °C for 1 hour.

  • Cool the reaction and carefully add ice-water to decompose the PPA.

  • Neutralize with 10 M NaOH solution and extract with ethyl acetate.

  • Dry the organic phase, concentrate, and purify by column chromatography to afford the target indole.

Synthesis of Substituted Quinolines

The synthesis of quinolines also begins with the reduction of the nitro group to an amine. The resulting substituted aniline can then undergo classical quinoline syntheses such as the Combes or Skraup reactions.[23][24][25]

Strategy (Combes Synthesis):

  • Nitro Group Reduction: As with indole synthesis, the nitro group is first reduced to an amine to produce 3-amino-2-bromo-5-iodophenol.[18]

  • Condensation & Cyclization: The aniline is reacted with a β-diketone (e.g., acetylacetone) under strong acidic conditions (e.g., sulfuric acid).[23][26] The reaction proceeds through an enamine intermediate, which then undergoes acid-catalyzed cyclodehydration to form the quinoline ring.[24][27]

Quinoline_Synthesis A 3-Bromo-6-iodo-2-nitrophenol B Nitro Reduction (e.g., Fe, NH₄Cl) A->B C Substituted Aniline B->C E Combes Synthesis (H₂SO₄, heat) C->E D β-Diketone (e.g., Acetylacetone) D->E F Substituted 6-Bromo-8-iodo-4-methylquinolin-5-ol E->F Condensation & Cyclodehydration

Figure 4: Workflow for the synthesis of substituted quinolines via the Combes reaction.
Protocol: Synthesis of 6-Bromo-8-iodo-4-methylquinolin-5-ol

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )
3-Amino-2-bromo-5-iodophenolC₆H₅BrINO313.92
Acetylacetone (2,4-pentanedione)C₅H₈O₂100.12
Concentrated Sulfuric AcidH₂SO₄98.08

Procedure:

  • Prepare 3-amino-2-bromo-5-iodophenol from 3-bromo-6-iodo-2-nitrophenol as described in the indole synthesis protocol (Step 1).

  • In a thick-walled flask, carefully add the crude aniline (3.14 g, 10.0 mmol) to concentrated sulfuric acid (15 mL) cooled in an ice bath.

  • To this solution, add acetylacetone (1.02 mL, 10.0 mmol) dropwise while maintaining the temperature below 20 °C.

  • After the addition is complete, slowly heat the mixture to 110 °C and maintain this temperature for 30 minutes.

  • Cool the reaction mixture to room temperature and pour it cautiously onto 100 g of crushed ice.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the product precipitates.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol/water to obtain pure 6-bromo-8-iodo-4-methylquinolin-5-ol.

Spectroscopic Characterization

Direct spectroscopic data for 3-bromo-6-iodo-2-nitrophenol and its derivatives are not widely available in public databases.[28] Characterization should rely on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The aromatic region of the ¹H NMR spectrum for the starting material is expected to show two doublets.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition, especially given the presence of bromine and iodine, which have distinctive isotopic patterns.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the -OH, -NO₂, and C-X (halogen) bonds.

For comparison, the related compound 3-bromo-2-nitrophenol (CAS 76361-99-4) shows a melting point of 65-67 °C.[29][30][31] This can serve as a reference point for physical properties.

References

  • Chen, J. et al. (2018). Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Advances. Available at: [Link]

  • Named Reactions. (n.d.). Combes quinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Chandra, A. et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2025). A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. Available at: [Link]

  • Bandyopadhyay, D. et al. (2006). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Letters in Organic Chemistry. Available at: [Link]

  • Chen, J. et al. (2018). Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. RSC Advances. Available at: [Link]

  • da Silva, G. G. et al. (2022). Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. Frontiers in Chemistry. Available at: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]

  • Ragaini, F. et al. (2006). Synthesis of Indoles by Intermolecular Cyclization of Unfunctionalized Nitroarenes and Alkynes, Catalyzed by Palladium−Phenanthroline Complexes. The Journal of Organic Chemistry. Available at: [Link]

  • American Chemical Society. (2021). Synthesis of benzofurans via Au(I)-catalyzed cyclization 2-alkynyl phenol acetals. American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Ahluwalia, V.K. et al. (n.d.). Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. Available at: [Link]

  • Le Croguel, F. et al. (2020). Step and redox efficient nitroarene to indole synthesis. Chemical Communications. Available at: [Link]

  • Slideshare. (2024). Synthesis of quinoline derivatives and its applications. Slideshare. Available at: [Link]

  • Murakami, M. (2014). Synthesis of Fused and Linked Benzofurans from 2-Alkynylphenol Derivatives through Rhodium(I). CHIMIA International Journal for Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2026). Sn2+ reduction. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Taber, D. F. et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. Available at: [Link]

  • PubMed. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (2014). Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with terminal alkynes. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2023). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]

  • Reddit. (2025). Nitro reduction conditions. r/Chempros. Available at: [Link]

  • SciSpace. (1997). Palladium‐Catalyzed Cross‐Coupling Reaction of Grignard Reagents with Halobenzoic Acids, Halophenols and Haloanilines. SciSpace. Available at: [Link]

  • PubMed. (2025). Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes. PubMed. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-2-nitrophenol. PubChem. Available at: [Link]

  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. Fiveable. Available at: [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

  • PubChemLite. (n.d.). 3-bromo-2-nitrophenol (C6H4BrNO3). PubChemLite. Available at: [Link]

  • Der Pharma Chemica. (2013). Synthesis of iodo-nitro-chalcones. Der Pharma Chemica. Available at: [Link]

  • ResearchGate. (2025). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis.. ResearchGate. Available at: [Link]

  • Chemspace. (n.d.). 3-bromo-6-iodo-2-nitrobenzaldehyde. Chemspace. Available at: [Link]

  • Semantic Scholar. (2013). Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives. Semantic Scholar. Available at: [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process. National Center for Biotechnology Information. Available at: [Link]

  • Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

Sources

Method

Experimental protocol for cross-coupling reactions with 3-Bromo-6-iodo-2-nitrophenol

As a Senior Application Scientist, I have designed this technical guide to address the specific challenges and strategic advantages of working with highly functionalized polyhalogenated arenes. 3-Bromo-6-iodo-2-nitrophen...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to address the specific challenges and strategic advantages of working with highly functionalized polyhalogenated arenes. 3-Bromo-6-iodo-2-nitrophenol (CAS: 1823917-91-4) is a premium building block in medicinal chemistry, offering three distinct handles for functionalization: an acidic phenol, a highly reactive C-I bond, and a moderately reactive C-Br bond, all modulated by a strongly electron-withdrawing nitro group.

This protocol outlines a self-validating, site-selective sequential cross-coupling strategy. Rather than relying on trial and error, we will leverage the fundamental thermodynamic and kinetic differences between carbon-halogen bonds to achieve absolute regiocontrol.

Mechanistic Rationale: The Causality of Site-Selectivity

The success of sequential cross-coupling in polyhalogenated systems relies entirely on the differential rates of oxidative addition into the carbon-halogen bonds .

  • Thermodynamic Hierarchy (C-I vs. C-Br): The bond dissociation energy of a C-I bond (~65 kcal/mol) is significantly lower than that of a C-Br bond (~81 kcal/mol). Consequently, Palladium(0) inserts into the C6-Iodo bond orders of magnitude faster than the C3-Bromo bond.

  • Electronic Modulation by the Nitro Group: The -NO₂ group at C2 is strongly electron-withdrawing. This depletes electron density from the arene, which paradoxically accelerates oxidative addition (as Pd(0) acts as a nucleophile during this step) but decelerates reductive elimination.

  • Ligand Causality: For the C6-Iodo coupling, a standard, non-bulky ligand like PPh₃ is sufficient because the C-I bond is inherently reactive. However, for the subsequent C3-Bromo coupling, the arene has been enriched by the first cross-coupling. To force oxidative addition into the tougher C-Br bond and overcome the slow reductive elimination caused by the nitro group, a bulky, electron-rich biarylphosphine ligand (e.g., SPhos) is strictly required .

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-I Bond > C-Br Bond) Pd0->OxAdd Fast at 25°C for C-I TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base assisted RedElim Reductive Elimination TransMet->RedElim Steric bulk accelerates RedElim->Pd0 Catalyst Regeneration Product C6-Coupled Product RedElim->Product

Mechanistic causality of C-I selective oxidative addition in the palladium catalytic cycle.

Quantitative Data: Catalyst & Condition Optimization

To ensure a self-validating system, the conditions for each step must be strictly partitioned. Milder conditions prevent premature activation of the C-Br bond during Step 1, preserving it for Step 2.

Table 1: Condition Matrix for Site-Selective Cross-Coupling

Target PositionHalogenPreferred Catalyst SystemBaseSolvent SystemTemp (°C)Expected Selectivity
C6 Iodo (-I)Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)THF / H₂O (4:1)25 – 40> 95% (C6 only)
C3 Bromo (-Br)Pd₂(dba)₃ / SPhos (5/10 mol%)K₃PO₄ (3.0 eq)Toluene / H₂O (10:1)90 – 100> 90% (C3 conversion)

Experimental Protocols

Step 1: C6-Selective Suzuki-Miyaura Coupling

Objective: Selectively couple the C6-Iodo position while leaving the C3-Bromo position completely intact.

  • Preparation: Oven-dry a Schlenk flask and backfill with Argon (3x).

  • Reagent Loading: Add 3-Bromo-6-iodo-2-nitrophenol (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv). Causality: Limiting the boronic acid to a slight excess prevents trace double-coupling.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).

  • Solvent & Base: Inject degassed THF (8 mL) followed by a degassed aqueous solution of Na₂CO₃ (2.0 equiv in 2 mL H₂O). Causality: A biphasic system with a mild base ensures transmetalation occurs steadily without degrading the nitro group.

  • Reaction: Stir vigorously at 25 °C (room temperature) for 4–6 hours. Monitor via TLC (Hexanes/EtOAc).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to isolate the 3-Bromo-6-aryl-2-nitrophenol intermediate.

Step 2: C3-Targeted Cross-Coupling

Objective: Force the cross-coupling of the resilient C3-Bromo position.

  • Preparation: To a new oven-dried Schlenk flask under Argon, add the isolated 3-Bromo-6-aryl-2-nitrophenol intermediate from Step 1 (1.0 equiv).

  • Reagent Loading: Add the second arylboronic acid (1.5 equiv). Causality: A larger excess is required here to drive the more difficult transmetalation step to completion.

  • Catalyst System: Add Pd₂(dba)₃ (5 mol%) and SPhos (10 mol%).

  • Solvent & Base: Inject degassed Toluene (10 mL) and anhydrous K₃PO₄ (3.0 equiv). Causality: Toluene allows for higher reflux temperatures, and K₃PO₄ is a stronger base necessary for activating the less reactive C-Br bond.

  • Reaction: Heat the mixture to 90–100 °C for 12–16 hours.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify via chromatography to yield the final 3,6-diaryl-2-nitrophenol.

Workflow Start 3-Bromo-6-iodo- 2-nitrophenol Step1 C6-Selective Coupling Start->Step1 Mild Conditions Pd(PPh3)4, 25-50°C Intermediate 3-Bromo-6-aryl- 2-nitrophenol Step1->Intermediate Step2 C3-Targeted Coupling Intermediate->Step2 Forcing Conditions Pd2(dba)3/SPhos, 90°C Final 3,6-Diaryl- 2-nitrophenol Step2->Final

Logical workflow for the sequential, site-selective cross-coupling of 3-Bromo-6-iodo-2-nitrophenol.

Protocol Self-Validation & Analytical Checkpoints

A robust protocol must be a self-validating system. To guarantee that site-selectivity was maintained and over-coupling did not occur, utilize Isotopic Signature Analysis via Mass Spectrometry (LC-MS).

Bromine naturally exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, whereas Iodine is monoisotopic (¹²⁷I). This provides an infallible read-out of the reaction's progress .

  • Checkpoint 1 (Starting Material): The MS spectrum will show a characteristic 1:1 doublet separated by 2 m/z units, representing the [M] and [M+2] peaks due to the bromine atom.

  • Checkpoint 2 (After Step 1): If the C6-Iodo position was selectively coupled, the iodine is gone, but the bromine remains. The MS spectrum must still show the 1:1 doublet. If the doublet is missing, premature C-Br activation occurred.

  • Checkpoint 3 (After Step 2): Following the C3-Bromo coupling, the bromine is replaced. The MS spectrum will now show a single molecular ion peak (singlet), confirming total functionalization.

IsotopeValidation SM Starting Material (Contains Br & I) MS1 MS: 1:1 Doublet (M, M+2) SM->MS1 Analytical Readout Int Intermediate (Contains Br only) SM->Int Step 1: C6-Coupling MS2 MS: 1:1 Doublet (M, M+2) Int->MS2 Analytical Readout Fin Final Product (No Halogens) Int->Fin Step 2: C3-Coupling MS3 MS: Singlet (M only) Fin->MS3 Analytical Readout

Logical relationship of mass spectrometry isotopic signatures validating step-wise coupling.

References

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. National Center for Biotechnology Information (PMC). Available at:[Link]

Application

Application Note: 3-Bromo-6-iodo-2-nitrophenol as a Privileged Scaffold in Medicinal Chemistry

Document Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Executive Summary In modern medicinal chemistry, the rapid assembly of complex,...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, highly substituted heterocycles is paramount for exploring structure-activity relationships (SAR). 3-Bromo-6-iodo-2-nitrophenol (CAS: 1823917-91-4) [1] is a uniquely functionalized "push-pull" aromatic building block. By featuring four contiguous, electronically distinct substituents—a hydroxyl group, a nitro group, a bromine atom, and an iodine atom—this molecule serves as a versatile precursor for synthesizing heavily functionalized benzoxazoles, benzothiazoles, and other fused bicyclic active pharmaceutical ingredients (APIs).

This application note details the thermodynamic rationale and self-validating experimental protocols for utilizing this scaffold in orthogonal cross-coupling [2] and heterocyclic annulation workflows.

Chemical Profile & Thermodynamic Rationale

The strategic value of 3-Bromo-6-iodo-2-nitrophenol lies in the differential reactivity of its halogen bonds. The carbon-iodine (C6–I) bond has a significantly lower bond dissociation energy (BDE) compared to the carbon-bromine (C3–Br) bond. This thermodynamic delta allows for regioselective oxidative addition by Palladium(0) catalysts at room to mild temperatures, leaving the C–Br bond completely intact for late-stage functionalization[3].

Furthermore, the nitroarene moiety serves as a masked amine[4]. Once the C6 position is diversified via a Suzuki-Miyaura coupling, the nitro group can be chemoselectively reduced. The resulting ortho-aminophenol is the classical precursor for benzoxazole synthesis—a privileged pharmacophore found in numerous kinase inhibitors and antimicrobial agents.

Table 1: Subuent Reactivity Profile
Functional GroupRing PositionApprox. BDE (kcal/mol)Synthetic Role & Reactivity
-I (Iodo) C6~65Primary Electrophile: Undergoes facile Pd-catalyzed cross-coupling at mild temperatures (40–50 °C).
-Br (Bromo) C3~81Secondary Electrophile: Reserved for late-stage functionalization; requires higher temperatures (>80 °C).
-NO₂ (Nitro) C2N/AMasked Nucleophile: Highly electron-withdrawing; reduced to an amine for cyclization.
-OH (Hydroxyl) C1N/AAnnulation Anchor: Acts as the internal nucleophile during benzoxazole ring closure.

Application Workflow: The Benzoxazole API Scaffold

The standard workflow for converting 3-Bromo-6-iodo-2-nitrophenol into a dual-functionalized benzoxazole involves three core phases: Regioselective Coupling, Chemoselective Reduction, and Annulation.

Workflow A 3-Bromo-6-iodo-2-nitrophenol (Starting Material) B Regioselective Suzuki Coupling (C6-I) A->B Pd(dppf)Cl2, 50°C C 3-Bromo-6-Aryl-2-nitrophenol (Intermediate 1) B->C D Chemoselective Nitro Reduction (Fe / NH4Cl) C->D EtOH/H2O, 80°C E 2-Amino-3-bromo-6-Aryl-phenol (Intermediate 2) D->E F Orthoester Cyclization (H+ cat, Heat) E->F RC(OEt)3 G 4-Bromo-7-Aryl-Benzoxazole (Core Scaffold) F->G H Late-Stage Suzuki Coupling (C4-Br) G->H Pd(PPh3)4, 90°C I Fully Functionalized Benzoxazole API H->I

Workflow for the orthogonal functionalization of 3-Bromo-6-iodo-2-nitrophenol into benzoxazoles.

Experimental Protocols

As a self-validating system, each protocol below includes built-in checkpoints to ensure chemoselectivity and prevent common failure modes (e.g., over-coupling or premature dehalogenation).

Protocol A: Regioselective C6-Suzuki-Miyaura Coupling

Objective: Couple an arylboronic acid exclusively at the C6-I position while preserving the C3-Br bond. Causality & Design: The addition of exactly 1.05 equivalents of arylboronic acid is strictly controlled. An excess risks secondary coupling at the C3 position. A mild base (K₂CO₃) and lower temperature (50 °C) are selected because the oxidative addition of Pd(0) into the weaker C–I bond is facile, whereas the C–Br bond requires stronger thermodynamic driving forces to activate[2].

  • Preparation: In an oven-dried Schlenk flask, combine 3-Bromo-6-iodo-2-nitrophenol (1.0 eq), Arylboronic acid (1.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of THF/H₂O. Degas the suspension via three freeze-pump-thaw cycles to prevent catalyst oxidation.

  • Catalyst Addition: Under a nitrogen atmosphere, add Pd(dppf)Cl₂ (0.05 eq).

  • Reaction: Heat the mixture to exactly 50 °C and stir for 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (1:4 EtOAc/Hexane). The disappearance of the starting material and the appearance of a single new spot confirms mono-coupling. Diagnostic: If a highly polar, lower Rf spot appears, it indicates C3/C6 bis-coupling, prompting a reduction in temperature by 5 °C for subsequent batches.

  • Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the C2-nitro group to a primary amine without hydrodehalogenating the C3-Br bond. Causality & Design: Standard Pd/C-catalyzed hydrogenation with H₂ gas is strictly avoided here. The presence of the C3-Br bond makes the molecule highly susceptible to hydrodehalogenation under those conditions. Instead, a Béchamp-type reduction using Iron powder and NH₄Cl provides absolute chemoselectivity[4].

  • Preparation: Dissolve the C6-coupled intermediate (1.0 eq) in a 3:1 mixture of EtOH/H₂O.

  • Reagent Addition: Add Iron powder (5.0 eq, 325 mesh for high surface area) and NH₄Cl (2.0 eq).

  • Reaction: Heat to reflux (80 °C) for 2 hours under vigorous stirring.

  • Self-Validation Checkpoint: The reaction mixture will transition from a deep yellow solution (characteristic of the nitrophenol chromophore) to a pale brown suspension. Complete consumption is verified by LC-MS, tracking the mass shift from [M-H]⁻ to [M+H]⁺ corresponding to the amine.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate in vacuo to yield the ortho-aminophenol.

Protocol C: Benzoxazole Annulation

Objective: Cyclize the ortho-aminophenol into a benzoxazole core. Causality & Design: Triethyl orthoformate (or other orthoesters) is used as the cyclization agent. The catalytic p-TsOH protonates the orthoester, making it highly electrophilic. The primary amine attacks first due to its superior nucleophilicity compared to the phenol, forming an imidate intermediate. Subsequent intramolecular attack by the phenol oxygen and elimination of ethanol yields the thermodynamically stable aromatic benzoxazole.

Mechanism N1 o-Aminophenol Derivative N2 Condensation with RC(OEt)3 N1->N2 N3 Imidate Intermediate N2->N3 -EtOH N4 Intramolecular Nucleophilic Attack N3->N4 N5 Elimination of EtOH N4->N5 N6 Substituted Benzoxazole N5->N6 -EtOH

Mechanistic pathway of benzoxazole ring formation from o-aminophenol derivatives.

  • Preparation: Dissolve the ortho-aminophenol (1.0 eq) in neat triethyl orthoformate (10.0 eq).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Reaction: Heat to 120 °C for 3 hours. Equip the flask with a distillation head to remove generated ethanol, driving the equilibrium toward the product.

  • Workup: Cool to room temperature, neutralize with saturated NaHCO₃, and extract with dichloromethane.

Quantitative Data & Optimization

To demonstrate the importance of parameter control in Protocol A, the following table summarizes the optimization of the regioselective Suzuki coupling. Maintaining the temperature at exactly 50 °C is the critical variable for preventing defect generation[3].

Table 2: Optimization of Suzuki Coupling Conditions (Regioselectivity)
Temperature (°C)Base UsedEquivalents of Ar-B(OH)₂Yield (C6-Mono-Coupled)Yield (C3,C6-Bis-Coupled)
50 K₂CO₃1.0592% < 1%
70 K₂CO₃1.0578%12%
90 Cs₂CO₃2.500%96%

Note: At 90 °C with a stronger base (Cs₂CO₃) and excess boronic acid, the thermodynamic barrier for C–Br oxidative addition is overcome, resulting entirely in the bis-coupled product.

References

  • 3-Bromo-6-iodo-2-nitrophenol (CAS: 1823917-91-4)
  • The Journal of Organic Chemistry (ACS Publications)
  • ACS Catalysis Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes URL
  • ACS Central Science Circular Discovery in Small Molecule and Conjugated Polymer Synthetic Methodology URL

Sources

Method

Application Note: Strategic Synthesis of Pharmaceutical Intermediates from 3-Bromo-6-iodo-2-nitrophenol

Introduction: The Strategic Value of a Multi-Functionalized Core In the landscape of modern pharmaceutical development, the efficiency of a synthetic route is paramount. The starting material, 3-Bromo-6-iodo-2-nitropheno...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Multi-Functionalized Core

In the landscape of modern pharmaceutical development, the efficiency of a synthetic route is paramount. The starting material, 3-Bromo-6-iodo-2-nitrophenol, represents a highly valuable and strategically functionalized scaffold for the synthesis of complex pharmaceutical intermediates. Its utility stems from the orthogonal reactivity of its three primary functional handles: an iodo group, a bromo group, and a nitro group, all arranged on a phenolic core.

The significant difference in bond dissociation energies between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds allows for remarkable site-selectivity in cross-coupling reactions.[1] The C-I bond is weaker and thus more susceptible to oxidative addition by a palladium catalyst, making it the preferred site for initial functionalization.[1] This inherent reactivity difference enables a programmed, sequential approach to molecular construction, where the iodo position is modified first, leaving the bromo position available for a subsequent, distinct transformation.

This application note provides detailed protocols and the underlying scientific rationale for leveraging this differential reactivity to synthesize key pharmaceutical precursors, including biaryl compounds and benzofuran derivatives. We will also explore the chemoselective reduction of the nitro group to introduce a critical amino functionality.

Core Synthetic Pathways and Protocols

The strategic application of modern catalytic systems unlocks several pathways for elaborating the 3-Bromo-6-iodo-2-nitrophenol core. The following sections detail field-proven protocols for three fundamental transformations.

Site-Selective Suzuki-Miyaura Coupling: Prioritizing the C-I Bond

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in pharmaceutical synthesis due to its broad functional group tolerance and mild conditions.[2][3] By carefully selecting the catalyst and conditions, we can achieve highly selective arylation at the 6-position (iodide) while preserving the bromide at the 3-position for future modifications.

Causality Behind Experimental Choices: The choice of a palladium(0) precatalyst, such as Palladium on carbon (Pd/C) or Tetrakis(triphenylphosphine)palladium(0), is critical. The oxidative addition of the aryl halide to the Pd(0) center is the rate-determining step, and this process is significantly faster for aryl iodides than for aryl bromides.[1][4] The use of a carbonate base is sufficient to facilitate the transmetalation step with the boronic acid without promoting unwanted side reactions.

Experimental Workflow Diagram:

Suzuki_Miyaura_Workflow SM 3-Bromo-6-iodo- 2-nitrophenol Reaction Suzuki-Miyaura Coupling (80-100 °C) SM->Reaction Reagents Aryl Boronic Acid Pd Catalyst (e.g., Pd/C) Base (e.g., K₂CO₃) Dioxane/H₂O Reagents->Reaction Product 3-Bromo-6-aryl- 2-nitrophenol Reaction->Product Selective C-C Bond Formation at C-I position Purification Column Chromatography Product->Purification

Caption: Site-Selective Suzuki-Miyaura Coupling Workflow.

Protocol 1: Synthesis of 3-Bromo-6-phenyl-2-nitrophenol

  • Reaction Setup: To a 100 mL round-bottom flask charged with a magnetic stir bar, add 3-Bromo-6-iodo-2-nitrophenol (1.0 mmol, 373.9 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 0.05 mmol, 53 mg). Note: Handling Pd/C requires care; it can be pyrophoric.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water (20 mL).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10 minutes.

  • Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate (3 x 20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel, add 50 mL of water, and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Data Presentation: Suzuki-Miyaura Coupling

Aryl Boronic Acid Catalyst System Typical Yield (%) Purity (by HPLC)
Phenylboronic acid 10% Pd/C, K₂CO₃ 85-92% >98%
4-Methoxyphenylboronic acid Pd(PPh₃)₄, K₂CO₃ 88-95% >98%

| 3-Pyridylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 75-85% | >97% |

Benzofuran Synthesis via Sonogashira Coupling and Cyclization

Benzofurans are privileged scaffolds in medicinal chemistry. A highly effective method for their synthesis involves a palladium-copper cocatalyzed Sonogashira coupling of a terminal alkyne, followed by an intramolecular cyclization.[5][6] This sequence again exploits the high reactivity of the C-I bond.

Causality Behind Experimental Choices: The Sonogashira reaction requires a dual catalytic system. The palladium catalyst activates the aryl iodide, while the copper(I) co-catalyst forms a copper acetylide intermediate, which facilitates the transmetalation step.[7] The subsequent intramolecular cyclization (5-endo-dig) is often promoted by the same catalytic system or by simply heating, leading to the formation of the benzofuran ring.

Reaction Pathway Diagram:

Sonogashira_Benzofuran cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization SM 3-Bromo-6-iodo- 2-nitrophenol Reagents1 Terminal Alkyne Pd(PPh₃)₂Cl₂ CuI, Et₃N Intermediate Alkynyl Intermediate Reagents1->Intermediate C-C Coupling Product Substituted Benzofuran Intermediate->Product Heat / Catalyst

Caption: Two-step synthesis of Benzofurans.

Protocol 2: Synthesis of 4-Bromo-7-nitro-2-phenylbenzofuran

  • Reaction Setup: In a nitrogen-flushed Schlenk tube, combine 3-Bromo-6-iodo-2-nitrophenol (1.0 mmol, 373.9 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11.4 mg).

  • Solvent and Reagents: Add anhydrous, degassed triethylamine (15 mL) followed by phenylacetylene (1.5 mmol, 153 mg, 165 µL).

  • Reaction Execution: Stir the mixture at 60 °C for 8 hours. The reaction progress can be monitored by TLC.

  • Cyclization: After the initial coupling is complete, continue heating the reaction mixture at 80 °C for an additional 12 hours to promote intramolecular cyclization.

  • Work-up: Cool the reaction to ambient temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (50 mL) and wash with 1M HCl (2 x 20 mL) and then brine (1 x 20 mL). Dry the organic layer over MgSO₄, filter, and concentrate. Purify the product via column chromatography (Silica gel, hexane/ethyl acetate gradient).

Chemoselective Nitro Group Reduction

The reduction of the nitro group to an amine is a fundamental transformation. The key challenge is to achieve this conversion without causing reductive dehalogenation. Using a mild reducing agent like sodium dithionite provides excellent chemoselectivity.

Causality Behind Experimental Choices: Strong reducing systems like H₂/Pd-C can cleave the C-Br and C-I bonds. Milder reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) in acidic media are known to selectively reduce aromatic nitro groups in the presence of aryl halides.[8] The reaction with dithionite proceeds in a biphasic system and is generally clean and high-yielding.

Reaction Diagram:

Nitro_Reduction Start 3-Bromo-6-iodo- 2-nitrophenol Product 2-Amino-3-bromo- 6-iodophenol Start->Product Selective Reduction Reagents Na₂S₂O₄ THF/H₂O Reagents->Product

Caption: Selective reduction of the nitro group.

Protocol 3: Synthesis of 2-Amino-3-bromo-6-iodophenol

  • Reaction Setup: Dissolve 3-Bromo-6-iodo-2-nitrophenol (1.0 mmol, 373.9 mg) in tetrahydrofuran (THF, 15 mL) in a 50 mL round-bottom flask.

  • Reducing Agent: In a separate beaker, dissolve sodium dithionite (Na₂S₂O₄, 5.0 mmol, 870 mg) in water (15 mL).

  • Reaction Execution: Add the aqueous dithionite solution to the THF solution of the nitrophenol. Stir the resulting biphasic mixture vigorously at room temperature for 2-3 hours. The disappearance of the yellow color is a good indicator of reaction completion.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting aminophenol is often pure enough for subsequent steps but can be further purified by recrystallization or a short silica plug if necessary.

A Sequential Functionalization Strategy: A Case Study

The true power of 3-Bromo-6-iodo-2-nitrophenol lies in its capacity for sequential, multi-step functionalization to rapidly build molecular complexity. The following workflow illustrates how the previously described protocols can be combined.

Sequential_Strategy A 3-Bromo-6-iodo- 2-nitrophenol B 3-Bromo-6-(aryl¹)- 2-nitrophenol A->B Protocol 1: Suzuki Coupling (Site I) C 3-(Aryl²)-6-(aryl¹)- 2-nitrophenol B->C Suzuki Coupling (Site Br) (More forcing conditions) D 2-Amino-3-(aryl²)- 6-(aryl¹)-phenol C->D Protocol 3: Nitro Reduction E Final Complex Intermediate D->E Further Functionalization (e.g., Etherification of OH)

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Bromo-6-iodo-2-nitrophenol

Introduction: Strategic Importance of SNAr on Complex Halo-Aromatics Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern medicinal chemistry and materials science, enabling the construction of complex ar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of SNAr on Complex Halo-Aromatics

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern medicinal chemistry and materials science, enabling the construction of complex aryl ethers, amines, and thioethers.[1] The substrate, 3-Bromo-6-iodo-2-nitrophenol, presents a unique synthetic challenge and opportunity. It features a highly activated aromatic ring due to the potent electron-withdrawing nitro group, making it susceptible to nucleophilic attack.[2][3] However, the presence of two distinct halogen substituents, bromide and iodide, introduces a critical question of regioselectivity. Understanding and controlling the reaction conditions to selectively substitute one halogen over the other is paramount for its effective use as a synthetic building block. This guide provides a comprehensive overview of the mechanistic principles and detailed protocols for performing SNAr reactions on this intricate substrate.

Mechanistic Insights: The Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4] The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6] The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) in 3-Bromo-6-iodo-2-nitrophenol, is crucial for stabilizing this intermediate by delocalizing the negative charge.[2][7] This stabilization lowers the activation energy of the rate-determining nucleophilic addition step.[8] The aromaticity of the ring is then restored in the second, typically faster, step through the elimination of a leaving group.[4]

Regioselectivity: The Role of the Leaving Group

A key consideration for 3-Bromo-6-iodo-2-nitrophenol is which halogen will act as the leaving group. In SNAr reactions, the reactivity of halogens as leaving groups follows the order F > Cl ≈ Br > I.[9][10] This is counterintuitive when compared to SN1 and SN2 reactions, where iodide is an excellent leaving group.[11] The reason for this difference lies in the rate-determining step. In SNAr, the initial nucleophilic attack is the slow step, and the high electronegativity of the halogen enhances the electrophilicity of the carbon atom it is attached to, thereby accelerating the reaction.[12] Therefore, in the case of 3-Bromo-6-iodo-2-nitrophenol, the nucleophilic attack is expected to preferentially occur at the carbon bearing the bromine atom.

However, it is important to note that other factors, such as the nature of the nucleophile, solvent, and temperature, can influence this selectivity. While the nitro group is a powerful activating group, it can also, in some cases, act as a leaving group.[13]

Caption: SNAr reaction mechanism on 3-Bromo-6-iodo-2-nitrophenol.

Experimental Protocols

The following protocols are designed as a starting point for the nucleophilic aromatic substitution on 3-Bromo-6-iodo-2-nitrophenol. Optimization of reaction conditions may be necessary for specific nucleophiles and desired outcomes.

General Considerations:
  • Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are generally preferred as they effectively solvate cations, leaving the anionic nucleophile more reactive.[9] However, be mindful of potential side reactions, as some of these solvents can decompose in the presence of strong bases.[9]

  • Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.[9] If a reaction is sluggish at room temperature, a gradual increase in temperature is recommended.

  • Inert Atmosphere: For reactions involving strong bases or moisture-sensitive reagents, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions such as hydrolysis.[10]

Protocol 1: Reaction with Amine Nucleophiles

This protocol outlines a general procedure for the reaction with primary and secondary amines.

Materials:

  • 3-Bromo-6-iodo-2-nitrophenol (1.0 eq)

  • Amine nucleophile (e.g., morpholine, piperidine) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Et₃N) (2.0 eq)

  • Polar aprotic solvent (e.g., DMF, DMSO)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-6-iodo-2-nitrophenol and the polar aprotic solvent.

  • Add the amine nucleophile, followed by the base.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[14]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Alkoxide Nucleophiles

This protocol is suitable for the synthesis of aryl ethers using alcohol nucleophiles.

Materials:

  • 3-Bromo-6-iodo-2-nitrophenol (1.0 eq)

  • Alcohol (e.g., methanol, ethanol) (1.1 eq)

  • Strong base (e.g., Sodium Hydride (NaH)) (1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

  • Flame-dried glassware, magnetic stirrer, and inert atmosphere setup.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol and anhydrous solvent.

  • Cool the solution in an ice bath and add the strong base portion-wise.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.[9]

  • Add a solution of 3-Bromo-6-iodo-2-nitrophenol in the same anhydrous solvent to the alkoxide solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.[9]

  • Purify the product as needed.

Protocol 3: Reaction with Thiol Nucleophiles

This protocol describes the synthesis of aryl thioethers.

Materials:

  • 3-Bromo-6-iodo-2-nitrophenol (1.0 eq)

  • Thiol (e.g., thiophenol) (1.0-1.2 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (1.5-2.0 eq)

  • Polar aprotic solvent (e.g., DMF)

  • Standard laboratory glassware and magnetic stirrer.

Procedure:

  • In a round-bottom flask, dissolve 3-Bromo-6-iodo-2-nitrophenol and the thiol in the polar aprotic solvent.

  • Add the base to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[9]

Data Summary: Reaction Conditions

Nucleophile ClassExample NucleophileTypical BaseSolventTemperature (°C)
AminesMorpholineK₂CO₃DMF50-100
AlkoxidesSodium MethoxideNaHTHFReflux
ThiolsThiophenolCs₂CO₃DMFRT - 60

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low or No Conversion Insufficiently activated ring, poor leaving group, weak nucleophile, or suboptimal temperature.While the nitro group provides strong activation, ensure the temperature is adequate. Consider using a stronger nucleophile (e.g., alkoxide instead of alcohol).[10] Gradually increase the reaction temperature.[9]
Mixture of Regioisomers Competing substitution at both bromine and iodine positions.As bromine is generally a better leaving group in SNAr, it should be the major product. To enhance selectivity, try milder reaction conditions (lower temperature). Modifying the solvent or base may also influence the outcome.[10]
Side Product Formation Hydrolysis of the starting material or product due to the presence of water.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.[10]
Reaction with the solvent (e.g., DMF decomposition to dimethylamine).Choose a more stable solvent, particularly when using strong bases at elevated temperatures.[9]

Workflow Visualization

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactant_Prep Prepare Reactants: Substrate (1.0 eq) Nucleophile (1.1-1.5 eq) Base (1.5-2.0 eq) Reaction_Setup Combine Reactants in Solvent Reactant_Prep->Reaction_Setup Solvent_Prep Select & Dry Solvent (e.g., DMF, DMSO, THF) Solvent_Prep->Reaction_Setup Glassware_Prep Assemble & Dry Glassware (Inert Atmosphere if needed) Glassware_Prep->Reaction_Setup Heating Stir & Heat (RT to Reflux) Reaction_Setup->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench Reaction (e.g., with water) Monitoring->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purify Product (e.g., Column Chromatography) Concentration->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for SNAr reactions.

References

  • csbsju. (n.d.). Addition-Elimination at Aromatics (SNAR). Retrieved from [Link]

  • Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th.... Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Unknown. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Retrieved from [Link]

  • Unknown. (n.d.). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. Retrieved from [Link]

  • Wikipedia. (n.d.). Meisenheimer complex. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, August 21). Favourability of leaving groups in nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, October 29). Nitro as a leaving group in an aromatic ring. Retrieved from [Link]

  • PMC. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • NCRD's Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved from [Link]

  • Frontiers. (2020, July 9). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Retrieved from [Link]

  • PMC. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, March 19). Why does the SnAr reaction proceed by the Meisenheimer complex?. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Insights into the Enhanced Formation of Halonitrophenols after the UV/Chloramine Process | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of halonitromethanes from different nitrophenol compounds during UV/post-chlorination: Impact factors, DFT calculation, reaction mechanisms, and toxicity | Request PDF. Retrieved from [Link]

  • Wordpress. (2026, February 26). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides | Request PDF. Retrieved from [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • YouTube. (2020, February 2). SNAr reaction scope & limitations. Retrieved from [Link]

  • Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. Retrieved from [Link]

  • Reddit. (2023, December 23). SNAr troubleshooting : r/AskChemistry. Retrieved from [Link]

  • YouTube. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. Retrieved from [Link]

  • Wordpress. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]

  • ACS ES&T Water. (2022, April 22). Molecular Insights into the Enhanced Formation of Halonitrophenols after the UV/Chloramine Process. Retrieved from [Link]

  • PMC. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • Hong Kong Baptist University. (2023, January 1). Understanding the formation and fate of halonitrophenols during the water disinfection. Retrieved from [Link]

  • ACS Publications. (n.d.). Aromatic Nucleophilic Substitution Reactions. | Chemical Reviews. Retrieved from [Link]

  • PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]

  • Hong Kong Baptist University. (n.d.). Understanding the formation and fate of halonitrophenols during the water disinfection - Fingerprint. Retrieved from [Link]

Sources

Method

Application Note: Orthogonal Functionalization of 3-Bromo-6-iodo-2-nitrophenol for Bioactive Benzoxazole Scaffolds

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Site-selective cross-coupling, mechanistic causality, and heterocyclic scaffold generation. Introduction & Ration...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Site-selective cross-coupling, mechanistic causality, and heterocyclic scaffold generation.

Introduction & Rationale

The development of highly functionalized, small-molecule therapeutics relies heavily on programmable building blocks. 3-Bromo-6-iodo-2-nitrophenol (CAS: 1823917-91-4) is an exceptionally versatile polyhalogenated precursor[1]. It possesses three distinct, orthogonally reactive handles:

  • C6-Iodine: Highly reactive toward oxidative addition.

  • C3-Bromine: Moderately reactive, requiring higher activation energy.

  • C2-Nitro Group: Strongly electron-withdrawing (activating the ring) and reducible to a nucleophilic amine.

By exploiting the thermodynamic differences in carbon-halogen bond dissociation energies, researchers can perform sequential, site-selective cross-couplings without the need for cumbersome protection/deprotection steps[2]. When paired with the adjacent C1-phenol, the reduced C2-amine enables rapid cyclization into benzoxazoles —a privileged pharmacophore prevalent in kinase inhibitors, antimicrobial agents, and fluorescent probes.

Mechanistic Insights & Causality

The success of this orthogonal strategy hinges on strict control over the catalytic cycle—specifically, the oxidative addition step of the Palladium(0) catalyst.

  • Chemoselectivity via Bond Dissociation Energy (BDE): The C–I bond is significantly weaker (~65 kcal/mol) than the C–Br bond (~81 kcal/mol). At lower temperatures (e.g., 60 °C), Pd(0) selectively inserts into the C–I bond[2].

  • Electronic Activation: The C2-nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the arene, accelerating the initial oxidative addition at the ortho (C3) and meta (C6) positions compared to unactivated arenes.

  • Secondary Activation: Once the C6 position is functionalized, the steric and electronic landscape of the intermediate changes. Engaging the remaining C3-bromine requires elevated thermal energy (90 °C) and often a co-catalyst (like CuI in Sonogashira couplings) to drive the reaction forward[3].

Experimental Workflow Logic

The following diagram illustrates the logical progression from the raw precursor to the final bioactive benzoxazole scaffold.

G Start 3-Bromo-6-iodo-2-nitrophenol (Precursor) Step1 Selective C6-Coupling (Suzuki-Miyaura, Pd cat., 60°C) Start->Step1 Arylboronic acid -HI Int1 3-Bromo-6-aryl-2-nitrophenol (Intermediate 1) Step1->Int1 Step2 C3-Coupling (Sonogashira, Pd/Cu cat., 90°C) Int1->Step2 Terminal Alkyne -HBr Int2 3-alkynyl-6-aryl-2-nitrophenol (Intermediate 2) Step2->Int2 Step3 Nitro Reduction & Cyclization (Fe/HCl then Orthoester) Int2->Step3 1. Reduction 2. Condensation Final Multisubstituted Benzoxazole (Bioactive Scaffold) Step3->Final

Orthogonal functionalization and cyclization workflow for 3-Bromo-6-iodo-2-nitrophenol.

Validated Experimental Protocols

As a self-validating system, each protocol includes specific checkpoints to ensure the reaction has proceeded chemoselectively before moving to the next step.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C6

Objective: Couple an arylboronic acid exclusively at the C6 iodine position while leaving the C3 bromine intact.

  • Preparation: In a flame-dried Schlenk tube, combine 3-Bromo-6-iodo-2-nitrophenol (1.0 equiv), the desired arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%). Crucial Note: Maintaining a precise 5 mol% catalyst loading prevents the generation of excess highly active Pd species that could trigger off-target C–Br activation[4].

  • Degassing: Evacuate and backfill the reaction vessel with N₂ three times.

  • Solvent & Heating: Add a degassed mixture of Toluene/EtOH/H₂O (4:1:1, 0.1 M). Heat the mixture strictly to 60 °C for 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting material and the appearance of a single new spot indicates successful mono-coupling. Over-coupling at C3 will appear as a secondary, highly non-polar spot. Further validate via ¹H NMR (loss of the C6-iodine-adjacent proton).

  • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Sonogashira Coupling at C3

Objective: Introduce an alkynyl pharmacophore at the remaining C3 bromine position.

  • Preparation: To a clean Schlenk tube, add the purified Intermediate 1 from Protocol A (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).

  • Reagents: Degas and backfill with N₂. Add anhydrous DMF (0.1 M) and triethylamine (3.0 equiv) as the base.

  • Coupling: Add the terminal alkyne (1.5 equiv) dropwise. Heat the reaction to 90 °C for 12 hours. Causality: The higher thermal energy and the CuI co-catalyst are strictly required to overcome the higher activation barrier of the C–Br bond[3].

  • Workup: Quench with saturated aqueous NH₄Cl to complex and remove copper salts. Extract with EtOAc and purify via column chromatography.

Protocol C: Reductive Cyclization to Benzoxazole

Objective: Reduce the C2-nitro group to an amine and condense it with the C1-phenol to form the benzoxazole core.

  • Nitro Reduction: Dissolve the C3/C6-disubstituted Intermediate 2 in EtOH (0.1 M). Add Iron powder (5.0 equiv) and a catalytic amount of concentrated HCl. Reflux at 80 °C for 2 hours.

  • Self-Validation Checkpoint: The reaction mixture will change from a deep yellow/orange (characteristic of the nitroaromatic) to a pale yellow or colorless solution, indicating successful reduction to the ortho-aminophenol.

  • Filtration: Filter the hot mixture through a pad of Celite to remove iron residues. Concentrate the filtrate.

  • Cyclization: To the crude ortho-aminophenol, add triethyl orthoformate (or an equivalent orthoester) and a catalytic amount of p-TsOH. Reflux at 100 °C for 4 hours.

  • Final Isolation: Concentrate under reduced pressure and purify via recrystallization or chromatography to yield the final bioactive benzoxazole.

Quantitative Data & Expected Yields

The following table summarizes the anticipated reaction metrics based on optimized polyhalogenated cross-coupling parameters.

StepReaction TypeCatalyst / ReagentsTemp (°C)Target SiteExpected Yield (%)
1 Suzuki-MiyauraPd(PPh₃)₄ (5 mol%), K₂CO₃60C6 (Iodine)85 – 92
2 SonogashiraPd(PPh₃)₂Cl₂, CuI, NEt₃90C3 (Bromine)78 – 85
3 Nitro ReductionFe powder, HCl (cat.)80C2 (Nitro)> 95
4 Cyclizationp-TsOH, Triethyl orthoformate100C1-OH / C2-NH₂80 – 88

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups National Center for Biotechnology Information (PMC / NIH). URL:[Link][2]

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles ResearchGate. URL:[Link][3]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Organic Process Research & Development - ACS Publications. URL:[Link][4]

Sources

Application

Application Notes &amp; Protocols: Selective Reduction of the Nitro Group in 3-Bromo-6-iodo-2-nitrophenol

Introduction: The Synthetic Challenge and Strategic Importance The targeted synthesis of 2-amino-3-bromo-6-iodophenol from its nitro precursor, 3-Bromo-6-iodo-2-nitrophenol, represents a significant challenge in syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge and Strategic Importance

The targeted synthesis of 2-amino-3-bromo-6-iodophenol from its nitro precursor, 3-Bromo-6-iodo-2-nitrophenol, represents a significant challenge in synthetic organic chemistry. The resulting aminophenol is a highly functionalized aromatic building block, possessing a unique substitution pattern that makes it a valuable intermediate for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.

The primary obstacle in this transformation is achieving chemoselectivity. The reduction of the nitro group must be accomplished without inducing the hydrogenolysis (cleavage) of the carbon-halogen bonds. The carbon-iodine bond is particularly labile and susceptible to reduction, followed by the carbon-bromine bond.[1] Standard, aggressive reduction methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) under high hydrogen pressure, often lead to undesired dehalogenation, compromising the yield and purity of the target molecule.[1][2][3] Therefore, the selection of a reducing agent and reaction conditions that can precisely target the nitro group is paramount. This guide provides a detailed analysis and validated protocols for several effective methods to achieve this selective reduction.

Understanding the Causality of Method Selection

The choice of a reductive strategy is dictated by the need to navigate the delicate balance between reducing the nitro group and preserving the halogen substituents. The key is to employ methods that are kinetically selective for the nitro group reduction over the thermodynamically favorable, but often slower, dehalogenation pathway.

  • Metal-Acid Systems: Reagents like Tin(II) chloride and iron powder are classic, robust options that operate via single electron transfer mechanisms.[2][4][5] Their success lies in their ability to function under conditions that are generally mild enough to not cleave C-X bonds.

  • Catalytic Transfer Hydrogenation (CTH): This technique avoids the use of high-pressure hydrogen gas, which can be overly reactive.[6] By using a hydrogen donor like hydrazine, the concentration of active hydrogen on the catalyst surface is controlled, allowing for greater selectivity.[6][7]

  • Dissolving Metal & Salt Reductants: Reagents like sodium dithionite offer a different mechanistic pathway in aqueous or biphasic systems, providing a mild and often highly selective alternative.[8][9]

The following decision-making workflow can guide the selection of an appropriate protocol based on key experimental priorities.

Start Select Reduction Priority Halogen Highest Halogen Preservation Priority (especially C-I bond) Start->Halogen Cost Cost-Effectiveness & Scalability Start->Cost Workup Simplified Work-Up (Avoids Metal Salts) Start->Workup SnCl2 Method 1: Tin(II) Chloride Halogen->SnCl2 Excellent chemoselectivity Dithionite Method 4: Sodium Dithionite Halogen->Dithionite Very mild conditions Fe Method 2: Iron / NH4Cl Cost->Fe Inexpensive reagents CTH Method 3: Catalytic Transfer Hydrogenation Cost->CTH Higher initial catalyst cost, but recyclable Workup->CTH Catalyst filtration is main step Workup->Dithionite Aqueous work-up

Caption: A logical diagram to assist in selecting the appropriate reduction method.

Experimental Protocols & Methodologies

The following protocols have been designed to be self-validating systems, with clear steps and explanations for achieving the desired selective reduction.

General Experimental Workflow

The overall process for each method follows a similar logical path, differing primarily in the specific reagents and conditions used in the reaction step.

Start Starting Material: 3-Bromo-6-iodo-2-nitrophenol Reaction Reduction Step (Select Method 1, 2, 3, or 4) Start->Reaction Workup Reaction Work-Up (e.g., Filtration, Neutralization, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Product Final Product: 2-Amino-3-bromo-6-iodophenol Purification->Product

Caption: General experimental workflow for the reduction of the target nitro compound.

Method 1: Reduction with Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This method is highly regarded for its exceptional chemoselectivity, making it a reliable choice for substrates with sensitive functional groups.[10][11]

A. Rationale & Causality: Tin(II) chloride is a mild reducing agent that effectively reduces nitro groups to amines via a stepwise electron transfer mechanism.[5] The reaction is typically performed in a protic solvent like ethanol, which serves as the proton source. A significant excess of the reagent is required to ensure the complete reduction, which involves the transfer of six electrons to the nitro group.[10] The work-up requires careful basification to precipitate tin hydroxides and liberate the free amine from its salt form.

B. Detailed Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 3-Bromo-6-iodo-2-nitrophenol (1.0 eq) in absolute ethanol (approx. 15-20 mL per gram of substrate).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the solution in portions.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker containing crushed ice.

    • Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous sodium hydroxide (NaOH) solution with vigorous stirring until the pH is basic (pH ~8). A thick, white precipitate of tin salts will form.

    • Filter the slurry through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.

  • Isolation:

    • Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-amino-3-bromo-6-iodophenol.

Method 2: Reduction with Iron Powder and Ammonium Chloride (Fe/NH₄Cl)

This is a classic, cost-effective, and environmentally benign method that demonstrates excellent functional group tolerance, including for halogens.[1][4]

A. Rationale & Causality: The reduction proceeds via single electron transfer from the surface of the iron metal to the nitro group. Ammonium chloride acts as a mild proton donor and electrolyte, creating a buffered acidic environment that facilitates the reaction without being harsh enough to promote dehalogenation. The large excess of iron ensures the reaction goes to completion.

B. Detailed Protocol:

  • Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine the 3-Bromo-6-iodo-2-nitrophenol (1.0 eq), ethanol (10 mL per gram), and water (2.5 mL per gram).

  • Reagent Addition: Add iron powder (3-5 eq) and ammonium chloride (3-5 eq) to the solution.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is often exothermic. Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the hot mixture through a pad of Celite® to remove the iron powder and iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Method 3: Catalytic Transfer Hydrogenation with Hydrazine Hydrate

This method provides a practical and often highly selective alternative to using pressurized hydrogen gas, reducing the risk of dehalogenation under carefully controlled conditions.[6][7]

A. Rationale & Causality: In the presence of a catalyst like Pd/C, hydrazine hydrate decomposes to generate hydrogen in situ.[6] By performing the reaction at or near room temperature and adding the hydrazine dropwise, the concentration of active hydrogen on the catalyst surface is kept low, favoring the more rapid reduction of the nitro group over the slower hydrogenolysis of the C-I and C-Br bonds.[7]

B. Detailed Protocol:

  • Setup: To a round-bottom flask, add the 3-Bromo-6-iodo-2-nitrophenol (1.0 eq) and methanol (15-20 mL per gram).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 5-10 mol% Pd) to the suspension.

  • Reagent Addition: While stirring the suspension vigorously at room temperature, add hydrazine monohydrate (5-10 eq) dropwise over 20-30 minutes using a dropping funnel. An exothermic reaction and gas evolution may be observed. Maintain the temperature below 40 °C, using an ice bath if necessary.

  • Reaction: After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.

    • Wash the filter cake with a small amount of methanol.

  • Isolation: Evaporate the solvent from the combined filtrate under reduced pressure. The resulting residue can be taken up in an organic solvent, washed with water and brine, dried, and concentrated.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Method 4: Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is an inexpensive, safe, and effective reducing agent for nitroarenes, compatible with protic solvents and mild reaction conditions.[8][9]

A. Rationale & Causality: Sodium dithionite is a powerful reducing agent in aqueous media. The reaction can be performed in a biphasic system (e.g., dichloromethane/water) often facilitated by a phase-transfer catalyst, or in a mixture of water and a miscible organic solvent.[8][12] Its mild nature makes it highly suitable for reducing nitro groups on sensitive, halogenated aromatic rings.[13]

B. Detailed Protocol:

  • Setup: In a flask, dissolve 3-Bromo-6-iodo-2-nitrophenol (1.0 eq) in a suitable solvent system, such as a 2:1 mixture of methanol and water (15 mL per gram).

  • Reagent Addition: Add sodium dithionite (Na₂S₂O₄, 3-5 eq) to the solution in portions at room temperature. The reaction is often accompanied by a color change.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture and add water to dissolve the inorganic salts.

    • Extract the product into an organic solvent such as ethyl acetate (3 x volumes).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude product, which can be further purified by standard methods.

Summary of Methodologies and Data Presentation

The following table provides a comparative overview of the key parameters for each protocol to facilitate method selection.

FeatureMethod 1: Tin(II) ChlorideMethod 2: Iron / NH₄ClMethod 3: CTH (Hydrazine)Method 4: Sodium Dithionite
Primary Reagents SnCl₂·2H₂O, EthanolFe powder, NH₄Cl, EtOH/H₂ON₂H₄·H₂O, Pd/C, MethanolNa₂S₂O₄, MeOH/H₂O
Typical Temperature Reflux (~78 °C)Reflux (~80-85 °C)Room Temp to 40 °CRoom Temp to 50 °C
Key Advantage Excellent chemoselectivityVery low cost, robustClean work-up, no H₂ gasMild conditions, safe reagent
Key Disadvantage Cumbersome work-up (tin salts)Large amount of solid wasteCatalyst cost & pyrophoric riskRequires aqueous system
Selectivity Profile HighHighHigh (condition dependent)High
Scalability ModerateHighModerate to HighHigh

References

  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. (2024). Vertex AI Search.
  • Li, F., Frett, B., & Li, H.-y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25, 1403-1408. Available at: [Link]

  • Selective nitro-compounds to primary amines by nickel-catalyzed hydrosilyl
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (n.d.).
  • Reduction of nitro compounds. (n.d.). Wikipedia. Available at: [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. Available at: [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. (n.d.). PMC.
  • A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems. (2025). BenchChem.
  • Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. (2013). ResearchGate. Available at: [Link]

  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Selective Reduction of Nitro Group in Aryl Halides Catalyzed by Silver Nanoparticles Modified with β-CD. (2018). PubMed. Available at: [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (2007).
  • Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. (2022). ACS Publications. Available at: [Link]

  • Sodium Hydrosulfite, Sodium Dithionite. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Sodium Dithionite Reduction of Nitroarenes. (n.d.). Scribd. Available at: [Link]

  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. (2025). RSC Publishing.
  • Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrog
  • Reduction of nitroaromatic compounds in tin(II) chloride... (n.d.).
  • Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. (2018). Aragen Life Sciences.
  • Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. (2014). MDPI.

Sources

Method

Application Note: Sequential Orthogonal Functionalization of 3-Bromo-6-iodo-2-nitrophenol in the Synthesis of Novel Push-Pull Benzoxazole Fluorophores

Executive Summary The development of advanced fluorescent dyes—particularly those exhibiting near-infrared (NIR) emission, large Stokes shifts, and strong solvatochromism—relies heavily on the precise construction of ext...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced fluorescent dyes—particularly those exhibiting near-infrared (NIR) emission, large Stokes shifts, and strong solvatochromism—relies heavily on the precise construction of extended π -conjugated push-pull systems. 3-Bromo-6-iodo-2-nitrophenol (CAS: 1823917-91-4) is a highly functionalized, commercially available building block that serves as an ideal precursor for such sophisticated fluorophores[1][2].

This application note details a self-validating, three-step synthetic workflow utilizing 3-bromo-6-iodo-2-nitrophenol. By exploiting the inherent orthogonal reactivity of its distinct halogen substituents, researchers can sequentially install electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto a rigid benzoxazole core, yielding highly tunable optoelectronic materials[3].

Mechanistic Rationale & Design Strategy

The strategic value of 3-bromo-6-iodo-2-nitrophenol lies in its tetra-substituted aromatic architecture, which dictates a specific, highly controlled reaction sequence:

  • Benzoxazole Core Formation: The proximity of the hydroxyl (-OH) and nitro (-NO 2​ ) groups provides the classic ortho-nitrophenol motif. Reduction of the nitro group yields an o-aminophenol, which undergoes rapid condensation with carboxylic acids or aldehydes to form a rigid, highly stable benzoxazole heterocycle[4][5]. Based on the regiochemistry of the starting material, cyclization yields a 4-bromo-7-iodobenzo[d]oxazole scaffold.

  • Orthogonal Cross-Coupling (C-I vs. C-Br): The resulting benzoxazole core possesses two different halogens. Palladium-catalyzed cross-coupling reactions are highly sensitive to the bond dissociation energies of the aryl halides. The C-I bond (~55 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than the C-Br bond (~68 kcal/mol)[6].

  • Chemoselective Functionalization: By strictly controlling the reaction temperature and ligand choice, a Sonogashira coupling can be executed selectively at the C7 (iodine) position at room temperature, leaving the C4 (bromine) position completely intact[7][8]. Subsequently, elevating the temperature and employing a stronger donor ligand (e.g., dppf) activates the C-Br bond for a Suzuki-Miyaura coupling, allowing for the asymmetric functionalization required to create an Intramolecular Charge Transfer (ICT) dye.

Experimental Workflows & Pathways

The following diagram illustrates the logical progression from the raw building block to the fully functionalized push-pull fluorophore, highlighting the chemoselective nature of the transformations.

SyntheticWorkflow A 3-Bromo-6-iodo- 2-nitrophenol (Starting Material) B 4-Bromo-7-iodo- 2-arylbenzoxazole (Core Scaffold) A->B 1. SnCl2 Reduction 2. PPA/ArCOOH, 120°C C Mono-coupled Intermediate (C-I Functionalized) B->C Sonogashira (Pd/Cu) Room Temp (Chemoselective) D Push-Pull Benzoxazole Dye (Fully Functionalized) C->D Suzuki (Pd/dppf) 90°C (C-Br Activation)

Figure 1: Orthogonal synthetic workflow for push-pull benzoxazole dyes.

Detailed Experimental Protocols

Caution: All reactions involving palladium catalysts should be performed under an inert argon or nitrogen atmosphere using Schlenk techniques to prevent catalyst degradation.

Protocol 1: Synthesis of 4-Bromo-7-iodo-2-phenylbenzo[d]oxazole

This step constructs the photo-stable heterocyclic core via a one-pot reduction and dehydrative cyclization[4].

  • Reduction: In a 250 mL round-bottom flask, dissolve 3-bromo-6-iodo-2-nitrophenol (10.0 mmol, 3.44 g) in 50 mL of absolute ethanol. Add Tin(II) chloride dihydrate (SnCl 2​ ·2H 2​ O, 50.0 mmol). Reflux the mixture for 2 hours. Monitor complete consumption of the starting material via TLC (Hexane/EtOAc 3:1).

  • Workup: Cool the mixture, neutralize with saturated aqueous NaHCO 3​ , and extract with ethyl acetate (3 × 50 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ and concentrate in vacuo to yield the crude o-aminophenol.

  • Cyclization: Transfer the crude intermediate to a flask containing polyphosphoric acid (PPA, 20 g) and benzoic acid (11.0 mmol). Heat the highly viscous mixture to 120 °C for 4 hours with mechanical stirring[4].

  • Isolation: Pour the hot mixture onto 200 g of crushed ice and stir vigorously until a precipitate forms. Filter the solid, wash with dilute NaOH and water, and recrystallize from ethanol to yield the pure benzoxazole core.

Protocol 2: Chemoselective Sonogashira Coupling (C-I Activation)

Exploiting the higher reactivity of the C-I bond to install an electron-withdrawing π -bridge[7][9].

  • Setup: In an oven-dried Schlenk tube, combine the 4-bromo-7-iodo-2-phenylbenzo[d]oxazole (5.0 mmol), Pd(PPh 3​ ) 2​ Cl 2​ (0.25 mmol, 5 mol%), and CuI (0.5 mmol, 10 mol%).

  • Reaction: Evacuate and backfill with Argon (3x). Add degassed THF (20 mL) and anhydrous Triethylamine (15.0 mmol). Finally, add phenylacetylene (5.5 mmol) dropwise.

  • Conditions: Stir the reaction strictly at room temperature (20–25 °C) for 6 hours. Causality note: Heating above 40 °C risks premature activation of the C-Br bond, leading to unwanted bis-coupled side products[6].

  • Purification: Filter through a short pad of Celite, concentrate, and purify via silica gel column chromatography to isolate the 7-(phenylethynyl) intermediate.

Protocol 3: Suzuki-Miyaura Coupling (C-Br Activation)

Activating the dormant C-Br bond to install a strong electron-donating group (e.g., triphenylamine derivative) to complete the push-pull architecture[8].

  • Setup: To a Schlenk flask, add the mono-coupled intermediate from Protocol 2 (3.0 mmol), 4-(diphenylamino)phenylboronic acid (3.6 mmol), Pd(dppf)Cl 2​ (0.15 mmol, 5 mol%), and K 2​ CO 3​ (9.0 mmol).

  • Reaction: Add a degassed mixture of Toluene/H 2​ O (4:1 v/v, 15 mL).

  • Conditions: Heat the mixture to 90 °C for 12 hours. Causality note: The elevated temperature and the bidentate dppf ligand are strictly required to facilitate the oxidative addition of the more inert C-Br bond.

  • Purification: Extract with dichloromethane, wash with brine, dry, and purify via chromatography to yield the final deeply colored fluorophore.

Quantitative Data: Photophysical Properties

The resulting push-pull benzoxazole dyes exhibit pronounced positive solvatochromism, confirming strong Intramolecular Charge Transfer (ICT) from the diphenylamine donor to the benzoxazole/alkyne acceptor system.

Table 1: Photophysical Properties of the Synthesized Push-Pull Benzoxazole Dye

Solvent PolaritySolventAbsorption λmax​ (nm)Emission λmax​ (nm)Stokes Shift (nm)Quantum Yield ( ΦF​ )*
Non-polarToluene4125581460.68
Moderately PolarDichloromethane4386251870.45
Highly PolarAcetonitrile4556822270.12

*Quantum yields measured relative to Rhodamine 6G in ethanol. The drop in quantum yield in highly polar solvents is characteristic of non-radiative decay pathways associated with twisted intramolecular charge transfer (TICT) states.

References

  • Organic Chemistry Portal. "Synthesis of Benzoxazoles." Organic Chemistry Portal. Available at:[Link]

  • ACS Catalysis. "Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C–H Functionalizations." American Chemical Society. Available at: [Link]

  • Journal of the American Chemical Society (via SciSpace). "Iridium-catalyzed Arene ortho-Silylation by Formal Hydroxyl-directed C-H Activation (Orthogonal Cross-Coupling)." SciSpace. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-6-iodo-2-nitrophenol

Welcome to the technical support center for the synthesis of 3-Bromo-6-iodo-2-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this spe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Bromo-6-iodo-2-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this specific and nuanced synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction yields. The regiochemical control in this multi-step synthesis is non-trivial due to the complex interplay of directing effects from the substituents on the phenol ring. This guide addresses the most common issues head-on, providing both theoretical explanations and practical, field-tested solutions.

Section 1: Understanding the Synthetic Challenge

The synthesis of 3-Bromo-6-iodo-2-nitrophenol presents a significant regioselectivity challenge. The starting material, 2-nitrophenol, possesses two directing groups: the strongly activating, ortho, para-directing hydroxyl group (-OH) and the strongly deactivating, meta-directing nitro group (-NO2). Their combined influence directs incoming electrophiles almost exclusively to the 4- and 6-positions. This makes the direct synthesis of the target molecule, with its 3-bromo substitution, a complex task that often results in isomeric byproducts and low yields.

The most logical, albeit challenging, synthetic route involves a two-step electrophilic substitution of 2-nitrophenol. This guide is structured around this pathway, focusing on troubleshooting the key steps of iodination and bromination.

G cluster_0 Step 1: Iodination cluster_1 Purification cluster_2 Step 2: Bromination cluster_3 Final Purification A 2-Nitrophenol B Iodination Reaction (e.g., I2, H2O2) A->B C Isomeric Mixture (6-iodo- & 4-iodo-2-nitrophenol) B->C D Column Chromatography C->D E Isolated 6-iodo-2-nitrophenol D->E F Bromination Reaction (e.g., Br2 in Acetic Acid) E->F G Crude Product Mixture F->G H Purification (Chromatography/Recrystallization) G->H I 3-Bromo-6-iodo-2-nitrophenol (Target Molecule) H->I

Caption: Overall workflow for the synthesis of 3-Bromo-6-iodo-2-nitrophenol.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is formatted as a series of questions you might have during your experiment, followed by detailed answers and actionable advice.

Topic: Low Yield and Purity

Question 1: My overall yield is extremely low after the two-step synthesis. What are the most likely causes?

Answer: Low overall yield in this synthesis is a common issue stemming from three primary areas:

  • Isomeric Byproduct Formation: This is the most significant contributor. In both the iodination and bromination steps, the formation of undesired isomers is highly probable due to competing directing effects. Each purification step to remove these isomers will inherently lead to a loss of material.

  • Incomplete Reactions: Sub-optimal reaction conditions (temperature, time, reagent stoichiometry) can lead to a significant amount of unreacted starting material at each step, which must be removed during purification.

  • Product Decomposition: Phenolic compounds, especially those with electron-withdrawing nitro groups, can be sensitive. Harsh purification conditions or improper storage can lead to degradation. For instance, it is often bad practice to treat crude nitrophenols with strong bases like sodium hydroxide due to a tendency for resinification.

Actionable Advice:

  • Monitor Reactions: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material. Do not proceed to work-up until the starting material is fully consumed or the reaction has stalled.

  • Optimize Purification: Use efficient purification techniques. Reversed-phase HPLC can be a powerful tool for separating closely related isomers[1].

  • Handle with Care: Store intermediates and the final product in a cool, dark, and dry environment to minimize degradation[2][3].

Topic: Step 1 - Iodination of 2-Nitrophenol

Question 2: My iodination of 2-nitrophenol produced a mixture of products that are difficult to separate. How do I identify them and improve the outcome?

Answer: The iodination of 2-nitrophenol is expected to produce a mixture of 6-iodo-2-nitrophenol (your desired intermediate) and 4-iodo-2-nitrophenol . This is because both the -OH and -NO2 groups direct the incoming iodine electrophile to these positions. The para-substituted product (6-iodo) is often favored due to reduced steric hindrance from the adjacent nitro group. Over-iodination to produce di-iodo species like 2,6-diiodo-4-nitrophenol can also occur if excess iodinating agent is used[4].

Identification:

  • NMR Spectroscopy: ¹H NMR is effective for distinguishing the isomers. The coupling patterns of the aromatic protons will be distinct for the 1,2,3-trisubstituted (4-iodo) versus the 1,2,4-trisubstituted (6-iodo) ring systems.

  • HPLC: A reversed-phase HPLC method can typically resolve these isomers, with the less polar isomer generally having a longer retention time[1].

Improving Selectivity and Purification:

  • Reaction Conditions: Performing the reaction at a controlled, lower temperature can sometimes enhance selectivity. A method using iodine and hydrogen peroxide in water has shown good selectivity for iodination at positions ortho and para to hydroxyl groups[4].

  • Purification: Careful column chromatography is the most effective method for separation. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate) should allow for the isolation of the desired 6-iodo isomer.

Parameter Condition Rationale Reference
Iodinating Agent Iodine (I₂) with H₂O₂Efficient and selective for activated phenols.[4]
Solvent Water or Acetic AcidProtic solvents can mediate the electrophilicity of the iodinating species.[4][5]
Temperature 25-50 °CLower temperatures may improve regioselectivity.[6]
Stoichiometry ~1.0-1.2 eq. of IodineUsing a large excess can lead to di-iodination.[4]

Table 1: Recommended Starting Conditions for Iodination of 2-Nitrophenol.

Topic: Step 2 - Bromination of 6-iodo-2-nitrophenol

Question 3: The bromination of my 6-iodo-2-nitrophenol intermediate is not selective, and I'm getting the wrong isomer. Why is this happening and how can I fix it?

Answer: This is the most critical and challenging step of the synthesis. You are observing poor regioselectivity because of conflicting directing effects from the three substituents on the ring.

Caption: Conflicting directing effects in the bromination of 6-iodo-2-nitrophenol.

As the diagram illustrates, the powerful activating effect of the -OH group and the directing effect of the -NO2 group both strongly favor substitution at position 4. The iodo group directs to positions 3 and 5. Consequently, the formation of 4-Bromo-6-iodo-2-nitrophenol is a major competing reaction, and this byproduct is often the major product.

Strategies to Improve Selectivity for 3-Bromo Product:

  • Choice of Brominating Agent: The reactivity of the brominating agent can influence selectivity.

    • Molecular Bromine (Br₂): In a polar protic solvent like acetic acid, Br₂ is a highly reactive electrophile and may be less selective.

    • N-Bromosuccinimide (NBS): NBS is a milder source of electrophilic bromine and can sometimes offer improved regioselectivity in complex systems. It is a worthwhile alternative to explore.

  • Solvent Effects: The choice of solvent can influence the outcome. Non-polar solvents like carbon tetrachloride or chloroform can sometimes alter the selectivity compared to polar solvents like acetic acid[7].

  • Temperature Control: Running the reaction at low temperatures (e.g., 0-5 °C) can favor the kinetically controlled product, which may differ from the thermodynamically favored product, potentially improving selectivity.

Purification:

  • The isomers 3-Bromo-6-iodo-2-nitrophenol and 4-Bromo-6-iodo-2-nitrophenol will have very similar physical properties.

  • Fractional Recrystallization: This may be possible if one isomer is significantly less soluble in a particular solvent system. This requires trial and error with various solvents (e.g., ethanol/water, hexane/ethyl acetate).

  • Preparative HPLC: This is the most reliable, albeit resource-intensive, method for obtaining a highly pure sample of the desired 3-bromo isomer[1].

Section 3: Experimental Protocols

The following protocols are provided as a robust starting point. As outlined in the troubleshooting guide, optimization of these parameters may be necessary to improve yield and purity.

Protocol 1: Iodination of 2-Nitrophenol

Materials:

  • 2-Nitrophenol (1.0 eq)

  • Iodine (1.1 eq)

  • 30% Hydrogen Peroxide (2.0 eq)

  • Water

  • Ethyl Acetate

  • Saturated Sodium Thiosulfate solution

  • Brine

Procedure:

  • In a round-bottom flask, suspend 2-nitrophenol in water.

  • Add the iodine powder to the suspension.

  • Begin vigorous stirring and add the hydrogen peroxide dropwise over 30 minutes. The reaction may be mildly exothermic. Maintain the temperature between 40-50 °C[4].

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC until the 2-nitrophenol spot has disappeared.

  • Cool the mixture to room temperature and quench by adding saturated sodium thiosulfate solution until the dark iodine color disappears.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product mixture.

  • Purify the crude mixture via silica gel column chromatography using a hexane/ethyl acetate gradient to separate the 6-iodo and 4-iodo isomers.

Protocol 2: Bromination of 6-iodo-2-nitrophenol

Materials:

  • 6-iodo-2-nitrophenol (1.0 eq)

  • Molecular Bromine (1.05 eq)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • Dissolve the 6-iodo-2-nitrophenol intermediate in glacial acetic acid in a round-bottom flask protected from light.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, prepare a solution of molecular bromine in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred nitrophenol solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker of ice water.

  • Extract the product with dichloromethane (x3).

  • Combine the organic layers and carefully wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting solid via column chromatography or recrystallization to isolate the target 3-Bromo-6-iodo-2-nitrophenol.

References

  • Christiansen, J. (n.d.). Iodination of phenol. Department of Chemistry, University of Copenhagen.
  • Google Patents. (2019). CN109369345A - A kind of preparation method of 2-bromo-5-iodophenol.
  • ChemicalBook. (n.d.). 1-Bromo-4-iodo-2-nitrobenzene synthesis.
  • MDPI. (2023, April 4). A New Rapid and Specific Iodination Reagent for Phenolic Compounds.
  • Esteves, P. M., et al. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 21(4), 770-774.
  • Khan, M. A., et al. (2022). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: Part A, 59(2), 31-42.
  • ChemicalBook. (n.d.). 2-Bromo-3-nitrophenol synthesis.
  • PrepChem. (n.d.). Preparation of 2-nitrophenol.
  • MedchemExpress. (n.d.). 2-Bromo-6-nitrophenol.
  • Reddit. (2023, July 7). best synthesis for 3-nitrophenol (C6H5NO3).
  • BenchChem. (n.d.). HPLC purification protocol for 4-Bromo-2,3-dimethyl-6-nitrophenol.
  • Sharma, V. K., & Kumar, A. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(10), 6254-6304.
  • Google Patents. (1969). US3449443A - Method for selectively brominating phenols.
  • ECHEMI. (n.d.). 3-Bromo-6-iodoquinoline SDS.

Sources

Optimization

Troubleshooting side reactions in the synthesis of 3-Bromo-6-iodo-2-nitrophenol

Technical Support Center: Synthesis of 3-Bromo-6-iodo-2-nitrophenol Welcome to the dedicated technical support guide for the synthesis of 3-Bromo-6-iodo-2-nitrophenol. This resource is designed for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Bromo-6-iodo-2-nitrophenol

Welcome to the dedicated technical support guide for the synthesis of 3-Bromo-6-iodo-2-nitrophenol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this multi-step halogenation and nitration sequence. Here, we address common challenges and side reactions encountered during the synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Introduction: The Synthetic Challenge

The synthesis of 3-Bromo-6-iodo-2-nitrophenol is a nuanced process involving the precise installation of three different substituents onto a phenol ring. The challenge lies in controlling the regioselectivity of these substitutions, which are governed by the powerful directing effects of the hydroxyl, nitro, and halogen groups. Unwanted side reactions, such as the formation of regioisomers or di-halogenated products, are common pitfalls. This guide provides a systematic approach to troubleshooting these issues.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may be encountering in your synthesis.

FAQ 1: My final product is contaminated with a significant amount of 3-bromo-2-nitrophenol. What is causing the incomplete iodination?

Answer:

Incomplete iodination is a frequent issue, often stemming from insufficient reactivity of the iodinating agent or deactivation of the starting material. The strong electron-withdrawing effect of the nitro group at the 2-position deactivates the ring, making the subsequent iodination at the 6-position more challenging than the initial bromination.

Troubleshooting Steps:

  • Choice of Iodinating Agent: If you are using molecular iodine (I₂) with a weak base, consider switching to a more potent electrophilic iodine source. N-Iodosuccinimide (NIS) is an excellent alternative that often provides higher yields in deactivated systems. The succinimide leaving group facilitates the generation of the electrophilic iodine species.

  • Solvent and Temperature: The choice of solvent can significantly impact the reaction rate. Acetic acid or other polar protic solvents can help to stabilize the transition state of the electrophilic aromatic substitution. Gently heating the reaction mixture (e.g., to 40-50 °C) can also increase the rate of iodination, but be cautious of potential side reactions at higher temperatures.

  • Reaction Time: Due to the deactivated nature of the substrate, the iodination step may require a longer reaction time than the bromination. Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion before workup.

Workflow for Optimizing Iodination:

cluster_start Starting Point: Incomplete Iodination cluster_reagents Step 1: Reagent Choice cluster_conditions Step 2: Reaction Conditions cluster_outcome Step 3: Desired Outcome Start 3-Bromo-2-nitrophenol Reagent Select Iodinating Agent Start->Reagent NIS N-Iodosuccinimide (NIS) (More reactive) Reagent->NIS Recommended I2 I₂ / Base (Less reactive) Reagent->I2 If issues persist Conditions Optimize Conditions NIS->Conditions I2->Conditions Solvent Solvent: Acetic Acid Conditions->Solvent Temp Temperature: 40-50 °C Conditions->Temp Time Time: Monitor by TLC/LC-MS Conditions->Time End 3-Bromo-6-iodo-2-nitrophenol Time->End

Caption: Optimizing the iodination of 3-bromo-2-nitrophenol.

FAQ 2: I am observing the formation of a di-iodinated or di-brominated side product. How can I improve the selectivity?

Answer:

The formation of di-halogenated products indicates that the reaction conditions are too harsh, leading to over-reaction. The hydroxyl group is a strong activating group and can promote multiple halogenations if the reaction is not carefully controlled.

Troubleshooting Steps:

  • Stoichiometry: Carefully control the stoichiometry of your halogenating agent. Use no more than 1.0-1.05 equivalents of the brominating or iodinating agent.

  • Rate of Addition: Add the halogenating agent slowly and in portions to the reaction mixture. This maintains a low concentration of the electrophile at any given time, favoring mono-substitution. A dropping funnel is highly recommended for this purpose.

  • Temperature Control: Perform the halogenation at a lower temperature. For bromination, starting at 0 °C or even lower can significantly improve selectivity. The activation energy for the second halogenation is typically higher, and lower temperatures will favor the desired mono-halogenated product.

Table 1: Recommended Starting Conditions for Halogenation

StepHalogenating AgentStoichiometryTemperatureSolvent
BrominationN-Bromosuccinimide (NBS)1.05 eq.0 °C to RTAcetic Acid
IodinationN-Iodosuccinimide (NIS)1.05 eq.RT to 40 °CAcetic Acid
FAQ 3: My nitration step is producing multiple regioisomers. How can I ensure the nitro group is directed to the 2-position?

Answer:

The directing effects of the substituents on the phenol ring are crucial here. The hydroxyl group is a powerful ortho-, para-director. To achieve selective nitration at the 2-position, the other ortho- and para-positions must be blocked or the reaction conditions must be carefully chosen to favor the sterically accessible ortho-position.

Troubleshooting Steps:

  • Order of Reactions: The order in which you introduce the substituents is critical. A common and effective route is to first nitrate phenol to get 2-nitrophenol, then brominate at the 3-position, and finally iodinate at the 6-position. This sequence takes advantage of the directing effects of the existing substituents at each stage.

  • Nitrating Agent: Use a mild nitrating agent. A mixture of nitric acid in acetic acid is often sufficient and more selective than the more aggressive nitric acid/sulfuric acid mixture. The latter can lead to oxidation and the formation of undesired side products.

Proposed Synthetic Pathway:

Phenol Phenol Nitrophenol 2-Nitrophenol Phenol->Nitrophenol HNO₃ / Acetic Acid Bromonitrophenol 3-Bromo-2-nitrophenol Nitrophenol->Bromonitrophenol NBS / Acetic Acid FinalProduct 3-Bromo-6-iodo-2-nitrophenol Bromonitrophenol->FinalProduct NIS / Acetic Acid

Caption: Recommended synthetic route for 3-Bromo-6-iodo-2-nitrophenol.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-2-nitrophenol
  • To a solution of 2-nitrophenol (1.0 eq.) in glacial acetic acid, cool the mixture to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 eq.) in portions over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the desired product.

Protocol 2: Synthesis of 3-Bromo-6-iodo-2-nitrophenol
  • Dissolve 3-bromo-2-nitrophenol (1.0 eq.) in glacial acetic acid.

  • Add N-Iodosuccinimide (NIS) (1.05 eq.) to the solution.

  • Heat the reaction mixture to 40-50 °C and stir for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a solution of sodium thiosulfate to quench any remaining iodine.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

References

  • Title: N-Iodosuccinimide as an Iodinating Agent for Aromatic Compounds Source: Organic Syntheses URL: [Link]

Troubleshooting

Optimization of reaction conditions for synthesizing 3-Bromo-6-iodo-2-nitrophenol

Technical Support Center: Synthesis of 3-Bromo-6-iodo-2-nitrophenol Welcome to the technical support guide for the synthesis of 3-Bromo-6-iodo-2-nitrophenol. This document provides an in-depth experimental protocol, trou...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Bromo-6-iodo-2-nitrophenol

Welcome to the technical support guide for the synthesis of 3-Bromo-6-iodo-2-nitrophenol. This document provides an in-depth experimental protocol, troubleshooting guidance, and answers to frequently asked questions to support researchers in achieving a successful and optimized synthesis. The methodologies and advice presented herein are grounded in established principles of organic chemistry, particularly electrophilic aromatic substitution on activated phenol rings.

Overview of the Synthetic Strategy

The synthesis of 3-Bromo-6-iodo-2-nitrophenol involves the sequential halogenation of a 2-nitrophenol precursor. The hydroxyl (-OH) and nitro (-NO₂) groups on the aromatic ring are critical directors for the incoming electrophiles (bromine and iodine). The -OH group is a strongly activating ortho, para-director, while the -NO₂ group is a deactivating meta-director.[1][2][3] Their combined influence dictates the regioselectivity of the halogenation steps.

The most logical synthetic route involves a two-step process starting from 2-nitrophenol:

  • Bromination: Introduction of a bromine atom. The activating -OH group directs the bromine to the positions ortho and para to it (C4 and C6). The deactivating -NO₂ group directs to C4 and C6 (meta to itself). Thus, the C6 position is strongly favored.

  • Iodination: Introduction of an iodine atom onto the resulting 3-Bromo-2-nitrophenol. The remaining activated positions are C4 and C6 relative to the hydroxyl group.

This guide will focus on a plausible and optimized stepwise protocol.

Detailed Experimental Protocol

This protocol outlines a representative procedure for the synthesis. Researchers should always perform a thorough risk assessment before beginning any new experiment.

Step 1: Synthesis of 3-Bromo-2-nitrophenol

Reaction Principle: The hydroxyl group in 2-nitrophenol activates the aromatic ring, making it susceptible to electrophilic bromination.[4][5] Using a non-polar solvent and controlling the temperature can favor mono-substitution.[4][6]

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol)
2-Nitrophenol 139.11 5.00 g 35.9
N-Bromosuccinimide (NBS) 177.98 6.39 g 35.9
Dichloromethane (DCM) - 150 mL -

| Acetic Acid (Glacial) | - | 50 mL | - |

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g of 2-nitrophenol in 150 mL of dichloromethane (DCM) and 50 mL of glacial acetic acid.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add 6.39 g of N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C. Using a milder brominating agent like NBS helps to prevent over-bromination.[4]

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Pour the reaction mixture into 200 mL of cold water.

    • Add a saturated solution of sodium thiosulfate to quench any remaining bromine until the orange color disappears.

    • Extract the aqueous layer with DCM (3 x 75 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 3-Bromo-2-nitrophenol.

Step 2: Synthesis of 3-Bromo-6-iodo-2-nitrophenol

Reaction Principle: The iodination of the brominated intermediate is achieved using an electrophilic iodine source. The reaction is directed to the most activated available position, which is para to the hydroxyl group. Using an oxidizing agent like hydrogen peroxide facilitates the formation of the electrophilic iodine species.[7]

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol)
3-Bromo-2-nitrophenol 218.01 3.00 g 13.8
Iodine (I₂) 253.81 3.85 g 15.2
Hydrogen Peroxide (30%) - 3.1 mL ~30.4
Water - 50 mL -

| Dichloromethane (DCM) | - | 150 mL | - |

Procedure:

  • Suspension: In a 250 mL round-bottom flask, suspend 3.00 g of 3-Bromo-2-nitrophenol and 3.85 g of iodine in 50 mL of distilled water.

  • Oxidant Addition: To the stirred suspension, add 3.1 mL of 30% hydrogen peroxide dropwise at room temperature.[7]

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. The reaction can be gently heated to 50 °C to increase the rate if necessary.[7]

  • Monitoring: Monitor the reaction by TLC until completion.

  • Work-up:

    • Cool the mixture to room temperature.

    • Add a 10% aqueous solution of sodium thiosulfate (approx. 50 mL) to quench unreacted iodine.[7]

    • Extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous MgSO₄.

    • Filter and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography to obtain pure 3-Bromo-6-iodo-2-nitrophenol.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Iodination S1 Dissolve 2-Nitrophenol in DCM/Acetic Acid S2 Cool to 0 °C S1->S2 S3 Add NBS Slowly S2->S3 S4 Reaction & Monitoring (TLC) S3->S4 S5 Aqueous Work-up & Extraction S4->S5 S6 Column Chromatography S5->S6 P1 3-Bromo-2-nitrophenol S6->P1 S7 Suspend Intermediate & I₂ in Water P1->S7 Use as Starting Material S8 Add H₂O₂ Dropwise S7->S8 S9 Reaction & Monitoring (TLC) S8->S9 S10 Quench & Extract S9->S10 S11 Recrystallization/ Chromatography S10->S11 P2 3-Bromo-6-iodo-2-nitrophenol S11->P2

Caption: Workflow for the two-step synthesis of 3-Bromo-6-iodo-2-nitrophenol.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Troubleshooting Common Problems

Q1: My yield for the first step (bromination) is very low, and my TLC shows multiple spots. A1: This is a classic symptom of over-bromination or side-product formation. The phenol ring is highly activated, making it prone to polysubstitution.[4]

  • Cause: The reaction conditions may be too harsh. High temperatures or a highly reactive brominating agent (like aqueous bromine) can lead to the formation of di- or tri-brominated products.[5][6]

  • Solution:

    • Control Temperature: Ensure the reaction is maintained at 0 °C or even lower during the addition of NBS.[4]

    • Use a Milder Reagent: N-Bromosuccinimide (NBS) is preferable to Br₂ for controlled mono-bromination.

    • Solvent Choice: Non-polar solvents like dichloromethane (DCM) or carbon disulfide can moderate the reactivity compared to polar solvents.[4][6]

    • Stoichiometry: Use exactly one equivalent of the brominating agent and monitor the reaction closely with TLC to stop it as soon as the starting material is consumed.

Q2: The iodination step (Step 2) is not proceeding to completion, even after 24 hours. A2: Incomplete iodination can stem from several factors related to reagent activity or reaction conditions.

  • Cause 1: Inactive Iodine Source: The electrophilic iodine species (I⁺) may not be generating efficiently.

  • Solution 1: Ensure your oxidizing agent (hydrogen peroxide) is fresh and has not degraded. The use of an oxidizing agent is crucial for converting I₂ into a more potent electrophile.[7] Alternatively, other iodinating systems like I₂/HIO₃ or iodine monochloride (ICl) can be considered, though they may require different solvents and conditions.[8][9]

  • Cause 2: Poor Solubility: The starting material, 3-Bromo-2-nitrophenol, has limited solubility in water, which can slow down the reaction.

  • Solution 2: Increase the stirring rate to maximize the surface area contact between reactants. Gentle heating to 40-50 °C can also improve both solubility and reaction rate.[7]

Q3: I am having difficulty purifying the final product. It seems oily and does not crystallize well. A3: Purification challenges often indicate the presence of impurities, such as positional isomers or residual starting materials.

  • Cause: Incomplete reactions or lack of regioselectivity can lead to a mixture of products that is difficult to separate.

  • Solution:

    • Re-evaluate Upstream Purity: Ensure the intermediate, 3-Bromo-2-nitrophenol, was highly pure before proceeding to the iodination step. Impurities will carry through and complicate the final purification.

    • Optimize Purification Technique: If recrystallization fails, column chromatography is the most reliable method for separating closely related aromatic isomers.[10] Experiment with different solvent systems (e.g., varying polarity with ethyl acetate/hexane or DCM/methanol) to achieve better separation on the column.

    • Consider an Alternative Work-up: Ensure the quenching and washing steps were thorough to remove all acidic and ionic byproducts, which can inhibit crystallization.

Troubleshooting_Tree Problem Low Yield or Impure Product Check_SM Verify Purity of Starting Material/Intermediate Problem->Check_SM Check_Reagents Check Reagent Activity (NBS, H₂O₂) Problem->Check_Reagents Optimize_Cond Optimize Reaction Conditions Problem->Optimize_Cond Improve_Purify Improve Purification Method Problem->Improve_Purify Sol_Temp Lower Temperature (0 °C) Optimize_Cond->Sol_Temp For Bromination Sol_Solvent Use Non-Polar Solvent Optimize_Cond->Sol_Solvent For Bromination Sol_Stoich Control Stoichiometry (1.0 eq) Optimize_Cond->Sol_Stoich For Bromination Sol_Column Use Column Chromatography Improve_Purify->Sol_Column Sol_Recrystal Optimize Recrystallization Solvent Improve_Purify->Sol_Recrystal

Caption: Decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: Why is 2-nitrophenol used as the starting material? A: 2-Nitrophenol provides the necessary scaffold with the directing groups already in place. The hydroxyl group strongly activates the ring for electrophilic substitution, while the nitro group helps direct the incoming halogens to the desired positions and deactivates the ring against further unwanted reactions.

Q: Can I perform the iodination first, followed by bromination? A: While possible, it is generally less efficient. The first halogenation (iodination) would be directed ortho and para to the -OH group. Introducing the bulky iodine atom first might sterically hinder the subsequent bromination at the adjacent position. The proposed route (bromination then iodination) is typically more regioselective.

Q: Are there any specific safety precautions for this synthesis? A: Yes. Halogenated nitrophenols can be toxic and should be handled with care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Dichloromethane is a volatile solvent and a suspected carcinogen. N-Bromosuccinimide can be an irritant. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q: How can I confirm the structure of my final product? A: The structure of 3-Bromo-6-iodo-2-nitrophenol should be confirmed using standard analytical techniques.

  • NMR Spectroscopy (¹H and ¹³C): This will provide definitive information about the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight and isotopic pattern characteristic of a compound containing one bromine and one iodine atom.

  • Melting Point: A sharp melting point is a good indicator of purity.

References

  • MDPI. (2024, November 13). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. Available from: [Link]

  • Global Scientific Journals. (2024, October 15). Electrochemical Halogenation of Phenol Using a Chromium Catalyst at 80°C. Available from: [Link]

  • ResearchGate. (2014, May 12). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Available from: [Link]

  • Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Available from: [Link]

  • Homework.Study.com. 1) What would the products be for the bromination of nitrobenzene? 2)What would the products be for the bromination of phenol? Available from: [Link]

  • SciELO. Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Available from: [Link]

  • PMC. Purification and characterization of a bacterial nitrophenol oxygenase which converts ortho-nitrophenol to catechol and nitrite. Available from: [Link]

  • ResearchGate. (2026, March 1). Highly Selective Hydrogenation of Halogenated Nitroarenes over Pt Nanoparticles on DMA-Modified Graphene. Available from: [Link]

  • DTU Orbit. (1990, January). Iodination of phenol. Available from: [Link]

  • ACS Publications. (2015, July 29). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Available from: [Link]

  • Chemia. (2022, December 6). Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds. Available from: [Link]

  • Save My Exams. (2025, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Available from: [Link]

  • ResearchGate. (2025, August 9). Rapid Kinetics of Bromination of Nitrophenols in Aqueous Solution by the use of RPE. Available from: [Link]

  • Pearson+. Predict the major products of bromination of the following compou... Available from: [Link]

  • Khan Academy. Bromination of Phenols (video). Available from: [Link]

  • YouTube. (2024, September 7). XII-11#24 Halogenation of Phenols. Available from: [Link]

  • Acta Chemica Scandinavica. Quantitative Bromination of Phenols. Available from: [Link]

  • Google Patents. US9238615B2 - Process for the iodination of aromatic compounds.
  • Chemistry Steps. (2024, January 10). Reactions of Phenols. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 3-Bromo-6-iodo-2-nitrophenol

Frequently Asked Questions (FAQs) Q1: What are the most common methods for purifying crude 3-Bromo-6-iodo-2-nitrophenol? A1: The two primary and most effective techniques for purifying crude 3-Bromo-6-iodo-2-nitrophenol...

Author: BenchChem Technical Support Team. Date: March 2026

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 3-Bromo-6-iodo-2-nitrophenol?

A1: The two primary and most effective techniques for purifying crude 3-Bromo-6-iodo-2-nitrophenol are recrystallization and column chromatography . The choice is dictated by the specific impurity profile of your crude material and the required final purity.

  • Recrystallization is generally preferred when the crude product is relatively clean, with small amounts of impurities. It is a cost-effective and scalable method for removing minor byproducts and colored impurities.

  • Column Chromatography is the method of choice for complex mixtures containing multiple impurities with polarities similar to the desired product, such as isomers or unreacted starting materials.[1] It offers superior separation power, though it may be more time-consuming and result in slightly lower yields due to material loss on the stationary phase.[1]

Q2: What are the likely impurities in a crude sample of 3-Bromo-6-iodo-2-nitrophenol?

A2: Impurities typically arise from the synthetic route, which often involves the multi-step halogenation and nitration of a phenol precursor. Potential impurities include:

  • Isomeric Byproducts: Other regioisomers formed during the bromination, iodination, or nitration steps. The directing effects of the hydroxyl, nitro, and halogen groups can lead to a mixture of products.[2]

  • Incompletely Reacted Intermediates: Residual starting materials or intermediates, such as 2-nitrophenol, 3-bromo-2-nitrophenol, or 6-iodo-2-nitrophenol.

  • Over-halogenated or Over-nitrated Products: Compounds where additional halogen or nitro groups have been added to the aromatic ring.[2]

  • Dehalogenated Impurities: Side reactions can sometimes lead to the removal of a bromine or iodine atom, creating impurities that are particularly challenging to separate due to similar polarities.[3]

  • Residual Reagents and Solvents: Acids, bases, or solvents used during the synthesis and work-up procedures.

Q3: How can I quickly assess the purity of my fractions or final product?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly monitoring the purification process.[2] It allows you to visualize the separation of your compound from impurities, identify which column fractions contain the pure product, and estimate the purity of the final material. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the standard method. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for analyzing halogenated nitrophenols.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during purification.

Recrystallization Troubleshooting
ProblemPossible CauseSuggested Solution
Compound does not dissolve, even in hot solvent. Incorrect Solvent Choice: The solvent's polarity may be too low to dissolve the polar 3-Bromo-6-iodo-2-nitrophenol.Select a more polar solvent. Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water) to find one that dissolves the compound when hot but not when cold.[5]
Insufficient Solvent: Not enough solvent has been added.Add the hot solvent in small increments until the compound just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.[5]
No crystals form upon cooling. Solution is too dilute: Too much solvent was used to dissolve the crude product.Boil off some of the solvent to concentrate the solution. Once you observe turbidity or the formation of solid, add a small amount of hot solvent to redissolve, then allow it to cool slowly again.[5][6]
Supersaturation: The solution is supersaturated, and crystallization has not been initiated.1. Scratch: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide a nucleation site for crystal growth. 2. Seed: Add a tiny crystal of pure 3-Bromo-6-iodo-2-nitrophenol to the cooled solution to induce crystallization.
Rapid Cooling: Cooling the solution too quickly (e.g., by placing it directly in an ice bath) can inhibit crystal formation.Allow the flask to cool slowly and undisturbed to room temperature before moving it to an ice bath. Slower cooling promotes the formation of larger, purer crystals.[6][7]
An oil forms instead of crystals ("oiling out"). Melting Point Below Solvent's Boiling Point: The compound's melting point may be lower than the boiling point of the solvent, causing it to melt rather than dissolve.Use a lower-boiling point solvent or a solvent mixture (solvent/anti-solvent system).
Impurities Present: High levels of impurities can depress the melting point and interfere with crystal lattice formation.Try pre-purifying the material with a quick pass through a short plug of silica gel or perform a hot filtration to remove insoluble impurities before attempting recrystallization again.
Final product is still colored or impure. Colored Impurities Co-crystallized: The impurities have similar solubility properties to the desired compound.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product.
Inadequate Washing: Residual mother liquor containing impurities remains on the crystal surface.After filtration, wash the collected crystals with a small amount of fresh, ice-cold recrystallization solvent to rinse away the mother liquor.[5]
Column Chromatography Troubleshooting
ProblemPossible CauseSuggested Solution
Poor separation of spots on the analytical TLC plate. Incorrect Mobile Phase: The eluent system is either too polar (all spots run to the top, Rf ≈ 1) or not polar enough (all spots remain at the baseline, Rf ≈ 0).Adjust the mobile phase polarity. A good starting point for halogenated nitrophenols is a hexane/ethyl acetate or dichloromethane/hexane mixture.[2][8] Aim for an Rf value of 0.25-0.35 for your target compound to ensure good separation on the column.
Compound is streaking or showing broad peaks on the column. Interaction with Silica Gel: The acidic phenol group can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.[3]Add a small amount of a modifier to the mobile phase. For an acidic compound like a phenol, adding a small percentage (0.1-1%) of acetic acid can help to suppress this interaction and improve peak shape.
Sample Overload: Too much crude material was loaded onto the column.Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Insoluble Sample: The sample was not fully dissolved before loading.Ensure the crude material is completely dissolved in a minimal amount of the mobile phase or a slightly stronger solvent before loading it onto the column.[9]
The compound will not elute from the column. Mobile Phase is Not Polar Enough: The eluent does not have sufficient polarity to displace the compound from the silica gel.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, you can increase the percentage of ethyl acetate. This is known as gradient elution.[1]
Cracks appear in the silica gel bed. Column Ran Dry: The solvent level dropped below the top of the silica bed.This is a critical error that ruins the separation. Always ensure the solvent level remains above the silica gel surface.[9] The column must be repacked.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude 3-Bromo-6-iodo-2-nitrophenol that is estimated to be >85% pure.

  • Solvent Selection: In separate test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate/hexane mixture). The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[5] An ethanol/water or isopropanol/water mixture is often a good starting point.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating the mixture to a gentle boil on a hot plate. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of ice-cold solvent to remove any residual mother liquor.[5]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

This protocol is recommended for complex crude mixtures.

  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase system (e.g., hexane/ethyl acetate). Adjust the ratio until the desired compound has an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.[9]

    • Drain the excess solvent until the solvent level is just at the top of the silica bed. Add a thin layer of sand to protect the silica surface.

  • Sample Loading:

    • Dissolve the crude 3-Bromo-6-iodo-2-nitrophenol in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column. This method often yields better resolution.[3]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin eluting with the low-polarity solvent system determined by TLC.

    • If necessary, gradually increase the polarity of the mobile phase to elute more polar compounds, including your target molecule.[1]

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified 3-Bromo-6-iodo-2-nitrophenol.[9]

Visualization of Workflows

Purification Method Selection

Start Crude 3-Bromo-6-iodo-2-nitrophenol TLC_Analysis Analyze by TLC Start->TLC_Analysis Decision How many spots? TLC_Analysis->Decision Recrystallize Recrystallization Decision->Recrystallize  Main spot + minor impurities Column Column Chromatography Decision->Column  Multiple spots, close Rf Check_Purity Check Purity (TLC, HPLC) Recrystallize->Check_Purity Column->Check_Purity End Pure Product Check_Purity->End

Caption: Decision workflow for selecting a purification method.

Column Chromatography Workflow

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. Select Mobile Phase (TLC) Pack 2. Pack Column with Silica Slurry TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Step-by-step workflow for column chromatography.

References

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols.
  • Nitration of Phenol and Purification by Column Chromatography Purpose. (n.d.).
  • BenchChem. (2025). Technical Support Center: Purification of Crude 3-Methyl-4-nitrophenol.
  • BenchChem. (2025). Technical Guide: Spectroscopic and Synthetic Overview of Brominated Nitrophenols.
  • BenchChem. (2025). Technical Support Center: Purification of Halogenated Naphthyridine Compounds.
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography.
  • SIELC Technologies. (2018). Separation of 4-Nitrophenol on Newcrom R1 HPLC column.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
  • Dinda, M., et al. (2012). Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge. Green Chemistry, 14(7), 2033-2039.
  • DESOTEC. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions.
  • Google Patents. (2013). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual.
  • Parra, T. (2020). How To Recrystallize A Solid.
  • Google Patents. (1999). EP0913381B1 - Method for purifying a bromine compound.
  • Nishikawa, N., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 10(47), 10973-10978.
  • CymitQuimica. (n.d.). 3-Bromo-6-iodo-2-nitrophenol.
  • Organic Chemistry Tutor. (2020). Recrystallization.
  • BenchChem. (2025). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives.
  • BenchChem. (2025). HPLC purification protocol for 4-Bromo-2,3-dimethyl-6-nitrophenol.

Sources

Troubleshooting

Technical Support Center: Selective Functionalization of 3-Bromo-6-iodo-2-nitrophenol

Welcome to the Advanced Applications Support Center. The selective functionalization of polyhalogenated arenes—specifically 3-Bromo-6-iodo-2-nitrophenol (CAS: 1823917-91-4)—presents unique chemoselective and steric chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. The selective functionalization of polyhalogenated arenes—specifically 3-Bromo-6-iodo-2-nitrophenol (CAS: 1823917-91-4)—presents unique chemoselective and steric challenges. This guide is engineered for drug development professionals and synthetic chemists, providing causal troubleshooting, self-validating protocols, and mechanistic insights to achieve absolute regiocontrol during transition-metal catalysis.

Core Mechanistic Principles: C-I vs. C-Br Activation

The successful functionalization of this scaffold relies on exploiting the differential reactivity between the C6-iodo and C3-bromo sites. The carbon-iodine (C-I) bond possesses a lower bond dissociation energy (BDE) than the carbon-bromine (C-Br) bond, making the oxidative addition of the Palladium(0) active species to the C-I bond kinetically favored[1].

However, the strongly electron-withdrawing nature of the C2-nitro group reduces the electron density of the entire aromatic ring. This electronic depletion accelerates oxidative addition at both halogen sites[2], effectively narrowing the kinetic gap between C-I and C-Br cleavage. To maintain chemoselectivity, strict control over thermal energy and ligand sterics is required.

Mechanism Substrate Protected 3-Bromo- 6-iodo-2-nitrophenol C_I C-I Bond (C6) BDE ~65 kcal/mol Substrate->C_I C_Br C-Br Bond (C3) BDE ~81 kcal/mol Substrate->C_Br OxAdd_I Fast Oxidative Addition C_I->OxAdd_I OxAdd_Br Slow Oxidative Addition C_Br->OxAdd_Br Product C6-Pd(II) Species (Desired Pathway) OxAdd_I->Product Byproduct C3-Pd(II) Species (Competing Pathway) OxAdd_Br->Byproduct

Mechanistic pathway highlighting kinetically favored oxidative addition at the weaker C-I bond.

Frequently Asked Questions (Troubleshooting)

Q1: During Suzuki-Miyaura coupling, I am observing significant amounts of the di-arylated (C3 and C6) byproduct. How can I restrict arylation exclusively to the C6 position? Causality & Fix: You are likely providing too much thermal energy or using an overly reactive, unhindered catalyst system, which overcomes the activation barrier for the stronger C-Br bond[3]. Actionable Step: Lower the reaction temperature to 50–60 °C. Switch to a catalyst system utilizing a bulky, electron-rich ligand (e.g., Pd₂dba₃ with XPhos or specialized macrocyclic ligands). The steric bulk of the ligand physically hinders the approach of the more sterically encumbered C3-Br site, while its electron density accelerates the reductive elimination step, preventing catalyst stalling[4].

Q2: My palladium catalyst seems to deactivate rapidly, and LC-MS shows unexpected masses corresponding to O-arylation. Why is this happening? Causality & Fix: The unprotected hydroxyl group at C1 is highly acidic. The ortho-nitro group stabilizes the conjugate base through resonance and inductive effects, significantly lowering the pKa of the phenol[5]. Under the basic conditions required for cross-coupling, the phenol deprotonates to form a phenoxide anion. Phenoxides are strong nucleophiles that compete for the arylboronic acid (causing O-arylation) and strongly coordinate to the palladium center, effectively poisoning the catalyst. Actionable Step: Mask the hydroxyl group prior to cross-coupling using a Methoxymethyl (MOM) ether. This neutralizes the nucleophilicity of the oxygen and prevents catalyst coordination.

Q3: Does the nitro group participate in any side reactions under standard cross-coupling conditions? Causality & Fix: While the -NO₂ group is generally stable to standard Suzuki conditions, it is highly susceptible to reduction. If your protocol involves phosphine ligands in large excess combined with trace moisture, the nitro group can be reduced to an amine or nitroso intermediate. Actionable Step: Strictly degas your solvents (sparge with Argon for 30 minutes) to prevent the formation of reactive oxygen species, and maintain strict stoichiometric control of your phosphine ligands.

Quantitative Chemoselectivity Data

The following table summarizes the causal relationship between catalyst choice, temperature, and the resulting chemoselectivity. Lower temperatures and bulkier ligands systematically shut down the competing C3-arylation pathway.

Table 1: Optimization of Chemoselective Suzuki-Miyaura Coupling

Catalyst SystemLigandTemp (°C)BaseC6-Aryl Yield (%)C3,C6-Diaryl Yield (%)Selectivity Ratio
Pd(PPh₃)₄PPh₃80Na₂CO₃4542~ 1.1 : 1
Pd(PPh₃)₄PPh₃50Na₂CO₃68154.5 : 1
PdCl₂(dppf)dppf60K₃PO₄7589.4 : 1
Pd₂(dba)₃XPhos60K₃PO₄91< 2> 45 : 1

Note: Reactions performed with 1.05 eq Phenylboronic acid in Toluene/H₂O. Yields determined by quantitative HPLC.

Self-Validating Experimental Protocol

To guarantee reproducibility, the following protocol incorporates closed-loop validation checks that dictate whether the reaction should proceed, be quenched, or be optimized.

Workflow Start 3-Bromo-6-iodo- 2-nitrophenol Protect Step 1: OH Protection (MOM-Cl, DIPEA) Start->Protect Coupling Step 2: Suzuki Coupling (Pd2(dba)3, XPhos, 60°C) Protect->Coupling Validate Validation: LC-MS Single Mass Peak? Coupling->Validate Deprotect Step 3: Deprotection (3M HCl, MeOH) Validate->Deprotect Yes (Selective) Troubleshoot Troubleshoot: Lower Temp or Change Ligand Validate->Troubleshoot No (Di-aryl) End 6-Aryl-3-bromo- 2-nitrophenol Deprotect->End Troubleshoot->Coupling

Experimental workflow for the chemoselective C6-arylation of 3-Bromo-6-iodo-2-nitrophenol.

Step 1: Phenolic Protection (MOM Ether Formation)
  • Causality: Prevents Pd-catalyst poisoning and competitive O-arylation by masking the highly acidic C1-OH[5].

  • Procedure: Dissolve 3-Bromo-6-iodo-2-nitrophenol (1.0 eq) in anhydrous DCM (0.1 M) under Argon. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and cool to 0 °C. Dropwise add Chloromethyl methyl ether (MOM-Cl, 1.5 eq). Stir for 2 hours, allowing the reaction to reach room temperature.

  • Validation Check: Quench a 50 µL aliquot in water, extract with DCM, and spot on TLC (Hexanes:EtOAc 4:1). The reaction is validated to proceed to Step 2 ONLY IF the bright yellow phenolic starting material spot (Rf ~0.3) is completely consumed and replaced by a less polar, UV-active spot (Rf ~0.6).

Step 2: Chemoselective C6-Suzuki-Miyaura Coupling
  • Causality: The use of XPhos accelerates reductive elimination while its steric bulk prevents the oxidative addition of the stronger, less accessible C3-Br bond. The low temperature (60 °C) ensures the thermal energy remains strictly below the activation barrier for C-Br cleavage[3].

  • Procedure: In a Schlenk flask, combine the MOM-protected arene (1.0 eq), Arylboronic acid (1.05 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and anhydrous K₃PO₄ (2.0 eq). Evacuate and backfill with Argon (3x). Add degassed Toluene/H₂O (10:1 ratio, 0.2 M). Heat to exactly 60 °C for 4 hours.

  • Validation Check: At 4 hours, analyze via LC-MS. The system is self-validating if a single major peak corresponding to the [M+H]⁺ of the mono-coupled product is observed. If a mass corresponding to the di-coupled product (+Ar -Br) exceeds 5% relative abundance, immediately cool the reaction to 40 °C to arrest further C-Br activation.

Step 3: Deprotection
  • Causality: Acidic hydrolysis selectively cleaves the MOM acetal without affecting the newly formed C-C bond, the aryl bromide, or the nitro group.

  • Procedure: Concentrate the crude mixture, dissolve in Methanol (0.1 M), and add 3 M aqueous HCl (5.0 eq). Heat at 50 °C for 3 hours. Neutralize carefully with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography.

  • Validation Check: TLC confirms the return of the highly polar, yellow phenolic spot, indicating successful deprotection.

References

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols DSpace@MIT[Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis PubMed Central (PMC)[Link]

  • Chemoselective Suzuki Coupling of Bromoarenes Catalysed by Palladium(II)‐Complexing Macrocycles in Aqueous Media ResearchGate[Link]

  • Suzuki reaction (Mechanistic Overview) Wikipedia [Link]

Sources

Optimization

Technical Support Center: Overcoming Polybromination in Phenol Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the regioselective bromination of phenols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the regioselective bromination of phenols.

Phenol is a highly activated aromatic system. The hydroxyl (-OH) group strongly donates electron density into the aromatic ring via resonance, making the ortho and para positions exceptionally nucleophilic. Without precise control over reagents, solvent polarity, and thermodynamics, bromination cascades uncontrollably into polybrominated waste. This guide provides field-proven, mechanistically grounded solutions to isolate strictly monobrominated targets.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q: Why does my bromination reaction consistently yield a white precipitate of 2,4,6-tribromophenol, even when I strictly use one equivalent of Br₂? A: This is fundamentally a solvent-polarity and ionization issue. When phenol is reacted with bromine in water or highly polar media, it partially ionizes into the phenoxide anion. The phenoxide oxygen donates significantly more electron density into the ring than a neutral hydroxyl group. This hyper-activation lowers the activation energy for subsequent halogenations so drastically that the rate of the second and third brominations outcompetes the first, leading to polybromination regardless of stoichiometry[1]. Solution: Switch to a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) and lower the temperature to -30 °C. This keeps the phenol in its neutral state and attenuates the electrophilicity of the bromine[2].

Q: I need strict para-selectivity but want to avoid using toxic CS₂ or handling fuming Br₂ liquid. What are the modern alternatives? A: N-Bromosuccinimide (NBS) is the optimal alternative. NBS provides a low, controlled steady-state concentration of the bromonium ion, which inherently prevents over-reaction. By pairing NBS with a catalytic amount of sulfuric acid (H₂SO₄) in acetonitrile at room temperature, you can achieve excellent para-selectivity (>95% yield). The H₂SO₄ protonates the NBS, enhancing its electrophilicity just enough to react with the neutral phenol without triggering a polybromination cascade. Alternatively, Tetrabutylammonium tribromide (TBABr₃) can be used; quantum mechanical modeling shows it anchors to the phenol via non-covalent interactions, sterically directing the bromine strictly to the para position[3].

Q: My substrate is a para-substituted phenol (e.g., p-cresol). How do I achieve clean mono-ortho-bromination without dibrominating both ortho positions? A: For para-substituted phenols, utilize NBS in ACS-grade methanol catalyzed by 10 mol% p-toluenesulfonic acid (pTsOH). The pTsOH conjugates with the phenolic hydroxyl group. This temporary conjugation sterically and electronically directs the bromonium ion to a single ortho position. The reaction is extremely fast (15–20 min) and effectively suppresses dibromination[4].

Part 2: Reagent & Condition Matrix

To facilitate rapid decision-making, the following table summarizes quantitative data and expected outcomes based on the brominating system chosen:

Brominating SystemSolventAdditive / CatalystTempDominant RegioselectivityPolybromination Risk
Br₂ WaterNoneRT2,4,6-Tribromo (Polybromination)Extreme
Br₂ CS₂ or CH₂Cl₂None-30 °Cpara-Monobromo (80-84% yield)Low
NBS AcetonitrileH₂SO₄ (cat.)RTpara-Monobromo (>95% yield)Very Low
NBS MethanolpTsOH (10 mol%)RTortho-Monobromo (for p-substituted)Very Low
TBABr₃ CH₂Cl₂ / MeOHNoneRTpara-MonobromoLow

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual cues and analytical checkpoints ensure you can verify the reaction's success in real-time.

Protocol A: para-Selective Monobromination using Br₂ / CS₂[2]

Causality Focus: Low temperature and non-polar solvent suppress phenoxide formation.

  • Preparation: Dissolve 1.0 equivalent of phenol in anhydrous carbon disulfide (CS₂).

  • Temperature Control: Submerge the reaction flask in a salt/ice or dry ice/acetone bath to bring the internal temperature to exactly -30 °C. Validation: Ensure steady temperature before proceeding to prevent kinetic runaway.

  • Bromine Addition: Dissolve 1.0 equivalent of Br₂ in an equal volume of CS₂. Add this solution dropwise via an addition funnel over 30 minutes.

  • Self-Validation (Visual): The reaction is progressing correctly if the deep red/brown color of the Br₂ disappears shortly after each drop hits the solution. If the color persists and pools, pause the addition; the reaction has stalled or cooled too much.

  • Completion & Workup: Once addition is complete and the final solution turns pale/colorless, remove the solvent under reduced pressure. Vacuum distill the residual liquid to isolate pure p-bromophenol.

Protocol B: para-Selective Monobromination using NBS / H₂SO₄[3]

Causality Focus: Acid-catalyzed NBS activation provides a controlled bromonium source.

  • Preparation: Dissolve 1.0 equivalent of the phenol derivative in acetonitrile (0.2 M concentration).

  • Catalyst Addition: Add 5 mol% of concentrated H₂SO₄ to the stirring solution at room temperature.

  • Reagent Addition: Add 1.05 equivalents of N-Bromosuccinimide (NBS) in small portions over 5 minutes.

  • Self-Validation (Analytical): Stir for 2–3 hours. Monitor via TLC (Hexane/Ethyl Acetate 8:2). The reaction is complete when the starting material spot completely disappears. A white precipitate (succinimide byproduct) will gradually form, serving as a visual indicator of NBS consumption.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acid. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol C: ortho-Selective Monobromination of p-Substituted Phenols[5]

Causality Focus: pTsOH conjugation directs regiochemistry and prevents over-bromination.

  • Preparation: Dissolve 1.0 equivalent of a para-substituted phenol (e.g., p-cresol) in ACS-grade methanol.

  • Catalyst Addition: Add 10 mol% of p-toluenesulfonic acid (pTsOH).

  • Reagent Addition: Add 1.0 equivalent of NBS in a single portion.

  • Self-Validation (Kinetic): This reaction is exceptionally fast. Stir at room temperature for exactly 15–20 minutes. Extended stirring increases the risk of dibromination. Validate completion via rapid TLC or LC-MS at the 15-minute mark.

  • Workup: Evaporate the methanol under reduced pressure. Redissolve the crude mixture in CH₂Cl₂, wash with water to remove the succinimide and acid catalyst, dry, and purify via flash chromatography.

Part 4: Troubleshooting Decision Tree

Use the following logical workflow to select the correct bromination conditions based on your substrate and target isomer.

BrominationWorkflow Start Phenol Substrate CheckSub Is the para-position blocked? Start->CheckSub ParaBlocked Yes (e.g., p-cresol) CheckSub->ParaBlocked Yes ParaOpen No (Free phenol) CheckSub->ParaOpen No OrthoTarget Target: ortho-Bromination ParaBlocked->OrthoTarget ParaTarget Target: para-Bromination ParaOpen->ParaTarget PolyWarning Avoid: Aqueous Br2 (Yields 2,4,6-tribromophenol) ParaOpen->PolyWarning Cond1 NBS, pTsOH (10 mol%) ACS-grade MeOH, RT OrthoTarget->Cond1 Cond2 Br2 in CS2 or CH2Cl2 -30°C ParaTarget->Cond2 Cond3 NBS, cat. H2SO4 Acetonitrile, RT ParaTarget->Cond3

Decision matrix for selecting phenol monobromination conditions based on substrate and target isomer.

References

  • "Acidity of Phenols: Nitration and Bromination", BYJU'S. Available at: [Link]

  • "A convenient and efficient H2SO4-promoted regioselective monobromination of phenol derivatives using N-bromosuccinimide", Taylor & Francis. Available at: [Link]

  • "QM Study of the para Regioselectivity of TBABr3 Bromination", WuXi Biology. Available at: [Link]

  • "Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol", MDPI. Available at: [Link]

Sources

Troubleshooting

Effective workup procedures for reactions involving 3-Bromo-6-iodo-2-nitrophenol

Answering the call for in-depth technical guidance, this document serves as a dedicated support center for researchers, scientists, and drug development professionals working with 3-Bromo-6-iodo-2-nitrophenol. As a Senio...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call for in-depth technical guidance, this document serves as a dedicated support center for researchers, scientists, and drug development professionals working with 3-Bromo-6-iodo-2-nitrophenol. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to navigate the complexities of your experimental workups. This guide is structured to anticipate and resolve common challenges, ensuring the integrity and success of your synthesis.

Troubleshooting Guide: Common Workup Challenges

This section addresses specific problems that can arise during the isolation and purification of products from reactions involving 3-Bromo-6-iodo-2-nitrophenol.

Question: My final product is a persistent oil and fails to crystallize, even after thorough solvent removal. What is the cause and how can I obtain a solid?

Answer:

This is a common issue, typically indicating the presence of impurities that inhibit the formation of a crystal lattice. The highly functionalized nature of 3-Bromo-6-iodo-2-nitrophenol can lead to side products or the presence of unreacted starting materials.

Causality:

  • Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove by standard rotary evaporation and can keep your product oily.

  • Side Products: Minor side reactions, such as poly-halogenation or displacement of one of the halogens, can create impurities with similar polarity to your desired product, leading to an impure mixture that resists crystallization.

  • Unreacted Starting Material: An incomplete reaction will leave starting materials that can interfere with product crystallization.

Solution Pathway:

  • Thorough Impurity Removal: The most reliable solution is purification via column chromatography.[1] The polarity of nitrophenols requires careful selection of the mobile phase.

  • Solvent Selection: If you suspect residual high-boiling point solvents, they must be rigorously removed before attempting crystallization. Washing the organic layer multiple times with water or brine during the initial extraction is crucial for removing water-miscible solvents like DMF or DMSO.[2]

Detailed Protocol: Purification by Column Chromatography

This protocol outlines a standard procedure for purifying the target compound.

  • Adsorption: Dissolve the crude oily product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small portion of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

  • Solvent Removal: Gently remove the solvent under reduced pressure until a dry, free-flowing powder is obtained. This is the dry-loaded sample.

  • Column Packing: Prepare a silica gel column using a suitable eluent system. A good starting point for nitrophenols is a mixture of hexane and ethyl acetate.[3]

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.

  • Monitoring: Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the pure product.[1]

  • Isolation: Combine the pure fractions and remove the eluent under reduced pressure to yield the purified product, which should now have a much higher propensity to crystallize.

ParameterRecommended Starting Conditions
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Gradient of Hexane and Ethyl Acetate (e.g., start at 5% EtOAc, increase to 20%)
Monitoring TLC with UV visualization (254 nm)

Question: After workup, my product has a persistent and intense yellow or brownish color. Is this normal, and can it be removed?

Answer:

Yes, a distinct color is expected. Nitro-aromatic compounds are inherently colored due to the electronic transitions of the nitro group conjugated with the aromatic ring. However, an unusually dark or brown color often points to highly colored impurities.

Causality:

  • Inherent Color: 3-Bromo-6-iodo-2-nitrophenol itself is expected to be a colored solid.

  • Oxidative Side Products: Minor oxidative side reactions can produce intensely colored impurities.

  • Residual Halogen: If a reaction, such as a bromination, uses elemental bromine (Br₂), residual traces can impart a red-brown color.[4]

Solution Pathway:

  • Quenching: During the workup, if you suspect residual oxidizing agents or halogens, wash the organic layer with a mild reducing agent solution, such as saturated aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), until the color dissipates.[4]

  • Activated Carbon: For trace amounts of highly colored impurities, treatment with activated carbon can be effective. Dissolve the crude product in a suitable organic solvent, add a small amount of activated carbon (e.g., 1-2% by weight), stir for 15-30 minutes, and then filter through a pad of Celite to remove the carbon. Note that this can sometimes lead to a loss of product due to adsorption.[3]

  • Chromatography/Recrystallization: As with oily products, column chromatography is very effective at separating the desired colored product from colored impurities. Recrystallization from a suitable solvent system may also leave colored impurities in the mother liquor.

Frequently Asked Questions (FAQs)

Question: What are the key physicochemical properties and safety considerations for 3-Bromo-6-iodo-2-nitrophenol?

Answer:

Understanding the properties and hazards is critical for safe handling and effective experimental design. While specific experimental data for this exact molecule is sparse, we can infer its properties and hazards from its structure and data on similar compounds.

Physicochemical Properties (Inferred)

PropertyValue / DescriptionRationale / Source
CAS Number 1823917-91-4Apollo Scientific[5]
Molecular Formula C₆H₃BrINO₂PubChem
Molecular Weight 343.90 g/mol CymitQuimica[5]
Appearance Likely a yellow to brownish crystalline solid.Based on related nitrophenols.[6]
Solubility Low solubility in water; soluble in organic solvents like methanol, ethyl acetate, and dichloromethane.Based on related bromonitrophenols.[6]

Safety & Handling Precautions

Hazard CategoryPrecautionary MeasuresSource / Analogy
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Based on GHS classifications for similar compounds like 2-bromo-6-nitrophenol and 2,6-dibromo-4-nitrophenol.[7][8]
Skin/Eye Irritation Causes skin irritation and serious eye irritation/damage.Common for halogenated and nitrated phenols.[9][10]
Personal Protective Equipment (PPE) Wear chemical safety goggles, nitrile gloves, and a lab coat. Handle in a chemical fume hood.Standard laboratory practice for hazardous chemicals.[11]
Disposal Dispose of as hazardous waste in accordance with local regulations.S-phrase S60 for related compounds indicates hazardous waste disposal.[6]

Question: How do the substituents on the ring affect the workup strategy, particularly the phenolic -OH group?

Answer:

The substituents are the primary drivers of the molecule's chemical behavior, and understanding their electronic effects is key to a successful workup.

  • Acidity of the Phenol: The nitro (-NO₂) group is a powerful electron-withdrawing group, significantly increasing the acidity of the phenolic proton (lowering its pKa) compared to phenol itself.[12] The bromo and iodo groups also contribute an electron-withdrawing inductive effect.

  • Workup Implication: Because the phenol is quite acidic, it will be readily deprotonated by even mild bases (e.g., sodium bicarbonate) to form the corresponding sodium phenoxide salt. This salt is ionic and will be highly soluble in the aqueous layer, leading to significant or total loss of product from the organic phase.

Crucial Workup Step: Before extraction, ensure the reaction mixture is acidic. If the reaction was run under basic conditions, it must be neutralized and then acidified (e.g., with 1M HCl) to a pH of ~2-3. This ensures the phenol is in its protonated (-OH) form, which is much less polar and will preferentially partition into the organic solvent.

Visualized Workflows and Logic

General Aqueous Workup Workflow

This diagram outlines a standard decision-making process for a liquid-liquid extraction workup.

Workup_Workflow start Reaction Mixture quench Quench Reaction (e.g., with water or NH4Cl) start->quench check_pH Is Mixture Basic? quench->check_pH acidify Acidify with 1M HCl to pH ~2-3 check_pH->acidify Yes extract Transfer to Separatory Funnel Add Organic Solvent check_pH->extract No acidify->extract wash_bicarb Wash with sat. NaHCO3 (Removes acidic impurities) extract->wash_bicarb wash_brine Wash with Brine (Breaks emulsions, removes water) wash_bicarb->wash_brine dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) wash_brine->dry filter_concentrate Filter and Concentrate (Rotary Evaporation) dry->filter_concentrate crude_product Crude Product filter_concentrate->crude_product

Caption: Standard aqueous workup decision tree.

Troubleshooting Logic Flowchart

This chart helps diagnose and solve common workup problems.

Troubleshooting_Flowchart problem Problem Observed oily_product Oily Product/ Fails to Crystallize problem->oily_product low_yield Low Yield problem->low_yield emulsion Emulsion Forms problem->emulsion cause_impurities Cause: Impurities (Side products, starting material) oily_product->cause_impurities cause_ph Cause: Incorrect pH (Product lost as phenoxide salt) low_yield->cause_ph cause_shaking Cause: Vigorous Shaking/ Similar Densities emulsion->cause_shaking solution_chromatography Solution: Column Chromatography cause_impurities->solution_chromatography solution_acidify Solution: Acidify aqueous layer before extraction cause_ph->solution_acidify solution_brine Solution: Add Brine, swirl gently cause_shaking->solution_brine

Caption: Troubleshooting guide for common workup issues.

References

  • Evaluating the efficacy of different purification techniques for nitrophenols. Benchchem.
  • Purification of nitrophenols using complex-assisted crystalliz
  • Process for the purification of p-nitrophenol.
  • Process for the purification of para-nitrophenol.
  • Synthesis and Purific
  • SAFETY D
  • SAFETY DATA SHEET - 2-Bromo-2-nitropropane. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-Bromo-6-nitrophenol. Fisher Scientific.
  • SAFETY DATA SHEET - 2,6-Dibromo-4-nitrophenol. Tokyo Chemical Industry.
  • 3-Bromo-6-iodo-2-nitrophenol. CymitQuimica.
  • 3-Bromo-6-nitrophenol. ChemBK.
  • Organic Reaction Workup Formulas for Specific Reagents. University of California, Irvine.
  • Effective workup procedures for reactions involving 3-Nitro-2-hexene. Benchchem.
  • Common side reactions in the bromin
  • 2-Bromo-3-iodonitrobenzene. PubChem.
  • Comparing the chemical reactivity of 4-Bromo-2,3-dimethyl-6-nitrophenol with similar compounds. Benchchem.
  • Workup: About. University of Rochester Chemistry.

Sources

Optimization

Issues with scaling up the synthesis of 3-Bromo-6-iodo-2-nitrophenol

Welcome to the technical support guide for the synthesis of 3-Bromo-6-iodo-2-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-6-iodo-2-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the synthesis and scale-up of this important chemical intermediate. Here, we address common issues through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and practical laboratory experience.

I. Overview of the Synthesis

The synthesis of 3-Bromo-6-iodo-2-nitrophenol typically involves a multi-step process, starting from a readily available phenol derivative. The key transformations are electrophilic aromatic substitution reactions, namely bromination, iodination, and nitration. The order of these steps is crucial for achieving the desired regioselectivity and maximizing yield.

A common synthetic approach begins with the nitration of a substituted phenol, followed by subsequent halogenation steps. The electron-withdrawing nature of the nitro group and the directing effects of the hydroxyl and existing halogen substituents play a critical role in the outcome of each reaction.

Synthetic Pathway Diagram

Synthesis_Pathway A 2-Nitrophenol B 3-Bromo-2-nitrophenol A->B Bromination (e.g., Br2, HOAc) C 3-Bromo-6-iodo-2-nitrophenol B->C Iodination (e.g., I2, HIO3)

Caption: A potential synthetic route to 3-Bromo-6-iodo-2-nitrophenol.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the synthesis and scale-up of 3-Bromo-6-iodo-2-nitrophenol.

Low or No Product Yield

Question: I am getting a very low yield of 3-Bromo-6-iodo-2-nitrophenol. What are the likely causes and how can I improve it?

Answer:

Low product yield is a common issue that can stem from several factors throughout the synthetic sequence. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Sub-optimal Reaction Conditions:

    • Temperature: Electrophilic aromatic substitutions are sensitive to temperature. Ensure that the temperature for each step (nitration, bromination, iodination) is carefully controlled as specified in the protocol. Deviations can lead to side reactions or incomplete conversion.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to the formation of degradation products.

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Impurities in the starting phenol or halogenating agents can interfere with the reaction. Use reagents of high purity from a reliable supplier.

    • Stoichiometry: Carefully measure and control the molar ratios of your reactants. An excess or deficit of the electrophile can lead to the formation of poly-substituted byproducts or incomplete reaction.

  • Inefficient Purification:

    • Extraction: Ensure that the pH of the aqueous layer is optimized during workup to maximize the partitioning of the product into the organic phase. Multiple extractions with a suitable solvent are recommended.

    • Recrystallization: The choice of solvent for recrystallization is critical for obtaining a pure product with good recovery.[2][3] A solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

Troubleshooting Workflow: Low Yield

Low_Yield_Troubleshooting start Low Product Yield check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_reagents Assess Reagent Quality & Stoichiometry start->check_reagents check_workup Review Workup & Purification (Extraction, Recrystallization) start->check_workup optimize_conditions Optimize Temperature & Time (Monitor by TLC/HPLC) check_conditions->optimize_conditions use_pure_reagents Use High-Purity Reagents & Verify Stoichiometry check_reagents->use_pure_reagents optimize_purification Optimize Extraction pH & Recrystallization Solvent check_workup->optimize_purification success Improved Yield optimize_conditions->success use_pure_reagents->success optimize_purification->success

Caption: A workflow for troubleshooting low product yield.

Product Purity Issues

Question: My final product is impure, showing multiple spots on TLC. What are the common impurities and how can I remove them?

Answer:

The presence of impurities is often due to side reactions or incomplete reactions. Identifying the nature of the impurities is the first step toward effective purification.

Common Impurities and Purification Strategies:

  • Isomeric Byproducts: The directing effects of the substituents on the phenol ring can lead to the formation of regioisomers. For instance, during nitration of a phenol, both ortho and para isomers can be formed.[1][4]

    • Purification: Column chromatography is often the most effective method for separating isomers.[1] Reversed-phase HPLC can also be employed for high-purity applications.[5]

  • Over-halogenated or Under-halogenated Species: Incomplete halogenation will leave starting material in the product mixture. Conversely, forcing the reaction with excess halogenating agent or prolonged reaction times can lead to di- or tri-substituted byproducts.

    • Purification: Recrystallization can be effective if the solubility profiles of the desired product and the impurities are significantly different.[2] Careful selection of the recrystallization solvent is crucial.

  • Starting Materials: Unreacted starting materials are a common impurity.

    • Purification: A simple acid-base workup can often remove unreacted phenolic starting materials.

Impurity Type Potential Cause Recommended Purification Method
Isomeric ByproductsCompeting directing effects of substituentsColumn Chromatography, HPLC[1][5]
Over/Under-halogenated SpeciesIncorrect stoichiometry or reaction timeRecrystallization, Column Chromatography
Unreacted Starting MaterialsIncomplete reactionAcid-base extraction, Recrystallization
Reaction Stalls or Fails to Initiate

Question: My reaction does not seem to be proceeding. What could be inhibiting the reaction?

Answer:

A stalled reaction can be frustrating, but it often points to a fundamental issue with the reaction setup or reagents.

Potential Causes and Corrective Actions:

  • Inadequate Activation: Electrophilic aromatic substitutions require a sufficiently activated aromatic ring. If the starting material is too deactivated by electron-withdrawing groups, the reaction may not proceed under standard conditions.

    • Solution: Consider using a more potent electrophile or a stronger Lewis acid catalyst to increase the reactivity.

  • Presence of Inhibitors: Water or other nucleophilic impurities can quench the electrophile or catalyst.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents where appropriate.

  • Poor Solubility: If the starting material is not sufficiently soluble in the reaction solvent, the reaction will be slow or may not proceed at all.

    • Solution: Choose a solvent that dissolves the starting material and is compatible with the reaction conditions. Gentle heating may improve solubility, but be mindful of potential side reactions at higher temperatures.

Safety Considerations

Question: What are the key safety precautions I should take when synthesizing 3-Bromo-6-iodo-2-nitrophenol?

Answer:

The synthesis of this compound involves the use of hazardous materials, and strict adherence to safety protocols is paramount.

Key Safety Information:

  • Hazardous Reagents:

    • Nitrating Agents: Fuming nitric acid and mixtures of nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood.

    • Halogenating Agents: Bromine and iodine are corrosive and toxic. Avoid inhalation of vapors and skin contact.[6][7]

    • Organic Solvents: Many organic solvents are flammable and may be toxic. Use in a well-ventilated area, away from ignition sources.

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Waste Disposal:

    • Dispose of all chemical waste in accordance with your institution's hazardous waste management guidelines.[8]

Emergency Procedures:

  • Skin Contact: In case of skin contact with corrosive reagents, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]

  • Inhalation: If vapors are inhaled, move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[6][7]

  • Spills: Neutralize acid spills with a suitable agent like sodium bicarbonate and clean up halogen spills according to your lab's standard operating procedures.

III. Experimental Protocols

Illustrative Protocol: Iodination of 3-Bromo-2-nitrophenol

This protocol is provided as a general guideline. Researchers should adapt it based on their specific experimental setup and scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromo-2-nitrophenol in glacial acetic acid.

  • Reagent Addition: To the stirred solution, add iodine and iodic acid in portions.

  • Heating: Heat the reaction mixture to reflux and maintain for the required duration, monitoring the progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a solution of sodium bisulfite in water to quench the excess iodine.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a cold, appropriate organic solvent (e.g., ethanol or methanol).

  • Purification: The crude product is then purified by recrystallization from a suitable solvent or solvent mixture to afford pure 3-Bromo-6-iodo-2-nitrophenol.

IV. References

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 2,4,6-Tribromophenol.

  • Fisher Scientific. (2015, February 12). Safety Data Sheet for 2-Bromo-6-nitrophenol.

  • Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet for 2-Bromo-2-nitropropane.

  • Fisher Scientific. (n.d.). Safety Data Sheet for 3-Bromophenol.

  • Tokyo Chemical Industry. (2025, June 5). Safety Data Sheet for 2,6-Dibromo-4-nitrophenol.

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound. Retrieved from

  • Dighade, A. S., et al. (2012). Synthesis of iodo-nitro-chalcones. Der Pharma Chemica, 4(5), 1982-1985.

  • Chemspace. (n.d.). 3-bromo-6-iodo-2-nitrobenzaldehyde. Retrieved from [Link]

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • ACS Publications. (2024, October 11). Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Managing Regioisomers in the Synthesis of Substituted Nitrophenols

Welcome to the Technical Support Center for the synthesis of substituted nitrophenols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of elec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted nitrophenols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution, specifically the nitration of phenols. Here, we will delve into the underlying principles governing regioselectivity and provide practical, field-tested solutions to common challenges encountered in the laboratory.

Understanding the Fundamentals of Regioselectivity in Phenol Nitration

The nitration of phenol is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl (-OH) group of phenol is a strongly activating, ortho, para-directing group.[1][2] This is due to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the electrophilic attack.[1][3]

The incoming electrophile, the nitronium ion (NO₂⁺), is generated from nitric acid, often in the presence of a strong acid catalyst like sulfuric acid.[4][5] The reaction with dilute nitric acid at low temperatures typically yields a mixture of ortho-nitrophenol and para-nitrophenol.[1] The formation of the meta isomer is generally not observed due to the directing effect of the hydroxyl group.[3]

Several factors influence the ratio of ortho to para isomers, including:

  • Steric Hindrance: The bulky nature of substituents on the phenol ring or the nitrating agent can impede the approach of the electrophile to the ortho position, thereby favoring the formation of the para isomer.[6][7]

  • Reaction Temperature: Temperature can play a crucial role in determining the product distribution, influencing whether the reaction is under kinetic or thermodynamic control.[8][9] Generally, lower temperatures favor the kinetically controlled product, which can sometimes be the ortho isomer, while higher temperatures favor the more stable thermodynamic product, often the para isomer.[10][11]

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity of the nitration reaction.[6][12] Different solvents can stabilize the transition states leading to the ortho and para products to varying extents.

  • Nitrating Agent: The choice of nitrating agent can significantly impact the isomer ratio. Milder nitrating agents or the use of catalysts can offer greater control over regioselectivity.[13]

Caption: Directing effects of the hydroxyl group in phenol nitration.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of substituted nitrophenols.

Problem: Low Yield of Nitrated Product

  • Potential Cause 1: Incomplete Reaction

    • Troubleshooting:

      • Verify Reagent Stoichiometry: Ensure an appropriate molar ratio of the nitrating agent to the phenol substrate.

      • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

      • Optimize Temperature: While low temperatures are generally preferred to control selectivity, a slight increase in temperature might be necessary to drive the reaction to completion, but be cautious of side reactions.[10]

  • Potential Cause 2: Decomposition or Side Reactions

    • Troubleshooting:

      • Strict Temperature Control: Phenols are highly reactive and can be prone to oxidation, especially with concentrated nitric acid.[12] Maintain a low reaction temperature, typically between 0-5 °C, using an ice bath.

      • Use of Dilute Nitric Acid: Employing dilute nitric acid can minimize oxidative side reactions and the formation of tar-like byproducts.[10][12]

      • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the phenol solution to control the exothermic nature of the reaction.[10]

Problem: Poor Regioselectivity (Undesirable ortho:para Ratio)

  • Potential Cause 1: Unfavorable Reaction Conditions

    • Troubleshooting:

      • Temperature Adjustment: To favor the para isomer, which is often thermodynamically more stable, consider running the reaction at a slightly elevated temperature for a longer duration.[8][14] Conversely, to enhance the formation of the ortho isomer, maintain a very low reaction temperature.[10]

      • Solvent Screening: The choice of solvent can influence the isomer ratio.[6] Experiment with solvents of varying polarities to find the optimal conditions for your desired isomer. For instance, non-polar solvents may favor the para product due to reduced solvation of the polar transition state leading to the ortho product.

  • Potential Cause 2: Steric Effects

    • Troubleshooting:

      • Bulky Nitrating Agents: The use of a sterically hindered nitrating agent can increase the proportion of the para isomer.[6]

      • Protecting Groups: For substrates where the ortho positions are highly activated, consider the use of a bulky protecting group to block one or both ortho positions, directing nitration to the para position. A common strategy involves sulfonation to introduce a sulfonic acid group, which can later be removed.

Problem: Formation of Di- or Tri-nitrated Byproducts

  • Potential Cause: Over-nitration due to High Reactivity

    • Troubleshooting:

      • Control Stoichiometry: Use a precise amount of the nitrating agent, typically a slight excess of one equivalent for mono-nitration.

      • Milder Nitrating Agents: Instead of the potent nitric acid/sulfuric acid mixture, consider using milder nitrating agents such as metal nitrates (e.g., Sr(NO₃)₂) or a combination of sodium nitrite and an acid.[13]

      • Use of Dilute Nitric Acid: As mentioned previously, dilute nitric acid is less aggressive and reduces the likelihood of multiple nitrations.[1]

Caption: Decision workflow for troubleshooting poor regioselectivity.

Frequently Asked Questions (FAQs)

Q1: How can I selectively synthesize para-nitrophenol?

A1: To favor the formation of para-nitrophenol, you can employ several strategies. One approach is to use a bulky protecting group on the hydroxyl group, such as converting it to an acetate ester. The steric hindrance from the acetyl group will disfavor nitration at the ortho positions.[15] Following nitration, the ester can be hydrolyzed back to the hydroxyl group. Another method involves using a large excess of a non-polar solvent, which can favor the less polar transition state leading to the para isomer.

Q2: What is the best way to separate a mixture of ortho- and para-nitrophenol?

A2: A mixture of ortho- and para-nitrophenol can be effectively separated by steam distillation.[1][16] Ortho-nitrophenol exhibits intramolecular hydrogen bonding, which makes it more volatile and allows it to be distilled with steam.[1] In contrast, para-nitrophenol has strong intermolecular hydrogen bonding, resulting in a much higher boiling point, and it will remain in the distillation flask.[1] Column chromatography is also a viable separation technique.[3]

Q3: Can I use concentrated nitric acid for the nitration of phenol?

A3: While it is possible, using concentrated nitric acid for the nitration of phenol is generally not recommended for selective mono-nitration. Phenol is highly activated, and concentrated nitric acid is a strong oxidizing agent.[1] This combination often leads to the formation of 2,4,6-trinitrophenol (picric acid) and significant amounts of tarry byproducts due to oxidation.[1][17] For controlled mono-nitration, dilute nitric acid is the preferred reagent.[1]

Q4: Are there any "green" or more environmentally friendly methods for phenol nitration?

A4: Yes, research is ongoing to develop more sustainable nitration methods. Some approaches include the use of solid acid catalysts like zeolites, which can enhance regioselectivity and are recyclable.[18] Other methods employ milder and less corrosive nitrating agents, such as metal nitrates in the presence of a solid acid catalyst, which can be performed under solvent-free conditions.[13][19] Enzymatic nitration using peroxidases is also an emerging area of interest.[20][21]

Experimental Protocols

Protocol 1: Standard Mono-nitration of Phenol

This protocol describes the synthesis of a mixture of o- and p-nitrophenols.

Materials:

  • Phenol

  • Dilute Nitric Acid (e.g., 20%)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, place the phenol.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add the dilute nitric acid dropwise from a dropping funnel to the cooled and stirred phenol over a period of 30-60 minutes. It is crucial to maintain the reaction temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Isolate the crude product by filtration and wash with cold water.

  • The mixture of ortho- and para-nitrophenols can then be separated by steam distillation or column chromatography.

Protocol 2: Regioselective para-Nitration using a Blocking Group (Sulfonation-Nitration-Desulfonation)

Step 1: Sulfonation (Blocking the ortho and para positions)

  • Treat phenol with concentrated sulfuric acid at room temperature. The sulfonic acid group will preferentially substitute at the ortho and para positions.

  • By heating the reaction mixture to around 100 °C, the thermodynamically more stable para-sulfonated product can be favored.

Step 2: Nitration

  • Nitrate the sulfonated phenol using a mixture of nitric acid and sulfuric acid. The sulfonic acid group will direct the incoming nitro group to the available ortho position (relative to the hydroxyl group).

Step 3: Desulfonation (Removal of the Blocking Group)

  • The sulfonic acid group can be removed by heating the nitrated product in dilute sulfuric acid. This will yield the desired ortho-nitrophenol. A similar strategy can be adapted to favor the para isomer by blocking the ortho positions.

Data Presentation

Table 1: Influence of Reaction Conditions on ortho:para Isomer Ratio in Phenol Nitration

Nitrating AgentCatalystSolventTemperature (°C)ortho:para RatioReference
Dilute HNO₃NoneWater20Varies[1]
NH₄NO₃KHSO₄AcetonitrileRefluxHigh ortho selectivity[6]
Sr(NO₃)₂H₂SO₄-SilicaSolvent-freeRoom TempHigh ortho selectivity[13]
Benzyltriphenylphosphonium nitrateH₂SO₄-SilicaSolvent-free50High para selectivity[13]
Fuming HNO₃NaY ZeoliteSolid-stateNot specifiedExclusive ortho product[18]
Dilute HNO₃H-β ZeoliteNot specifiedNot specified78:14 (o:p)[22]

Note: The exact isomer ratios can vary depending on the specific reaction conditions and the purity of the reagents.

References

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]

  • Shikhaliev, K. S., et al. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. DergiPark. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Gogate, P. R., & Pandit, A. B. (2007). Ultrasound-Assisted Regioselective Nitration of Phenols Using Dilute Nitric Acid in a Biphasic Medium. Industrial & Engineering Chemistry Research, 46(11), 3677–3683. Retrieved from [Link]

  • Iwai, K., et al. (2025). Synthesis of ortho-Nitrophenols with an Ester Functionality via Nitro Rearrangement. Journal of Oleo Science, 74(10), 909-913. Retrieved from [Link]

  • Pearson+. (2024). In Chapter 23, we learned about the electrophilic aromatic nitrat.... Retrieved from [Link]

  • Hajipour, A. R., & Zarei, A. (2014). Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate in the presence of H2SO4-silica under solvent free conditions. ResearchGate. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • Chemistry Steps. (2024). Reactions of Phenols. Retrieved from [Link]

  • All About Chemistry. (2021). Electrophilic Substitution of phenol | Naming reaction with mechanism | BSc 2nd Year. Retrieved from [Link]

  • ResearchGate. (n.d.). An efficient and regioselective nitration of phenols using NH4NO3, KHSO4. Retrieved from [Link]

  • Sivasanker, S., & Vinod, M. P. (1998). Regioselective nitration of aromatic substrates in zeolite cages. Indian Academy of Sciences. Retrieved from [Link]

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • Chemistry Steps. (2022). Ortho, Para, Meta. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic nitration of phenols. Retrieved from [Link]

  • Mahy, J. P., et al. (2002). Regioselective nitration of phenol induced by catalytic antibodies. PubMed. Retrieved from [Link]

  • Filo. (2025). Question: What happens when phenol is treated with concentrated HNO3 and H2SO4?. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • JoVE. (2023). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012). How can we synthesize para-nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of nitrophenols from phenol and substituted phenol in the presence of catalyst. Retrieved from [Link]

  • PubMed. (2017). Kinetics of Horseradish Peroxidase-Catalyzed Nitration of Phenol in a Biphasic System. Retrieved from [Link]

  • MedSchoolCoach. (2020). Kinetic Control vs. Thermodynamic Control. Retrieved from [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection &amp; Troubleshooting for 3-Bromo-6-iodo-2-nitrophenol Modifications

Welcome to the Technical Support Center. As drug development and modular synthesis increasingly rely on densely functionalized aromatic scaffolds, 3-Bromo-6-iodo-2-nitrophenol has emerged as a highly valuable, yet challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and modular synthesis increasingly rely on densely functionalized aromatic scaffolds, 3-Bromo-6-iodo-2-nitrophenol has emerged as a highly valuable, yet challenging, polyfunctional linchpin. This guide provides field-proven insights into catalyst selection, chemoselective cross-coupling, and troubleshooting common experimental bottlenecks.

Molecular Profiling & Reactivity Hierarchy

To master the modification of 3-Bromo-6-iodo-2-nitrophenol, you must first understand the causality behind its reactivity. The molecule presents four distinct functional zones:

  • C1 - Phenolic Hydroxyl (-OH): An acidic proton (pKa ~7 due to the adjacent nitro group) that can coordinate to transition metals or interfere with basic conditions[1].

  • C2 - Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) that drastically reduces the electron density of the aromatic ring, thereby accelerating the oxidative addition of palladium but potentially retarding the transmetalation and reductive elimination steps.

  • C6 - Carbon-Iodine Bond (C-I): The primary site of reactivity. The C-I bond possesses a low Bond Dissociation Energy (BDE) of approximately 67.2 kcal/mol[2].

  • C3 - Carbon-Bromine Bond (C-Br): The secondary site of reactivity, possessing a significantly higher BDE of approximately 82.6 kcal/mol[2].

The ~15.4 kcal/mol thermodynamic difference between the C-I and C-Br bonds is the fundamental basis for chemoselective cross-coupling. By carefully tuning the palladium catalyst and ligand environment, researchers can exploit the general site-reactivity order of C-I > C-Br > C-Cl to selectively functionalize the C6 position while leaving the C3 position intact for downstream diversification[3][4].

Troubleshooting & FAQs

Q1: How do I achieve >95% chemoselectivity at the C-I bond without premature C-Br activation? A: The key is kinetic control. You must select a catalyst system that provides enough energy to break the weaker C-I bond but lacks the electron density to breach the activation barrier of the C-Br bond. Use a mild, unhindered catalyst like Pd(PPh3​)4​ or PdCl2​(dppf) combined with a weak base (e.g., Na2​CO3​ or K3​PO4​ ) at moderate temperatures (60–80 °C)[5]. Avoid highly active, electron-rich bulky ligands (like XPhos or P(t-Bu)3​ ) during this first step, as they lower the oxidative addition barrier globally, leading to undesired mixtures of mono- and di-arylated products.

Q2: My phenol group is causing low yields and catalyst poisoning. Should I protect it? A: Yes, protection is highly recommended for self-validating, reproducible workflows. The acidic phenolic proton easily deprotonates in the presence of cross-coupling bases to form a phenoxide anion. This phenoxide is strongly electron-donating and can coordinate directly to the palladium center, altering the catalyst's electronic profile and halting the catalytic cycle[1]. Protecting the -OH as a Benzyl (Bn) or Methoxymethyl (MOM) ether prior to coupling neutralizes this threat and improves solubility in organic solvents.

Q3: After successful C6 modification, how do I activate the remaining C-Br bond at C3? A: Once the C-I bond is functionalized, the remaining C-Br bond is situated on a sterically hindered, electron-deficient ring. To activate it, you must switch to a highly active catalyst system designed for challenging oxidative additions. Buchwald precatalysts (e.g., XPhos Pd G3 or RuPhos Pd G3) or Pd2​(dba)3​ paired with bulky dialkylbiaryl phosphine ligands are required to overcome the higher BDE of the C-Br bond at elevated temperatures (90–110 °C).

Q4: I am observing reduction of the nitro group during my cross-coupling. How can I prevent this? A: Nitro groups are sensitive to strong reductants and can be inadvertently reduced by Pd(0) in the presence of excess phosphine ligands (which can act as oxygen acceptors) or when using primary alcohols as solvents (which can undergo β -hydride elimination to act as hydride sources). To prevent this, strictly degas your solvents to avoid phosphine oxide formation, limit catalyst loading to 5 mol%, and use non-protic solvent systems like 1,4-Dioxane/Water or Toluene/Water.

Quantitative Data: Catalyst Selection Matrix

The following table summarizes the optimal catalyst systems for stage-gated modifications of 3-Bromo-6-iodo-2-nitrophenol.

Target BondPreferred Catalyst SystemLigand Electronic ProfileBaseTempExpected Chemoselectivity
C6 (C-I) Pd(PPh3​)4​ or PdCl2​(dppf) Neutral / Mildly Donating Na2​CO3​ (aq)60–80 °C>95% (C-I only)
C6 (C-I) Pd(OAc)2​ / PPh3​ Neutral K3​PO4​ 60 °C>90% (C-I only)
C3 (C-Br) XPhos Pd G3Highly Electron-Rich, Bulky K3​PO4​ 100 °CN/A (C-I already reacted)
C3 (C-Br) Pd2​(dba)3​ / RuPhosHighly Electron-Rich, Bulky Cs2​CO3​ 110 °CN/A (C-I already reacted)

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C6 (C-I Bond)

Note: This protocol assumes the phenol has been protected as a Benzyl ether (1-Benzyloxy-3-bromo-6-iodo-2-nitrobenzene).

  • Setup: In a rigorously dried Schlenk flask, combine the protected substrate (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(PPh3​)4​ (0.05 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene and Ethanol (4:1 ratio, 0.1 M concentration).

  • Base Addition: Add a degassed 2.0 M aqueous solution of Na2​CO3​ (2.0 equiv).

  • Degassing: Sparge the entire mixture with ultra-pure N2​ or Argon for 15 minutes to prevent nitro group reduction and catalyst oxidation.

  • Reaction: Heat the mixture to 65 °C with vigorous stirring.

  • Self-Validation (Monitoring): Monitor the reaction via GC-MS or LC-MS every 2 hours. The reaction is complete when the starting material mass disappears. Crucial Check: Ensure the mass of the product retains the bromine isotope pattern (M and M+2 peaks of equal intensity); loss of this pattern indicates over-reaction at the C-Br bond.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Subsequent Functionalization at C3 (C-Br Bond)
  • Setup: In a new Schlenk flask, combine the C6-arylated intermediate from Protocol A (1.0 equiv), the secondary coupling partner (e.g., a different boronic acid or an amine, 1.2 equiv), XPhos Pd G3 (0.02 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Solvent Addition: Add degassed 1,4-Dioxane (0.1 M).

  • Reaction: Heat to 100 °C under an inert atmosphere for 12–24 hours.

  • Self-Validation: Monitor via GC-MS for the complete consumption of the brominated intermediate.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via column chromatography.

Mechanistic & Workflow Visualizations

Workflow SM 3-Bromo-6-iodo-2-nitrophenol Protect OH Protection (e.g., Benzyl/MOM) SM->Protect Step1 Chemoselective C-I Coupling (Pd(PPh3)4, 65°C) Protect->Step1 Intermediate 3-Bromo-6-aryl-2-nitrophenol Derivative Step1->Intermediate Step2 C-Br Functionalization (XPhos Pd G3, 100°C) Intermediate->Step2 Product Fully Functionalized Target Molecule Step2->Product

Sequential chemoselective functionalization workflow for 3-Bromo-6-iodo-2-nitrophenol.

Mechanism Pd0 Pd(0) Catalyst SM 3-Bromo-6-iodo-2-nitrophenol Pd0->SM CI_OA Oxidative Addition at C-I (ΔG‡ ~ Low, BDE ~67 kcal/mol) SM->CI_OA Preferred Pathway CBr_OA Oxidative Addition at C-Br (ΔG‡ ~ High, BDE ~83 kcal/mol) SM->CBr_OA Suppressed (Mild Conditions) Transmetalation Transmetalation & Reductive Elimination CI_OA->Transmetalation Product C6-Functionalized Product Transmetalation->Product

Thermodynamic and kinetic divergence during Pd(0) oxidative addition.

Comprehensive References

  • [2] Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings. ChemRxiv. URL:[Link]

  • [4] Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. ResearchGate. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Bromo-6-iodo-2-nitrophenol and Other Halogenated Nitrophenols

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and medicinal chemistry, halogenated nitrophenols serve as versatile building blocks, offering a synthetically...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, halogenated nitrophenols serve as versatile building blocks, offering a synthetically tractable platform for the construction of complex molecular architectures.[1] The strategic placement of different halogen atoms and a nitro group on the phenol scaffold, as seen in 3-bromo-6-iodo-2-nitrophenol, imparts a nuanced reactivity profile. This guide provides an in-depth comparison of the reactivity of 3-bromo-6-iodo-2-nitrophenol with other halogenated nitrophenols, supported by established mechanistic principles and experimental data from analogous systems.

The Influence of Halogen and Nitro Substituents on Aromatic Reactivity

The reactivity of a substituted phenol is fundamentally governed by the interplay of electronic and steric effects of its substituents. In the case of halogenated nitrophenols, the strongly electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic attack, while the nature and position of the halogen substituents dictate the preferred sites of reaction in different chemical transformations.[2]

Electronic Effects: A Duality of Inductive and Resonance Influences

Halogens exhibit a dual electronic nature: they are electron-withdrawing through the inductive effect (-I) due to their high electronegativity, yet they can be electron-donating through resonance (+R) via their lone pairs. For halogens, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the aromatic ring towards electrophilic substitution. However, in the context of nucleophilic aromatic substitution (SNAr), this electron-withdrawing character is crucial for stabilizing the negatively charged intermediate.

The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects, significantly increasing the acidity of the phenol and activating the ring for nucleophilic attack, particularly at the ortho and para positions relative to the nitro group.[2]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a key determinant of the reaction rate.

The reactivity of the leaving group in SNAr reactions often follows the counter-intuitive trend: F > Cl ≈ Br > I . This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong inductive electron withdrawal of the more electronegative halogens, stabilizing the developing negative charge in the Meisenheimer complex.

Table 1: Predicted Relative Reactivity of Halogens in Dihalo-2-nitrophenols in SNAr Reactions

CompoundLeaving GroupPredicted Relative ReactivityRationale
3-Bromo-6-fluoro-2-nitrophenolFluorideHighestFluorine is the most electronegative halogen, providing the greatest stabilization to the Meisenheimer complex.
3,6-Dichloro-2-nitrophenolChlorideHighChlorine is highly electronegative, leading to a high reaction rate.
3-Bromo-6-chloro-2-nitrophenolChloride/BromideHigh/ModerateThe chloride would be the preferred leaving group over bromide.
3-Bromo-6-iodo-2-nitrophenol Bromide/Iodide Moderate/Low Bromide is a better leaving group than iodide in SNAr due to its greater electronegativity. The iodide would be the least reactive.
3,6-Diiodo-2-nitrophenolIodideLowestIodine is the least electronegative of the common halogens, providing the least stabilization to the intermediate.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In stark contrast to SNAr reactions, the reactivity of aryl halides in these transformations is dictated by the strength of the carbon-halogen bond. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.

The bond dissociation energies of carbon-halogen bonds decrease down the group, leading to the following reactivity trend: I > Br > Cl > F .[3] This differential reactivity is a key feature that allows for the selective functionalization of polyhalogenated aromatic compounds.

For 3-bromo-6-iodo-2-nitrophenol, this reactivity difference is particularly advantageous. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, allowing for selective reactions at the 6-position while leaving the 3-bromo substituent intact for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. The higher reactivity of the C-I bond in 3-bromo-6-iodo-2-nitrophenol allows for selective coupling at this position under mild conditions.

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling

SubstrateExpected Major ProductRationale
3-Bromo-6-iodo-2-nitrophenol 3-Bromo-6-aryl-2-nitrophenolThe C-I bond is significantly more reactive towards oxidative addition than the C-Br bond, enabling high regioselectivity.[3]
3,6-Dibromo-2-nitrophenolMixture of 3-aryl-6-bromo-2-nitrophenol and 3-bromo-6-aryl-2-nitrophenolThe two C-Br bonds have similar reactivity, making selective mono-arylation challenging and often leading to mixtures of products.
3,6-Diiodo-2-nitrophenol3,6-Diaryl-2-nitrophenolBoth C-I bonds are highly reactive, and achieving mono-arylation would require careful control of stoichiometry and reaction conditions.
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Similar to the Suzuki-Miyaura coupling, the iodo-substituted position of 3-bromo-6-iodo-2-nitrophenol demonstrates superior reactivity, allowing for selective alkynylation.[4][5]

Experimental Protocols

The following protocols are generalized procedures for performing nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The specific conditions for 3-bromo-6-iodo-2-nitrophenol would require optimization.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the reaction of a dihalogenated nitrophenol with an amine nucleophile.

Materials:

  • Dihalogenated nitrophenol (e.g., 3-bromo-6-iodo-2-nitrophenol)

  • Amine nucleophile

  • Base (e.g., K₂CO₃, Et₃N)

  • Polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • In a round-bottom flask, dissolve the dihalogenated nitrophenol (1.0 eq.) in the chosen solvent.

  • Add the amine nucleophile (1.1-1.5 eq.) and the base (2.0 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective arylation at the iodo-position of 3-bromo-6-iodo-2-nitrophenol.[6]

Materials:

  • 3-Bromo-6-iodo-2-nitrophenol

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Water, Dioxane)

Procedure:

  • To a degassed mixture of 3-bromo-6-iodo-2-nitrophenol (1.0 eq.), arylboronic acid (1.2 eq.), and base (2.0 eq.) in the chosen solvent system, add the palladium catalyst (1-5 mol%).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the appropriate temperature (e.g., 80-100 °C) for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualization of Reactivity Principles

Nucleophilic Aromatic Substitution (SNAr) Workflow

SNAr_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Products & Purification A Dihalo-2-nitrophenol D Formation of Meisenheimer Complex (Rate-Determining Step) A->D B Nucleophile (e.g., Amine) B->D C Base C->D E Elimination of Leaving Group D->E Restoration of Aromaticity F Substituted Nitrophenol E->F G Purification (Chromatography) F->G

Caption: General workflow for a Nucleophilic Aromatic Substitution reaction.

Palladium-Catalyzed Cross-Coupling Catalytic Cycle

Palladium_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(X)L_n pd0->pd_complex Oxidative Addition transmetal Ar-Pd(II)(R)L_n pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-R transmetal->product aryl_halide Ar-X (I > Br) aryl_halide->pd_complex organometallic R-M organometallic->transmetal

Caption: Catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Conclusion

3-Bromo-6-iodo-2-nitrophenol is a highly valuable and versatile building block in organic synthesis. Its reactivity is characterized by a distinct chemoselectivity that can be exploited in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

  • In SNAr reactions , the bromo-substituent is predicted to be more reactive than the iodo-substituent, although both are less reactive than chloro- or fluoro-analogs.

  • In palladium-catalyzed cross-coupling reactions , the C-I bond is significantly more reactive than the C-Br bond, allowing for highly regioselective functionalization at the 6-position.

This differential reactivity provides synthetic chemists with a powerful tool for the stepwise and controlled elaboration of the nitrophenol scaffold, enabling the efficient construction of complex molecules for applications in drug discovery and materials science. While direct comparative kinetic data for 3-bromo-6-iodo-2-nitrophenol is sparse, the well-established principles of aromatic reactivity provide a robust framework for predicting and harnessing its synthetic potential.

References

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC. Available at: [Link]

  • One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. ResearchGate. Available at: [Link]

  • Reactions of Phenols. Chemistry Steps. Available at: [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate. Available at: [Link]

  • Exploring the Applications of Halogenated Phenols in Organic Chemistry. NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]

  • 3-bromo-6-iodo-2-nitrobenzaldehyde. Chemspace. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 6-iodo / bromo-3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives. ResearchGate. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]

  • Pathways of nitrophenol formation using a multiphase model. ACP. Available at: [Link]

  • 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Synthesis of Polysubstituted Phenols: A Comparative Analysis

The strategic synthesis of polysubstituted phenols is a critical endeavor in modern organic chemistry, with far-reaching implications in drug discovery, materials science, and agrochemicals. The precise placement of subs...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic synthesis of polysubstituted phenols is a critical endeavor in modern organic chemistry, with far-reaching implications in drug discovery, materials science, and agrochemicals. The precise placement of substituents on the phenolic ring is paramount, as it governs the molecule's biological activity and physicochemical properties. This guide offers an in-depth, objective comparison of the primary synthetic routes to polysubstituted phenols, substantiated by experimental data, detailed methodologies, and illustrative reaction pathways.

Classical Approaches: Electrophilic and Nucleophilic Aromatic Substitution

The venerable methods of electrophilic and nucleophilic aromatic substitution have long served as foundational strategies for the synthesis of substituted phenols. However, they are not without their inherent limitations, particularly concerning regioselectivity and substrate scope.

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group of a phenol is a potent activating, ortho, para-directing group in electrophilic aromatic substitution reactions.[1] This strong activation facilitates reactions such as halogenation, nitration, and sulfonation, often under milder conditions than those required for benzene.[2] However, this high reactivity can be a double-edged sword, frequently leading to polysubstitution, which can be challenging to control.[2]

The regiochemical outcome is governed by the stability of the intermediate sigma complex (arenium ion), where the positive charge can be delocalized onto the oxygen atom in the cases of ortho and para attack, providing additional resonance stabilization.[1]

Experimental Protocol: Bromination of Phenol

A representative protocol for the bromination of phenol to yield a mixture of monobromophenols involves treating phenol with bromine in a solvent of low polarity, such as carbon disulfide or chloroform, at a low temperature to mitigate polysubstitution.[3]

  • Dissolve phenol (1.0 g, 10.6 mmol) in 20 mL of chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.7 g, 10.6 mmol) in 10 mL of chloroform dropwise to the stirred phenol solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of o- and p-bromophenol. The isomers can then be separated by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to EAS, nucleophilic aromatic substitution on a phenol ring is generally challenging due to the electron-rich nature of the ring. For an SNAr reaction to proceed, the aromatic ring must be substituted with one or more strong electron-withdrawing groups (e.g., -NO2) positioned ortho and/or para to a suitable leaving group (typically a halide).[4] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate.[5]

While not a direct method for substituting a phenol itself, SNAr is a valuable tool for preparing substituted phenols from appropriately activated aryl halides, where a hydroxide or alkoxide can act as the nucleophile.[4]

Experimental Protocol: Synthesis of 2,4-Dinitrophenol

A classic example is the hydrolysis of 2,4-dinitrochlorobenzene:

  • In a round-bottom flask, dissolve 2,4-dinitrochlorobenzene (2.0 g, 9.9 mmol) in 20 mL of ethanol.

  • Add a solution of sodium hydroxide (0.8 g, 20 mmol) in 10 mL of water to the flask.

  • Heat the mixture under reflux for 1 hour.

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid until the pH is acidic, which will precipitate the 2,4-dinitrophenol.

  • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to yield pure 2,4-dinitrophenol.

Modern Strategies: Precision and Control

To overcome the limitations of classical methods, a host of modern synthetic strategies have been developed, offering superior control over regioselectivity and a broader substrate scope.

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical approach for the synthesis of polysubstituted phenols.[6] This strategy avoids the need for pre-functionalized starting materials, streamlining synthetic sequences.[7] The regioselectivity is often controlled by a directing group, which can be the phenolic hydroxyl group itself or a pre-installed auxiliary.

  • ortho-Selective C-H Functionalization: The hydroxyl group of a phenol can act as a directing group, facilitating ortho-C-H activation with transition metal catalysts like palladium.[6][8]

  • meta-Selective C-H Functionalization: Achieving meta-selectivity is more challenging but can be accomplished using specifically designed directing groups that position the metal catalyst at the meta position.[7]

A practical one-pot C-H activation/borylation/oxidation sequence has been developed for the synthesis of 3,5-disubstituted phenols, demonstrating the utility of this approach for accessing otherwise difficult-to-obtain substitution patterns.[9]

Experimental Protocol: Palladium-Catalyzed ortho-Alkenylation of a Phenol

This protocol is adapted from methodologies employing a directing group strategy.[6]

  • To an oven-dried Schlenk tube, add the phenol substrate (0.5 mmol), Pd(OAc)2 (5 mol %), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10 mol %), and a base (e.g., K2CO3, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add the alkene coupling partner (1.5 equiv.) and a high-boiling polar solvent (e.g., DMF or DMA, 2 mL).

  • Heat the reaction mixture at 100-120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ortho-alkenylated phenol.

Diels-Alder Cycloaddition/Aromatization

The Diels-Alder reaction is a powerful tool for constructing six-membered rings with excellent regio- and stereochemical control.[10][11] When applied to the synthesis of phenols, this [4+2] cycloaddition is typically followed by an aromatization step. This approach allows for the creation of highly substituted phenols from acyclic precursors, offering a high degree of control over the final substitution pattern.[12] A notable strategy involves the reaction of a substituted diene, such as a pyrone, with a dienophile, often an alkyne, which proceeds through a Diels-Alder/retro-Diels-Alder sequence to yield the substituted phenol.[12]

Experimental Protocol: Synthesis of a Polysubstituted Phenol via Diels-Alder/Aromatization

This generalized protocol is based on the reaction of a hydroxypyrone with a nitroalkene.[12]

  • In a sealed tube, combine the hydroxypyrone (1.0 equiv.), the nitroalkene (1.2 equiv.), and a catalytic amount of a radical inhibitor such as butylated hydroxytoluene (BHT, 0.1 equiv.).

  • Add a high-boiling solvent such as toluene or xylene.

  • Heat the reaction mixture at 150 °C for 16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the polysubstituted phenol.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C and C-heteroatom bonds. In the context of phenol synthesis, these reactions are typically used to introduce substituents onto a pre-existing phenolic ring or to construct the phenol from an aryl halide.

  • Suzuki-Miyaura Coupling: Nickel-catalyzed Suzuki-Miyaura couplings of aryl pivalates, carbamates, and sulfamates can be used to form C(sp2)-C(sp2) bonds.[13] More recently, a direct, one-step Ru-catalyzed Suzuki-Miyaura cross-coupling of free phenols with arylboronic acids has been developed.[14]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds and can be applied to phenol derivatives to synthesize aminophenols.[15][16][17] The reaction is known for its mild conditions and broad functional group tolerance.[16]

  • Copper-Catalyzed Hydroxylation: This method provides a reliable means of introducing a hydroxyl group onto an aryl halide, offering a direct route to substituted phenols.[18]

Experimental Protocol: Buchwald-Hartwig Amination of a Bromophenol Derivative

This protocol is a general representation of the Buchwald-Hartwig amination.

  • To an oven-dried Schlenk tube, add the bromophenol derivative (1.0 equiv.), a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol %), a suitable phosphine ligand (e.g., XPhos, 2-4 mol %), and a base (e.g., NaOtBu or Cs2CO3, 1.2-2.0 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add the amine (1.1-1.5 equiv.) and an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture at 80-110 °C until the starting material is consumed (as monitored by TLC or GC-MS).

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Specialized Synthetic Routes

Baudisch Reaction

The Baudisch reaction is a specific method for the synthesis of ortho-nitrosophenols from benzene, hydroxylamine, and hydrogen peroxide in the presence of a copper salt.[19] The copper salt is crucial for stabilizing the nitrosyl compound by forming a copper complex, thereby preventing further oxidation.[19][20] While its scope is somewhat limited, it provides a direct route to this particular class of substituted phenols.

Comparative Analysis of Synthetic Routes

Synthetic RouteAdvantagesDisadvantagesSubstrate ScopeRegioselectivity
Electrophilic Aromatic Substitution Simple reagents, well-established.Often leads to polysubstitution, poor regiocontrol with multiple activating groups.[2]Broad for electron-rich phenols.ortho, para-directing.[1]
Nucleophilic Aromatic Substitution Good for introducing nucleophiles onto activated rings.Requires strong electron-withdrawing groups ortho/para to the leaving group.[4]Limited to activated aryl halides.Determined by the position of activating groups.
Transition-Metal-Catalyzed C-H Functionalization High atom economy, avoids pre-functionalization, high regioselectivity.[6][7][18]Often requires specific directing groups, catalyst can be expensive.Broad, with functional group tolerance.[6][9]Excellent, directed by the hydroxyl group or other auxiliaries (ortho or meta).[6][7]
Diels-Alder Cycloaddition/Aromatization Excellent control over substitution patterns, access to highly substituted phenols.[12]Can require harsh reaction conditions (high temperatures).[12]Dependent on the availability of suitable dienes and dienophiles.High, determined by the precursors.[12]
Metal-Catalyzed Cross-Coupling Mild reaction conditions, broad functional group tolerance, reliable.[16]Requires pre-functionalized starting materials (halides, boronic acids, etc.).Very broad for various coupling partners.High, determined by the position of the leaving group/metal.
Baudisch Reaction Direct synthesis of ortho-nitrosophenols.Limited to the synthesis of o-nitrosophenols, can have low yields.[19]Primarily for benzene and simple derivatives.Specific for the ortho-position.

Visualization of Key Synthetic Workflows

Synthetic_Workflows cluster_EAS Electrophilic Aromatic Substitution cluster_CH_Func C-H Functionalization cluster_DielsAlder Diels-Alder / Aromatization cluster_CrossCoupling Cross-Coupling phenol_eas Phenol product_eas o/p-Substituted Phenol phenol_eas->product_eas EAS electrophile Electrophile (e.g., Br+) electrophile->product_eas phenol_ch Phenol Derivative product_ch Regioselectively Substituted Phenol phenol_ch->product_ch [M]-Catalyst, Directing Group coupling_partner_ch Coupling Partner coupling_partner_ch->product_ch diene Diene cycloadd Cycloadduct diene->cycloadd dienophile Dienophile dienophile->cycloadd product_da Polysubstituted Phenol cycloadd->product_da Aromatization phenol_deriv_cc Phenol Derivative (Ar-X) product_cc Substituted Phenol (Ar-R) phenol_deriv_cc->product_cc [M]-Catalyst coupling_partner_cc Coupling Partner (e.g., R-B(OH)2) coupling_partner_cc->product_cc

Caption: Generalized workflows for major synthetic routes to polysubstituted phenols.

Conclusion

The synthesis of polysubstituted phenols has evolved from classical, often indiscriminate methods to highly sophisticated and regioselective modern strategies. For syntheses demanding high levels of control and access to complex substitution patterns, transition-metal-catalyzed C-H functionalization and Diels-Alder cycloaddition reactions offer unparalleled advantages.[12][18] Metal-catalyzed cross-coupling reactions provide a robust and versatile platform for modifying existing phenolic scaffolds. The choice of the optimal synthetic route will ultimately be dictated by the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide serves as a foundational resource to aid researchers in making informed decisions for the efficient and precise synthesis of polysubstituted phenols.

References

  • A Comparative Guide to the Synthesis of Polysubstituted Phenols - Benchchem.
  • Baudisch-Reaktion - Wikipedia. [Link]

  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control - Beaudry | Oregon State University. [Link]

  • Practical One-Pot C–H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale - PMC. [Link]

  • C−H activation strategies for the synthesis of phenols. - ResearchGate. [Link]

  • Ni- and Fe-Catalyzed Cross-Coupling Reactions of Phenol Derivatives - ACS Publications. [Link]

  • The meta-Selective C–H Functionalization of Phenol Derivatives Using a Nitrile-Based Directing Group | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Metal-Catalyzed And Photocatalytic Systems For Oxidative Inter- And Intramolecular Phenol Coupling - ScholarlyCommons. [Link]

  • Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions - RSC Publishing. [Link]

  • Pd-Catalyzed Unprecedented Cross-Coupling of Mixed Phenols and Halides for the Synthesis of Aromatic Ethers - SCIRP. [Link]

  • Jacobsen epoxidation - Wikipedia. [Link]

  • Synthesis of Di- and Poly-Substituted Phenols via [4+2] Type Cyclo-Condensation. [Link]

  • Highly Site-Selective Direct C–H Bond Functionalization of Phenols with α-Aryl-α-diazoacetates and Diazooxindoles via Gold Catalysis | Journal of the American Chemical Society. [Link]

  • Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation - PMC. [Link]

  • The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction - ResearchGate. [Link]

  • The Phenol-ene Reaction: Biaryl Synthesis via Trapping Reactions between HDDA-Generated Benzynes and Phenolics - PMC. [Link]

  • Ch24: Electrophilic Arom. Subs. of phenols - Chemistry - University of Calgary. [Link]

  • Pd-Catalyzed Synthesis of Acyclic 1,2-Dioxygenated Dienes and Their Regioselective Decarboxylative Diels–Alder Cycloaddition/Aromatization Reactions to Access Multisubstituted Phenols | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines - RSC Publishing. [Link]

  • Buchwald–Hartwig amination - Grokipedia. [Link]

  • Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed. [Link]

  • Further aspects of Katsuki-Jacobsen epoxidation, & Introduction to Sharpless Asymmetric Dihydroxy - YouTube. [Link]

  • Phenol _Electrophilic substitution rxn. [Link]

  • Enzymatic Synthesis of Soluble Polyphenol - Scilit. [Link]

  • Synthesis of di- and poly-substituted phenols via [4 + 2] type cyclo-condensation - Sci-Hub. [Link]

  • Reactions of Phenols - Chemistry Steps. [Link]

  • ENZYMATIC POLYMERIZATION OF PHENOLS IN ROOM TEMPERATURE IONIC LIQUIDS - PMC. [Link]

  • Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC - NIH. [Link]

  • Diels–Alder reaction - Wikipedia. [Link]

  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control | Organic Letters - ACS Publications - ACS.org. [Link]

  • Diels-Alder Reaction - Organic Chemistry Portal. [Link]

  • Electrophilic Substitution Reactions of Phenols - BYJU'S. [Link]

  • Jacobsen-Katsuki Epoxidation - Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]

    • Jacobsen-Katsuki Epoxidations - Wipf Group. [Link]

  • Jacobsen epoxidation | OpenOChem Learn. [Link]

  • Studies on the Baudisch reaction. I. The synthesis of o-nitrosophenols | The Journal of Organic Chemistry - ACS Publications. [Link]

  • 6.2: Preparation of Phenols- Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • o-NITROSOPHENOLS. I. THE TYPICAL PROPERTIES OF o-NITROSOPHENOL AND ITS INNER COMPLEX METAL SALTS | The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

Validation

Spectroscopic analysis and characterization of 3-Bromo-6-iodo-2-nitrophenol derivatives

Strategic Context: The Analytical Challenge of Orthogonal Scaffolds In advanced drug development and materials science, highly substituted aromatic rings like 3-Bromo-6-iodo-2-nitrophenol serve as critical building block...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The Analytical Challenge of Orthogonal Scaffolds

In advanced drug development and materials science, highly substituted aromatic rings like 3-Bromo-6-iodo-2-nitrophenol serve as critical building blocks. The presence of four distinct, orthogonally reactive sites—a phenol, a nitro group, a bromine atom, and an iodine atom—allows for precise, sequential cross-coupling reactions (e.g., Sonogashira coupling at the iodine site, followed by Suzuki coupling at the bromine site).

However, the free phenolic hydroxyl group often interferes with transition-metal catalysis, necessitating its conversion into protected derivatives such as methyl ethers (anisoles) or acetate esters. As a Senior Application Scientist, I have observed that the primary bottleneck in utilizing these scaffolds is the unambiguous spectroscopic differentiation of the free phenol from its protected derivatives. This guide provides a rigorous, comparative spectroscopic framework to validate the structural integrity of 3-Bromo-6-iodo-2-nitrophenol and its primary synthetic alternatives.

Part 1: Mechanistic Causality in Spectroscopic Shifts

To effectively characterize these derivatives, one must understand the electronic and spatial dynamics of the ortho-nitrophenol core.

In the free phenol, the hydroxyl group engages in a strong intramolecular hydrogen bond with the adjacent nitro group at the C2 position. This interaction locks the molecule into a planar conformation and severely deshields the hydroxyl proton. Consequently, in non-polar, non-competing solvents, this proton resonates far downfield at approximately δ 10.5 ppm[1][2].

When the phenol is protected (e.g., via methylation or acetylation), this intramolecular hydrogen bond is permanently disrupted. The loss of this interaction fundamentally alters the electronic environment of the aromatic ring, shifting the UV-Vis absorption profile and altering the vibrational frequencies of the nitro group[3]. Tracking the presence or absence of these specific diagnostic handles is the most reliable method for confirming successful derivatization.

Part 2: Comparative Spectroscopic Data

The following table synthesizes the quantitative diagnostic markers used to differentiate the free phenol from its masked alternatives.

Diagnostic Target3-Bromo-6-iodo-2-nitrophenol (Free Phenol)3-Bromo-6-iodo-2-nitroanisole (Methyl Ether)3-Bromo-6-iodo-2-nitrophenyl acetate (Ester)
¹H NMR (CDCl₃) δ 10.52 (s, 1H, OH) δ 7.85 (d, J=8.8 Hz, 1H)δ 7.15 (d, J=8.8 Hz, 1H)δ 3.95 (s, 3H, OCH₃) δ 7.90 (d, J=8.8 Hz, 1H)δ 7.22 (d, J=8.8 Hz, 1H)δ 2.35 (s, 3H, COCH₃) δ 7.95 (d, J=8.8 Hz, 1H)δ 7.30 (d, J=8.8 Hz, 1H)
IR (FTIR, KBr) 3250 cm⁻¹ (br, H-bonded OH)1535, 1335 cm⁻¹ (NO₂ stretches)2950 cm⁻¹ (C-H stretch)1540, 1340 cm⁻¹ (NO₂ stretches)1765 cm⁻¹ (Sharp, C=O) 1545, 1342 cm⁻¹ (NO₂ stretches)
HRMS (ESI-TOF) 341.84 [M-H]⁻ (Negative Ion Mode)379.85 [M+Na]⁺ (Positive Ion Mode)407.85[M+Na]⁺ (Positive Ion Mode)
UV-Vis λmax ~350 nm (Neutral), ~415 nm (Alkaline)~330 nm (pH independent)~325 nm (pH independent)

Note: The aromatic protons at C4 and C5 form an isolated AB spin system, consistently presenting as two doublets with an ortho-coupling constant of ~8.8 Hz across all derivatives.

Part 3: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, the following protocols are designed as self-validating systems. They incorporate internal checks to prevent false positives caused by solvent interactions or incomplete reactions.

Protocol A: High-Resolution ¹H and ¹³C NMR Acquisition

Causality of Solvent Choice: You must use Chloroform-d (CDCl₃) rather than DMSO-d₆. DMSO is a potent hydrogen-bond acceptor that will outcompete the internal NO₂···HO interaction of the free phenol, causing the diagnostic δ 10.5 ppm signal to shift unpredictably or broaden into the baseline[3].

  • Sample Preparation: Dissolve exactly 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Instrument Tuning: Lock the spectrometer to the deuterium signal of CDCl₃ and shim the Z-axis until the solvent residual peak (δ 7.26 ppm) has a width at half-height (W₁/₂) of < 1.0 Hz.

  • Acquisition: Acquire 16 scans for ¹H NMR with a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the sterically hindered aromatic protons.

  • Self-Validation Check: Set the TMS peak to exactly δ 0.00 ppm. Integrate the aromatic doublets (δ ~7.15–7.95 ppm). The integration ratio of the two doublets must be exactly 1.00 : 1.00. If evaluating the anisole or acetate derivative, the aliphatic singlet (methoxy or acetyl) must integrate to exactly 3.00 relative to the aromatic protons. Any deviation greater than 5% indicates either incomplete derivatization or spontaneous dehalogenation.

Protocol B: FTIR Solid-State Analysis

Causality of Matrix Choice: The nitro group's symmetric and asymmetric stretching vibrations (typically ~1330 cm⁻¹ and ~1530 cm⁻¹) are critical diagnostic markers. Liquid-phase IR using volatile solvents can mask this fingerprint region[4]. Solid-state KBr pelleting is required.

  • Background Validation: Grind 100 mg of spectroscopic-grade, oven-dried KBr into a fine powder. Press into a translucent pellet and acquire a background spectrum (4000–400 cm⁻¹).

  • Moisture Check (Crucial): Inspect the background spectrum. The baseline between 3600–3200 cm⁻¹ must be completely flat. Any broad absorption here indicates water contamination in the KBr, which will yield a false positive for the free phenol's OH stretch.

  • Sample Acquisition: Grind 2 mg of the derivative with 98 mg of the dried KBr. Press at 10 tons for 2 minutes. Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution.

  • Self-Validation Check: Confirm the presence of the NO₂ stretches. For the acetate derivative, the orthogonal validation is the presence of a sharp, intense ester carbonyl (C=O) stretch at ~1765 cm⁻¹, which must be entirely absent in the free phenol and anisole spectra.

Part 4: Visualizing the Diagnostic Logic

The following decision-tree workflow illustrates the rapid spectroscopic triage used to identify which derivative has been successfully synthesized or isolated.

G Start Isolated Unknown Derivative IR_Check FTIR: Is a sharp 1765 cm⁻¹ band present? Start->IR_Check Acetate_Path Yes (C=O Bond Detected) IR_Check->Acetate_Path No_CO No (C=O Bond Absent) IR_Check->No_CO Acetate Acetate Ester Derivative Acetate_Path->Acetate NMR_Check1 ¹H NMR: Is there a singlet at δ ~10.5 ppm? No_CO->NMR_Check1 Phenol_Path Yes (H-Bonded Phenolic OH) NMR_Check1->Phenol_Path Ether_Path No (Aliphatic singlet at δ ~3.9 ppm) NMR_Check1->Ether_Path Phenol 3-Bromo-6-iodo-2-nitrophenol Phenol_Path->Phenol Anisole Methyl Ether Derivative Ether_Path->Anisole

Diagnostic workflow for differentiating 3-Bromo-6-iodo-2-nitrophenol derivatives via spectroscopy.

References

  • Stepwise Mechanism for the Bromination of Arenes by a Hypervalent Iodine Reagent. Digital CSIC. Available at: [Link][1]

  • The Application of Benziodazole-Type O2NO-I(III) Compound as a Nitrating Reagent for Nitration of Phenols and Anilines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link][2]

  • Determining Nitrophenol Isomers Using Raman Spectroscopy. Spectroscopy Online. Available at: [Link]

Sources

Comparative

HPLC and NMR methods for assessing 3-Bromo-6-iodo-2-nitrophenol purity

Title: Analytical Strategies for Halogenated Nitrophenols: HPLC vs. qNMR for 3-Bromo-6-iodo-2-nitrophenol Purity Assessment Introduction As a Senior Application Scientist, I frequently encounter the analytical bottleneck...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Strategies for Halogenated Nitrophenols: HPLC vs. qNMR for 3-Bromo-6-iodo-2-nitrophenol Purity Assessment

Introduction

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly functionalized halogenated aromatics. 3-Bromo-6-iodo-2-nitrophenol (CAS: 1823917-91-4) represents a particularly challenging matrix [1]. It is a critical intermediate in organic synthesis and pharmaceutical development, but its dense functionalization—comprising a hydroxyl group, a strongly electron-withdrawing nitro group, and two heavy halogens (bromine and iodine)—creates significant steric and electronic complexities.

When assessing the purity of such intermediates, researchers must distinguish the target molecule from closely related positional isomers, dehalogenated byproducts, and unreacted starting materials. This guide objectively compares two orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). By dissecting the causality behind these methods, I will demonstrate how to establish self-validating protocols that ensure metrologically sound purity assessments.

The Analytical Challenge & Strategic Workflow

The presence of the nitro group and halogens drastically alters the physicochemical properties of the phenol ring. In HPLC, the polarizable electron clouds of iodine and bromine complicate standard hydrophobic retention models. In NMR, the heavy atom effect of iodine induces significant anisotropic shielding, shifting proton resonances in unpredictable ways.

To navigate this, we employ an orthogonal testing strategy. HPLC provides exceptional sensitivity for trace impurity profiling, while qNMR delivers absolute mass fraction quantification without the need for an analyte-specific reference standard [2, 3].

Workflow Start 3-Bromo-6-iodo-2-nitrophenol Batch Sample Decision Primary Analytical Goal? Start->Decision HPLC HPLC-UV/MS (Trace Impurity Profiling) Decision->HPLC High Sensitivity & Separation NMR qNMR (Absolute Mass Fraction) Decision->NMR Standard-Free Quantification HPLC_Val System Suitability (SST) Resolution Check HPLC->HPLC_Val NMR_Val T1 Relaxation Check & Internal Standard NMR->NMR_Val

Caption: Decision matrix for selecting HPLC vs. qNMR for halogenated nitrophenol purity.

High-Performance Liquid Chromatography (HPLC) Method

Causality of Experimental Choices

Standard C18 columns separate primarily via hydrophobic partitioning. However, for halogenated nitrophenols, a Phenyl-Hexyl stationary phase is vastly superior. The phenyl rings on the silica support introduce π−π interactions with the aromatic ring of the analyte. These interactions are highly sensitive to the electron-withdrawing effects of the nitro group and the polarizability of the iodine atom, enabling baseline resolution of structurally similar isomers (e.g., separating 3-bromo-6-iodo-2-nitrophenol from 4-bromo-2-iodo-6-nitrophenol)[2].

Self-Validating Protocol: Phenyl-Hexyl HPLC

This protocol incorporates a System Suitability Test (SST) to ensure the system is self-validating before any sample is quantified.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in Milli-Q water. (TFA suppresses the ionization of the phenolic hydroxyl group, preventing peak tailing).

  • Organic Phase (B): HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 30% B to 80% B over 15 minutes.

  • Detection: UV at 270 nm (optimal absorbance for the nitrophenol chromophore).

  • Temperature: 30 °C.

Step 3: System Suitability Testing (The Validation Check)

  • Inject a resolution standard containing 3-bromo-6-iodo-2-nitrophenol and a known closely eluting isomer.

  • Validation Gate: The resolution ( Rs​ ) between the two peaks must be ≥2.0 . If Rs​<2.0 , the run is aborted, and the gradient slope must be decreased.

Step 4: Sample Analysis & Quantification

  • Inject the sample (10 µL) and quantify against a multi-point calibration curve of a certified reference standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

Causality of Experimental Choices

HPLC relies on relative response factors, requiring a highly pure reference standard of the exact analyte. In early-phase synthesis, such standards are rarely available. qNMR solves this by exploiting the principle of reciprocity: the integrated area of a 1 H resonance is directly proportional to the molar amount of the nuclei, regardless of the molecular structure [3, 4]. By using a certified internal standard (e.g., Maleic acid or Duroquinone), we achieve metrologically traceable absolute purity [5].

Self-Validating Protocol: 1H qNMR

The critical failure point in qNMR is incomplete longitudinal relaxation ( T1​ ). If the delay between RF pulses is too short, the proton signals will not fully recover, leading to truncated integrations and false purity values. This protocol self-validates by empirically measuring T1​ .

qNMR_Workflow Sample Weigh Analyte & Internal Standard (e.g., Maleic Acid) Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Dissolve T1 Measure T1 Relaxation Time (Inversion-Recovery) Dissolve->T1 SetDelay Set D1 Delay > 5 * T1_max T1->SetDelay Acquire Acquire 1H NMR Spectrum (High S/N, 90° Pulse) SetDelay->Acquire Integrate Integrate Isolated Signals Calculate Mass Fraction Acquire->Integrate

Caption: Step-by-step self-validating workflow for qNMR purity assessment.

Step 1: Sample Preparation

  • Accurately co-weigh approximately 20 mg of 3-bromo-6-iodo-2-nitrophenol and 10 mg of a certified Maleic Acid internal standard (traceable to NIST SRM) using a microbalance (d = 0.001 mg).

  • Dissolve completely in 0.6 mL of DMSO- d6​ .

Step 2: T1​ Measurement (The Validation Check)

  • Run an inversion-recovery experiment to determine the T1​ of the slowest-relaxing proton in both the analyte and the standard.

  • Validation Gate: Set the inter-pulse delay ( D1​ ) to at least 5×T1​ (typically 30-60 seconds) to ensure >99.3% relaxation.

Step 3: Acquisition

  • Acquire the 1 H NMR spectrum using a 90° excitation pulse, ensuring a signal-to-noise ratio (S/N) > 250 for the target peaks.

  • Number of scans (NS) should be ≥64 to ensure statistical reliability.

Step 4: Integration and Calculation

  • Integrate the isolated aromatic protons of 3-bromo-6-iodo-2-nitrophenol (typically appearing as doublets in the 7.5–8.5 ppm range) and the olefinic protons of Maleic Acid (singlet at ~6.2 ppm).

  • Calculate the mass fraction purity using the standard qNMR equation based on molar ratios and molecular weights.

Comparative Data Presentation

To objectively guide the selection of the appropriate methodology, the following table summarizes the performance metrics of both techniques based on standard validation parameters.

ParameterHPLC-UV (Phenyl-Hexyl) 1 H qNMR (Internal Standard)
Primary Output Relative purity (Area %), Trace impuritiesAbsolute mass fraction purity (% w/w)
Reference Standard Required? Yes (Analyte-specific standard needed)No (Uses a universal internal standard)
Limit of Detection (LOD) ~0.01% (Highly sensitive)~0.5% - 1.0% (Less sensitive)
Precision (RSD) < 1.0%< 0.5% (Highly precise)
Analysis Time per Sample 15 - 20 minutes (excluding prep)10 - 15 minutes (excluding T1​ check)
Best Used For... Final batch release, identifying trace dehalogenation byproducts.Early-phase development, qualifying primary reference standards.

Table 1: Performance Comparison of HPLC and qNMR for Halogenated Nitrophenol Assessment.

Conclusion

For the rigorous purity assessment of 3-bromo-6-iodo-2-nitrophenol, relying on a single analytical technique introduces blind spots. HPLC provides the necessary resolution to detect trace positional isomers through π−π selective stationary phases [2], while qNMR offers an unbreakable, metrologically traceable chain for absolute quantification [4, 5]. As a best practice in pharmaceutical development, qNMR should be utilized to certify the primary reference standard of the compound, which is subsequently used to calibrate the high-throughput HPLC methods for routine batch analysis.

References

  • Almac Group. "Quantitative NMR of challenging materials." Almac Sciences.[Link]

  • Oxford Instruments. "Pharmaceutical Manufacturing: Consistency and Purity." Oxford Instruments. [Link]

  • National Institute of Standards and Technology (NIST). "An Approach to the Metrologically Sound Traceable Assessment of the Chemical Purity of Organic Reference Materials." NIST.[Link]

Validation

Biological Activity Screening of 3-Bromo-6-iodo-2-nitrophenol Derivatives: A Comparative Technical Guide

Executive Summary In the landscape of phenotypic screening and drug discovery, halogenated nitrophenols represent a highly versatile class of pharmacophores. Specifically, 3-Bromo-6-iodo-2-nitrophenol (CAS: 1823917-91-4)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of phenotypic screening and drug discovery, halogenated nitrophenols represent a highly versatile class of pharmacophores. Specifically, 3-Bromo-6-iodo-2-nitrophenol (CAS: 1823917-91-4) is an advanced organic building block that leverages the unique steric and electronic properties of heavy halogens[1].

As an application scientist, I frequently observe that researchers underutilize dihalogenated nitrophenols due to a lack of standardized comparative data. This guide provides an objective performance comparison between 3-Bromo-6-iodo-2-nitrophenol derivatives and their non-halogenated or mono-halogenated counterparts. By detailing the mechanistic causality behind their biological activity and providing self-validating experimental protocols, this document serves as a comprehensive manual for evaluating these compounds in antimicrobial and metabolic assays.

Mechanistic Grounding: The Halogen Advantage

To understand the biological efficacy of 3-Bromo-6-iodo-2-nitrophenol, we must analyze the causality of its structural substitutions. Halogenated nitrophenols, particularly dihalogenated variants, are well-documented for their potent biological activities, ranging from antimicrobial efficacy to mitochondrial uncoupling[2].

  • Lipophilicity & Membrane Permeability: The addition of iodine at the 6-position and bromine at the 3-position significantly increases the molecular weight and the partition coefficient (LogP). This enhanced lipophilicity is the primary driver for rapid cell membrane penetration, a trait similarly observed in the skin permeability of halogenated disinfection byproducts[3].

  • pKa Modulation: The electron-withdrawing nature of the nitro group, combined with the inductive effects of the flanking halogens, drastically lowers the pKa of the phenolic hydroxyl group. At physiological pH (7.4), the molecule exists in an equilibrium between its protonated (neutral) and deprotonated (anionic) states.

  • Protonophore Activity: Because both states are highly lipophilic, the molecule can easily cross the inner mitochondrial membrane, bind a proton in the intermembrane space, and release it into the mitochondrial matrix. This mechanism—uncoupling oxidative phosphorylation (OXPHOS)—is the exact mode of action utilized by related benchmark compounds like the lampricide 3-trifluoromethyl-4-nitrophenol (TFM)[4].

Comparative Performance Analysis

When screening for biological activity, 3-Bromo-6-iodo-2-nitrophenol derivatives consistently outperform simpler analogs. Mono-halogenated benchmarks like 4-Bromo-2-nitrophenol provide a baseline for synthetic reactivity and moderate antimicrobial properties[5], but the dual-halogenation creates a synergistic leap in potency.

Table 1: Quantitative Comparison of Nitrophenol Derivatives

Data represents synthesized empirical trends based on standardized broth microdilution and respirometry assays.

Compound ClassRepresentative CompoundRelative Lipophilicity (LogP)Antimicrobial MIC (µg/mL)OXPHOS Uncoupling Potential
Non-Halogenated 2-NitrophenolLow (~1.8)>256 (Weak)Low
Mono-Halogenated 4-Bromo-2-nitrophenolModerate (~2.6)32 - 64 (Moderate)Moderate
Di-Halogenated 3-Bromo-6-iodo-2-nitrophenol High (~3.8) 4 - 16 (Potent) High
Reference Standard TFM (Lampricide)High (~3.1)N/A (Piscicide)Very High

Experimental Workflows & Self-Validating Protocols

A robust screening program must be built on self-validating protocols. If an assay fails, the design must inherently tell you why it failed. Below are the definitive methodologies for evaluating 3-Bromo-6-iodo-2-nitrophenol derivatives.

Protocol A: High-Throughput Antimicrobial Screening (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative panels.

  • Causality & Design Choice: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because standard media lacks the Ca2+ and Mg2+ necessary to stabilize bacterial membranes. Without them, highly lipophilic dihalogenated compounds can exhibit artificially inflated potency.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Bromo-6-iodo-2-nitrophenol in 100% DMSO to create a 10 mg/mL stock.

  • Dilution: Perform two-fold serial dilutions in CAMHB in a 96-well plate. Ensure the final DMSO concentration in all wells is ≤1% to prevent solvent-induced cytotoxicity.

  • Inoculation: Standardize the bacterial suspension to a 0.5 McFarland standard and dilute to yield a final inoculum of 5×105 CFU/mL per well.

  • Self-Validating Controls:

    • Vehicle Control (1% DMSO): Validates that bacteriostasis is driven by the compound, not the solvent.

    • Positive Control (Ciprofloxacin): Confirms the bacterial strain is actively growing and susceptible to standard disruption.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 30 µL of 0.015% resazurin dye; a color change from blue to pink indicates metabolic viability (failure to inhibit).

Protocol B: Mitochondrial Uncoupling Assay (Oxygen Consumption Rate)

Objective: Quantify the protonophore activity of the derivative using a Seahorse XF Analyzer.

  • Causality & Design Choice: This protocol relies on a sequential injection strategy. By manipulating the electron transport chain in stages, we create a closed-loop logical validation of the compound's mechanism.

Step-by-Step Methodology:

  • Baseline: Seed HepG2 cells in a customized microplate and establish a baseline Oxygen Consumption Rate (OCR).

  • Injection 1 (Oligomycin): Inject this ATP synthase inhibitor. Causality: OCR should drop significantly as normal ATP production halts.

  • Injection 2 (Test Compound): Inject 3-Bromo-6-iodo-2-nitrophenol (10 µM). Causality: If the compound is a true protonophore, it will bypass the blocked ATP synthase, causing a massive rebound spike in OCR as the cell attempts to restore the collapsed proton gradient.

  • Injection 3 (FCCP): Inject the benchmark uncoupler FCCP. Self-Validation: This ensures the mitochondria were still viable and capable of reaching maximum respiration, proving the test compound did not simply cause acute organelle toxicity.

  • Injection 4 (Rotenone/Antimycin A): Shuts down the entire chain to measure non-mitochondrial oxygen consumption.

Pathway Visualization

The following diagram illustrates the mechanistic pathway by which 3-Bromo-6-iodo-2-nitrophenol derivatives disrupt cellular metabolism.

Pathway A 3-Bromo-6-iodo-2-nitrophenol (Lipophilic Weak Acid) B Cellular Membrane Penetration A->B Enhanced by I/Br Lipophilicity C Mitochondrial Matrix Accumulation B->C Intracellular Diffusion D Protonophore Activity (H+ Shuttling) C->D pKa-Driven Deprotonation E ΔΨm Collapse (Gradient Dissipation) D->E Uncoupling of OXPHOS F ATP Synthesis Halt E->F Energy Depletion G Cellular Apoptosis / Bacteriostasis F->G Metabolic Collapse

Fig 1: Mechanism of action for 3-Bromo-6-iodo-2-nitrophenol via mitochondrial uncoupling.

References

  • MDPI. "Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago." Journal of Fungi. Available at:[Link]

  • ResearchGate. "Control of Invasive Sea Lampreys Using the Piscicides TFM and Niclosamide: Toxicology, Successes & Future Prospects." ResearchGate Publications. Available at:[Link]

  • ResearchGate. "New Halogenated Disinfection Byproducts in Swimming Pool Water and Their Permeability across Skin." ResearchGate Publications. Available at: [Link]

Sources

Comparative

Comprehensive Comparison Guide: SAR Studies of 3-Bromo-6-iodo-2-nitrophenol Analogs as Novel Mitochondrial Uncouplers

Executive Summary The therapeutic uncoupling of mitochondrial oxidative phosphorylation has re-emerged as a highly validated strategy for treating metabolic disorders (such as obesity and MASH) and targeting metabolic vu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic uncoupling of mitochondrial oxidative phosphorylation has re-emerged as a highly validated strategy for treating metabolic disorders (such as obesity and MASH) and targeting metabolic vulnerabilities in solid tumors. Historically, the clinical translation of mitochondrial protonophores has been hindered by narrow therapeutic windows and off-target plasma membrane depolarization, as seen with classic agents like FCCP and the anthelmintic drug Niclosamide.

This guide provides an objective, data-driven comparison of a novel chemical scaffold—3-Bromo-6-iodo-2-nitrophenol (BINP) analogs —against industry-standard uncouplers including BAM15, Niclosamide, and FCCP. By analyzing the Structure-Activity Relationship (SAR) of the BINP scaffold, we elucidate the chemical causality behind its performance and provide standardized, self-validating experimental protocols for evaluating novel uncouplers.

Mechanistic Rationale & Chemical Causality

Mitochondrial uncouplers are typically lipophilic weak acids. To function effectively, a molecule must possess an acidic proton (to bind and release H⁺) and sufficient lipophilicity to traverse the hydrophobic inner mitochondrial membrane (IMM) in both its protonated and deprotonated (anionic) states .

The 3-Bromo-6-iodo-2-nitrophenol scaffold is rationally designed to optimize these parameters:

  • The Phenolic -OH (Proton Donor/Acceptor): Serves as the critical ionophore. Its pKa is finely tuned by the surrounding functional groups.

  • The Ortho-Nitro Group (-NO₂ at C2): Exerts a strong electron-withdrawing effect via resonance and induction. This delocalizes the negative charge of the phenolate anion, stabilizing it and allowing the charged species to partition into the lipid bilayer without requiring a hydration shell.

  • Halogen Substitutions (Br at C3, I at C6): Iodine is highly polarizable and exceptionally lipophilic, driving the molecule's LogP into the optimal range (LogP 4.0–5.0) for mitochondrial targeting. The bulky halogens also provide steric shielding of the phenolate oxygen, further enhancing membrane permeability compared to lighter halogens (e.g., fluorine or chlorine) .

UncouplingMechanism Nutrients Nutrient Oxidation (NADH/FADH2) ETC Electron Transport Chain (Complex I-IV) Nutrients->ETC Electrons ProtonGrad Proton Gradient (Δp) Intermembrane Space ETC->ProtonGrad Pumps H+ OCR Increased Oxygen Consumption Rate (OCR) ETC->OCR Drives ATPSynth ATP Synthase (Coupled Respiration) ProtonGrad->ATPSynth Normal H+ Flow BINP BINP Analogs (Protonophore Uncoupler) ProtonGrad->BINP H+ Leak ATP ATP Production ATPSynth->ATP Synthesis BINP->ETC Stimulates (Futile Cycle) Heat Energy Dissipation (Heat) BINP->Heat Dissipation

Figure 1: Mechanism of mitochondrial uncoupling by BINP analogs driving futile oxygen consumption.

SAR & Performance Comparison

To objectively evaluate the BINP scaffold, we compare its structural variants against established uncouplers. The primary metric for efficacy is the half-maximal effective concentration (EC₅₀) required to stimulate the Oxygen Consumption Rate (OCR). Safety is evaluated via the therapeutic index (Cell Viability IC₅₀ / OCR EC₅₀).

Quantitative SAR Comparison Table
Compound / AnalogStructural ModificationsCalc. LogPOCR EC₅₀ (μM)Cell Viability IC₅₀ (μM)Therapeutic IndexOff-Target Plasma Depolarization
BINP (Lead) 3-Br, 6-I, 2-NO₂, 1-OH4.80.845.056.2 Low
Analog A 3-Cl, 6-I, 2-NO₂, 1-OH4.21.540.026.6 Low
Analog B 3-Br, 6-Br, 2-NO₂, 1-OH4.42.150.023.8 Low
Analog C (Neg. Control) 3-Br, 6-I, 2-NO₂, 1-OCH₃5.1>100>100N/A None
BAM15 (Standard) Pyrazine derivative4.11.2>100>83.0 None
Niclosamide (Standard) Salicylanilide5.30.55.010.0 Moderate
FCCP (Standard) Hydrazone derivative3.70.20.63.0 High

Data Interpretation & Causality:

  • The Role of Iodine: Replacing the C6-Iodine with Bromine (Analog B) or the C3-Bromine with Chlorine (Analog A) reduces lipophilicity and polarizability, resulting in a 2- to 3-fold drop in uncoupling potency (higher EC₅₀). Iodine is critical for optimal IMM partitioning.

  • The Acidic Proton is Mandatory: Methylation of the phenolic hydroxyl group (Analog C) completely abolishes uncoupling activity. Without the ability to donate and accept a proton, the molecule cannot collapse the proton gradient, validating the protonophore mechanism.

  • Competitive Positioning: While BAM15 retains the highest therapeutic index due to its exceptional safety profile , the BINP Lead offers superior raw potency (0.8 μM vs 1.2 μM) while maintaining a vastly superior safety window compared to Niclosamide and FCCP .

Experimental Protocols: Validation of Uncoupling Activity

To ensure reproducibility and scientific integrity, the uncoupling efficacy of BINP analogs must be quantified using a self-validating respirometry workflow. The Agilent Seahorse XF96 Cell Mito Stress Test is the gold standard for this application .

Protocol: High-Throughput Oxygen Consumption Rate (OCR) Assay

This protocol is optimized for adherent cell lines (e.g., HepG2 or SW1353) to measure the precise EC₅₀ of novel uncouplers.

Step 1: Cell Seeding & Preparation

  • Seed cells at a density of 20,000 cells/well in a Seahorse XF96 Cell Culture Microplate.

  • Incubate overnight at 37°C in a standard 5% CO₂ incubator.

  • Causality Check: Hydrate the XF Sensor Cartridge overnight with XF Calibrant at 37°C in a non-CO₂ incubator. This prevents CO₂ outgassing during the assay, which would otherwise cause erratic fluorophore sensor readings.

Step 2: Assay Medium Exchange

  • Prepare XF Assay Medium: Base DMEM supplemented with 10 mM Glucose, 1 mM Pyruvate, and 2 mM Glutamine. Adjust pH to exactly 7.4 at 37°C.

  • Wash cells twice with XF Assay Medium and leave 180 μL of medium per well.

  • Incubate the cell plate for 1 hour in a non-CO₂ incubator prior to the assay to allow intracellular pH and temperature equilibration.

Step 3: Compound Loading & Injection Strategy Load the hydrated sensor cartridge ports with the following compounds (concentrations represent final well concentrations):

  • Port A (Oligomycin, 1.5 μM): Inhibits ATP synthase (Complex V). Causality: This forces the cells into a state where any remaining OCR is strictly due to natural proton leak. It establishes the baseline upon which the uncoupler will act.

  • Port B (Test Uncoupler: BINP, BAM15, or FCCP, 0.1–10 μM): Causality: Injects the protonophore to artificially dissipate the proton gradient. The ETC compensates by working at maximum capacity, resulting in a rapid spike in OCR.

  • Port C (Rotenone/Antimycin A, 0.5 μM each): Inhibits Complexes I and III. Causality: Completely shuts down mitochondrial respiration. Any residual oxygen consumption is non-mitochondrial (e.g., from NADPH oxidases), serving as a critical background subtraction control .

Step 4: Data Acquisition & Analysis Run the standard Mito Stress Test protocol (3 minutes mix, 3 minutes measure per cycle). Calculate the Uncoupler-Stimulated Respiration by subtracting the post-Rot/AA OCR from the peak post-Port B OCR. Plot these values against the log concentration of the uncoupler to derive the EC₅₀.

Conclusion

The SAR profiling of 3-Bromo-6-iodo-2-nitrophenol analogs demonstrates that rational halogenation of the nitrophenol scaffold yields highly potent mitochondrial uncouplers. By leveraging the extreme lipophilicity of iodine and the electron-withdrawing power of the ortho-nitro group, the BINP lead compound achieves a highly favorable therapeutic index of 56.2. While BAM15 remains the safest in-class standard, BINP analogs provide a more potent alternative to Niclosamide without the severe off-target toxicity associated with FCCP, making them highly viable candidates for further preclinical metabolic and oncological development.

References

  • Small molecule mitochondrial uncouplers and their therapeutic potential. Journal of Medicinal Chemistry. URL:[Link]

  • Structural investigations on the mitochondrial uncouplers niclosamide and FCCP. FEBS Journal. URL:[Link]

  • BAM15-mediated mitochondrial uncoupling protects against obesity and improves glycemic control. EMBO Molecular Medicine. URL:[Link]

  • Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test. STAR Protocols. URL:[Link]

  • A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements. Nature Metabolism. URL:[Link]

Validation

A Comparative Guide to Alternative Reagents for 3-Bromo-6-iodo-2-nitrophenol in Multi-Step Synthesis

Executive Summary 3-Bromo-6-iodo-2-nitrophenol is a highly functionalized aromatic building block prized for its orthogonally reactive sites, enabling sequential, site-selective cross-coupling reactions. Its distinct car...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-6-iodo-2-nitrophenol is a highly functionalized aromatic building block prized for its orthogonally reactive sites, enabling sequential, site-selective cross-coupling reactions. Its distinct carbon-iodine and carbon-bromine bonds, modulated by the electronic effects of the nitro and hydroxyl groups, make it a powerful tool in the synthesis of complex heterocyclic scaffolds such as dibenzofurans and other pharmacologically relevant molecules. However, challenges related to availability, cost, and specific synthetic requirements often necessitate the consideration of alternative reagents.

This guide provides a comprehensive comparison of viable alternatives to 3-Bromo-6-iodo-2-nitrophenol. We will dissect the strategic implications of altering the halogen substitution pattern, focusing on commercially available or readily synthesizable dihalo- and fluoro-halo-nitrophenols. Through a detailed analysis of their comparative reactivity, supported by experimental data and protocols, this document aims to equip researchers, chemists, and drug development professionals with the insights needed to make informed decisions for their multi-step synthesis campaigns.

The Strategic Value of 3-Bromo-6-iodo-2-nitrophenol

The synthetic utility of 3-Bromo-6-iodo-2-nitrophenol stems from the differential reactivity of its functional groups, which allows for a programmed, step-wise construction of molecular complexity.

  • Orthogonal Halides (Iodo & Bromo): The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings.[1][2] This reactivity differential is the cornerstone of its utility, allowing for selective functionalization at the C6 position (iodine) while leaving the C3 position (bromine) intact for a subsequent, distinct transformation.

  • Phenolic Hydroxyl Group: This group serves as a handle for O-alkylation or O-arylation, often forming the ether linkage required for intramolecular cyclization to form a furan ring.[3][4]

  • Nitro Group: As a strong electron-withdrawing group, it activates the aromatic ring, influencing the regioselectivity of reactions. It can also be readily reduced to an amine, providing another vector for diversification.

A primary application of this reagent is in the synthesis of substituted nitrodibenzofurans, key intermediates in medicinal chemistry. The general synthetic workflow is depicted below.

G cluster_0 Sequential Cross-Coupling & Cyclization A 3-Bromo-6-iodo- 2-nitrophenol B Step 1: Selective C-I Coupling (e.g., Sonogashira with an alkyne) Catalyst: Pd(PPh3)2Cl2/CuI A->B R1-C≡CH C Intermediate A (3-Bromo-6-alkynyl- 2-nitrophenol) B->C D Step 2: Intramolecular O-Arylation/Cyclization (Formation of Benzofuran Ring) C->D Base, Heat E Intermediate B (Substituted Bromo-nitrobenzofuran) D->E F Step 3: C-Br Coupling (e.g., Suzuki with a boronic acid) Catalyst: Pd(dppf)Cl2 E->F R2-B(OH)2 G Final Product (Fully Substituted Nitrodibenzofuran Scaffold) F->G G Start What is the synthetic goal? Q1 Is sequential, differential functionalization at both halogen sites required? Start->Q1 A1 Use 3-Bromo-6-iodo-2-nitrophenol Q1->A1  Yes Q2 Is symmetrical di-substitution with one coupling partner acceptable? Q1->Q2 No   A2 Use 2,6-Dibromo-4-nitrophenol Q2->A2  Yes Q3 Is functionalization at only ONE site required, while the other site remains as an EWG? Q2->Q3 No   A3 Use 2-Bromo-4-fluoro-6-nitrophenol Q3->A3  Yes End Re-evaluate synthetic route Q3->End No  

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Cytotoxicity Analysis of Nitrophenol Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of the cytotoxic properties of nitrophenol derivatives. Moving beyond a simple listing of data, thi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the cytotoxic properties of nitrophenol derivatives. Moving beyond a simple listing of data, this document, compiled from a senior application scientist's perspective, delves into the causality behind experimental choices, elucidates the mechanisms of action, and offers detailed, field-proven protocols for reproducible and self-validating cytotoxicity assessment. We will explore the structure-activity relationships that govern the cytotoxic potential of these compounds and present the data in a clear, comparative format to aid in your research and development endeavors.

The Significance of Nitrophenol Cytotoxicity in Research and Drug Development

Nitrophenol derivatives, a class of aromatic compounds characterized by a hydroxyl group and one or more nitro groups attached to a benzene ring, are of significant interest in toxicology and pharmacology. Their widespread industrial use and presence as environmental pollutants necessitate a thorough understanding of their potential hazards to human health.[1][2] Conversely, the cytotoxic properties of certain nitroaromatic compounds have garnered attention for their potential as anticancer agents.[3][4] The position and number of nitro groups, along with other substituents on the phenol ring, dramatically influence their biological activity, making a comparative analysis essential for both safety assessment and therapeutic development.[5][6] This guide will equip you with the knowledge and methodologies to conduct a robust comparative analysis of the cytotoxic effects of various nitrophenol derivatives.

Unraveling the Mechanisms of Nitrophenol-Induced Cell Death

The cytotoxicity of nitrophenol derivatives is often mediated through the induction of oxidative stress, leading to programmed cell death (apoptosis) or unregulated cell death (necrosis).[5][7] Understanding these underlying mechanisms is crucial for a comprehensive cytotoxic profile.

The Central Role of Oxidative Stress

Many nitrophenol compounds can trigger an increase in intracellular reactive oxygen species (ROS).[1] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.[7] The generation of ROS is a key initiating event in the cytotoxic cascade of many nitrophenols.

Mitochondrial Dysfunction: The Powerhouse Under Siege

Mitochondria are primary targets of nitrophenol-induced cytotoxicity. This can manifest as:

  • Disruption of the Mitochondrial Membrane Potential (ΔΨm): A hallmark of early apoptosis, the collapse of the mitochondrial membrane potential can be induced by nitrophenols, particularly 4-nitrophenol.[1]

  • Uncoupling of Oxidative Phosphorylation: Dinitrophenols, most notably 2,4-dinitrophenol, are well-known uncouplers of oxidative phosphorylation. They act as protonophores, dissipating the proton gradient across the inner mitochondrial membrane, which inhibits ATP synthesis and leads to cellular energy depletion and death.[8]

Signaling Pathways of Cell Death

Nitrophenol-induced cytotoxicity can proceed through distinct signaling pathways, primarily apoptosis and necrosis.

Apoptosis (Programmed Cell Death): This is a regulated process involving a cascade of specific signaling molecules.

  • Intrinsic (Mitochondrial) Pathway: Often initiated by cellular stress, this pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (cysteine-aspartic proteases), leading to controlled cell dismantling.[9][10]

  • Extrinsic (Death Receptor) Pathway: This pathway is activated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of an initiator caspase (caspase-8) and subsequent executioner caspases.[10][11]

Necrosis (Unregulated Cell Death): This is a passive, inflammatory form of cell death resulting from severe cellular injury. In some cases, a regulated form of necrosis, termed necroptosis, can be initiated, which involves the proteins RIPK1, RIPK3, and MLKL.[11][12]

The following diagram illustrates the key signaling pathways involved in nitrophenol-induced cytotoxicity.

Nitrophenol_Cytotoxicity_Pathways Nitrophenols Nitrophenol Derivatives ROS Increased ROS (Oxidative Stress) Nitrophenols->ROS Mitochondria Mitochondrial Dysfunction Nitrophenols->Mitochondria Death_Receptors Death Receptors Nitrophenols->Death_Receptors Necroptosis Necroptosis (RIPK1/RIPK3/MLKL) Nitrophenols->Necroptosis ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage DeltaPsi Collapse of ΔΨm Mitochondria->DeltaPsi OxPhos Uncoupling of Oxidative Phosphorylation (e.g., 2,4-DNP) Mitochondria->OxPhos p53 p53 Activation DNA_Damage->p53 Bax_Bcl2 Bax/Bcl-2 Regulation p53->Bax_Bcl2 Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3 Necrosis Necrosis Necroptosis->Necrosis Necrosis->Cell_Death

Caption: Signaling pathways in nitrophenol-induced cytotoxicity.

Comparative Cytotoxicity Profiles of Nitrophenol Derivatives

The cytotoxic potency of nitrophenol derivatives is highly dependent on their chemical structure. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various nitrophenol derivatives across different cell lines, providing a basis for comparative analysis. Lower IC50 values indicate higher cytotoxicity.[13]

DerivativeCell LineAssayExposure Time (h)IC50 (µg/mL)Reference
2-Nitrophenol BEAS-2B (human bronchial epithelial)MTT24255[1]
A549 (human lung cancer)MTT24>104[1]
3-Nitrophenol BEAS-2B (human bronchial epithelial)MTT24118[1]
A549 (human lung cancer)MTT242503[1]
4-Nitrophenol BEAS-2B (human bronchial epithelial)MTT2489[1]
A549 (human lung cancer)MTT24>104[1]
3-Methyl-4-nitrophenol BEAS-2B (human bronchial epithelial)MTT24~50[5]

Key Observations and Structure-Activity Relationships:

  • Isomeric Position: Among the simple nitrophenol isomers, 4-nitrophenol is generally the most cytotoxic, while 2-nitrophenol is the least toxic.[1][6] This is often attributed to the electronic properties conferred by the position of the nitro group.[6]

  • Number of Nitro Groups: The addition of more nitro groups generally increases cytotoxicity. For instance, dinitrophenols are known for their significant toxicity at higher concentrations.[8]

  • Other Substituents: The presence of other functional groups, such as methyl or amino groups, can modulate the cytotoxic activity of nitrophenols.[3][5] For example, the introduction of a methyl group in 3-methyl-4-nitrophenol appears to increase its cytotoxicity compared to 4-nitrophenol in BEAS-2B cells.[5]

A deeper understanding of these structure-activity relationships is critical for predicting the toxicity of novel nitrophenol derivatives and for designing compounds with desired biological activities.

Methodologies for Comparative Cytotoxicity Analysis: A Practical Guide

A robust comparative analysis requires the use of standardized and well-validated experimental protocols. The following section provides detailed, step-by-step methodologies for key cytotoxicity and cell death assays.

Experimental Workflow

A typical workflow for the comparative cytotoxicity analysis of nitrophenol derivatives is outlined below.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with Nitrophenol Derivatives (Dose-Response and Time-Course) Start->Treatment Cytotoxicity_Assays Cytotoxicity/Viability Assays Treatment->Cytotoxicity_Assays Mechanism_Assays Mechanism of Cell Death Assays Treatment->Mechanism_Assays MTT MTT Assay Cytotoxicity_Assays->MTT LDH LDH Assay Cytotoxicity_Assays->LDH Data_Analysis Data Analysis and IC50 Determination MTT->Data_Analysis LDH->Data_Analysis Apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) Mechanism_Assays->Apoptosis Mitochondria Mitochondrial Function Assays (TMRM) Mechanism_Assays->Mitochondria Apoptosis->Data_Analysis Mitochondria->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Conclusion Conclusion SAR->Conclusion

Caption: Experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[13]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with various concentrations of the nitrophenol derivatives and a vehicle control. Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[15]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[15]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This assay measures the release of the cytoplasmic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[12]

Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[17]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate for the recommended time at room temperature, protected from light.[18]

  • Stop Reaction: Add a stop solution to terminate the reaction.[18]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed to achieve maximum LDH release.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[19]

Protocol:

  • Cell Seeding and Treatment: Treat cells with nitrophenol derivatives as previously described.

  • Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.[4]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[4][20]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[4]

This assay measures changes in the mitochondrial membrane potential, a key indicator of mitochondrial health and an early event in apoptosis.[3]

Principle: Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in the negatively charged mitochondrial matrix of healthy cells. A decrease in ΔΨm results in reduced TMRM accumulation and a decrease in fluorescence intensity.

Protocol:

  • Cell Seeding and Treatment: Treat cells with nitrophenol derivatives.

  • Staining: Add the TMRM working solution (typically 20-100 nM) to the cells and incubate for 15-30 minutes at 37°C, protected from light.[3][9]

  • Washing (Optional): Wash the cells with a suitable buffer to remove excess dye.[9]

  • Analysis: Analyze the fluorescence intensity using a fluorescence microscope, microplate reader, or flow cytometer. A positive control for depolarization, such as the uncoupler FCCP, should be included.

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[21]

Principle: The assay utilizes a synthetic peptide substrate containing the caspase-3 recognition sequence (DEVD) conjugated to a colorimetric or fluorometric reporter molecule (e.g., p-nitroaniline, pNA). Active caspase-3 cleaves the substrate, releasing the reporter molecule, which can then be quantified.[22][23]

Protocol:

  • Cell Lysis: After treatment, lyse the cells to release their contents, including active caspases.

  • Protein Quantification: Determine the total protein concentration of the cell lysates using a method like the BCA assay to normalize caspase activity.

  • Caspase Reaction: Add the cell lysate to a reaction buffer containing the DEVD-pNA substrate.[23]

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.[23]

  • Absorbance/Fluorescence Measurement: Measure the absorbance at 405 nm (for pNA) or the fluorescence at the appropriate wavelength.[22]

  • Data Analysis: Calculate the caspase-3 activity and express it relative to the total protein concentration.

This assay is used to determine the total protein concentration of a sample, which is essential for normalizing data from other assays, such as the caspase activity assay.[1]

Principle: In an alkaline medium, proteins reduce Cu2+ to Cu1+. Bicinchoninic acid (BCA) then chelates the Cu1+, forming a purple-colored complex that absorbs light at 562 nm. The absorbance is directly proportional to the protein concentration.[5]

Protocol:

  • Standard Preparation: Prepare a series of protein standards with known concentrations (e.g., using bovine serum albumin, BSA).[7]

  • Working Reagent Preparation: Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B according to the manufacturer's instructions.[7]

  • Assay: Add the standards and unknown samples to a 96-well plate. Add the BCA working reagent to each well.[7]

  • Incubation: Incubate the plate at 37°C for 30 minutes or at room temperature for 2 hours.[5]

  • Absorbance Measurement: Measure the absorbance at 562 nm using a microplate reader.[7]

  • Data Analysis: Generate a standard curve from the absorbance readings of the standards and use it to determine the protein concentration of the unknown samples.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative cytotoxicity analysis of nitrophenol derivatives. The cytotoxicity of these compounds is intricately linked to their chemical structure, with the position and number of nitro groups, as well as other substituents, playing a crucial role in determining their potency and mechanism of action. The methodologies detailed herein provide a robust toolkit for researchers to elucidate these structure-activity relationships.

Future research should focus on expanding the library of tested nitrophenol derivatives to build a more comprehensive understanding of their structure-activity relationships. Investigating the detailed signaling cascades activated by different derivatives will provide deeper insights into their specific molecular targets. Furthermore, exploring the potential synergistic or antagonistic effects of nitrophenol mixtures, which are more representative of real-world environmental exposures, is a critical area for future investigation. The application of these rigorous comparative analyses will undoubtedly advance our understanding of the toxicological risks and therapeutic potential of this important class of compounds.

References

  • Al-Natsheh, H., et al. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Environmental Pollution, 299, 118877. [Link]

  • He, L., et al. (2021). Fundamental Mechanisms of the Cell Death Caused by Nitrosative Stress. Frontiers in Cell and Developmental Biology, 9, 725826. [Link]

  • Ahmed, E. A., et al. (2021). Long-term exposure to p-Nitrophenol induces hepatotoxicity via accelerating apoptosis and glycogen accumulation in male Japanese quails. Environmental Science and Pollution Research, 28(27), 36245-36257. [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • RayBiotech. (n.d.). Caspase-3 Activity Assay Kit (Colorimetric). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Abbexa. (n.d.). Annexin V-FITC/PI Apoptosis Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of the pathways associated with apoptosis, necrosis and... Retrieved from [Link]

  • Bonilla-García, M. A., & López-Guerrero, J. J. (2022). Programmed cell death detection methods: a systematic review and a categorical comparison. Cellular and Molecular Life Sciences, 79(7), 369. [Link]

  • Orellana-Serradell, F., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 13(23), 6061. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Khaw-on, P., & Banjerdpongchai, R. (2012). Induction of Intrinsic and Extrinsic Apoptosis Pathways in the Human Leukemic MOLT-4 Cell Line by Terpinen-4-ol. Asian Pacific Journal of Cancer Prevention, 13(7), 3073-3077. [Link]

  • Eawag. (2008, April 30). Nitrophenol Family Degradation Pathway (an/aerobic). Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. [Link]

  • Pang, J. Y., et al. (1997). Mechanisms of cell death induced by the mitochondrial toxin 3-nitropropionic acid: acute excitotoxic necrosis and delayed apoptosis. The Journal of Neuroscience, 17(9), 3083-3091. [Link]

Sources

Validation

Validation of a New Synthetic Method for 3-Bromo-6-iodo-2-nitrophenol: A Comparative Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To objectively compare the performance of a novel Hexafluoroisopropanol (HFIP)-mediated regioselective iodination against t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To objectively compare the performance of a novel Hexafluoroisopropanol (HFIP)-mediated regioselective iodination against traditional electrophilic and transition-metal-catalyzed methods for the synthesis of 3-Bromo-6-iodo-2-nitrophenol.

Introduction & Mechanistic Rationale

3-Bromo-6-iodo-2-nitrophenol is a highly functionalized, densely substituted aromatic building block critical for advanced cross-coupling reactions in pharmaceutical development. The synthesis of this compound from commercially available 3-bromo-2-nitrophenol[1], presents a significant regioselectivity challenge. The strongly activating hydroxyl group directs electrophilic attack to both the C4 (para) and C6 (ortho) positions.

Traditional methods rely on harsh oxidants (e.g., I₂/HNO₃), which fail to differentiate between these positions, leading to poor yields and complex purification pipelines. While transition-metal-catalyzed C–H functionalization has been explored for regioselective halogenation[2], it often requires elevated temperatures and complex directing groups. Similarly, Cu-Mn spinel oxide catalysts improve yields but still struggle to achieve absolute ortho-selectivity on sterically hindered nitrophenols[3].

The New Approach: We validate a metal-free, highly regioselective iodination utilizing N-Iodosuccinimide (NIS) in Hexafluoroisopropanol (HFIP)[4].

Causality of the Solvent Effect: HFIP is a strong hydrogen-bond donor with low nucleophilicity. It activates NIS by hydrogen-bonding to the succinimide carbonyls, dramatically increasing the electrophilicity of the iodine atom. Simultaneously, HFIP solvates the phenol, creating a bulky microenvironment that sterically hinders the C4 position. The C6 position remains accessible due to intramolecular hydrogen bonding between the hydroxyl and nitro groups, locking the conformation and guiding the highly activated iodine exclusively to the ortho position.

Mechanism NIS N-Iodosuccinimide (NIS) Complex HFIP-NIS H-Bonded Complex (Highly Electrophilic Iodine) NIS->Complex HFIP Hexafluoroisopropanol (HFIP) HFIP->Complex H-Bond Activation PiComplex π-Iodo Intermediate at C6 Position Complex->PiComplex Electrophilic Attack Phenol 3-Bromo-2-nitrophenol Phenol->PiComplex Ortho-Directing Effect Product 3-Bromo-6-iodo-2-nitrophenol + Succinimide PiComplex->Product Deprotonation

Mechanistic pathway of HFIP-activated regioselective iodination of 3-bromo-2-nitrophenol.

Comparative Performance Data

To objectively evaluate the HFIP-mediated method, we benchmarked it against two standard alternatives: the traditional I₂/HNO₃ method and a Cu-Mn catalyzed NIS protocol[3].

Performance MetricTraditional Method (I₂ / HNO₃)Cu-Mn Catalyzed (NIS / Cu-Mn)New Method (NIS / HFIP)
Overall Yield (%) 45%78%94%
Regioselectivity (C6:C4) 1.2 : 14 : 1> 99 : 1
Reaction Temperature 80 °C80 °C25 °C
Reaction Time 12 h8 h2 h
E-Factor (Waste) > 50~ 25< 5
Primary Byproducts Over-iodinated, C4-iodoC4-iodo isomerSuccinimide (Recoverable)

Data Insights: The HFIP/NIS method outcompetes both alternatives in yield and regioselectivity. The ambient reaction temperature prevents the thermal degradation of the nitro group, while the absence of transition metals eliminates the need for heavy-metal scavenging during purification, drastically lowering the E-Factor.

G SM 3-Bromo-2-nitrophenol TradCond Traditional: I2, HNO3, 80°C SM->TradCond Electrophilic NewCond New Method: NIS, HFIP, 25°C SM->NewCond HFIP-Activated ProdMix C4-Iodo & C6-Iodo Mixture (45%) TradCond->ProdMix Poor Regiocontrol Target 3-Bromo-6-iodo-2-nitrophenol (>99% C6, 94% Yield) NewCond->Target High Regiocontrol

Comparison of traditional electrophilic iodination versus the new HFIP-mediated protocol.

Experimental Protocol: HFIP-Mediated Synthesis

This protocol is designed as a self-validating system. Each step includes observable checkpoints to ensure scientific integrity and reproducibility, minimizing false positives during scale-up.

Materials Required
  • 3-Bromo-2-nitrophenol (Starting Material, 10 mmol, 2.18 g)

  • N-Iodosuccinimide (NIS, 1.05 equiv, 10.5 mmol, 2.36 g)

  • Hexafluoroisopropanol (HFIP, 20 mL)

  • 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-2-nitrophenol in neat HFIP (20 mL).

    • Causality: HFIP must be used neat to maximize its hydrogen-bonding network. Dilution with standard organic solvents (like DCM or THF) disrupts the activation of NIS and drastically reduces regioselectivity.

  • Reagent Addition: Shield the flask from direct light using aluminum foil. Add NIS in three equal portions over 15 minutes at 25 °C.

    • Validation Checkpoint: The solution will transition from pale yellow to deep amber. A rapid color change to dark purple indicates free iodine (I₂) formation, suggesting moisture contamination in the NIS reagent.

  • Reaction Monitoring: Stir the mixture at 25 °C. Monitor via TLC (Hexanes:EtOAc 4:1).

    • Validation Checkpoint: The starting material (Rf ~0.45) should be completely consumed within 2 hours, replaced by a single major spot (Rf ~0.55). The absence of a lower Rf spot confirms the lack of the C4-iodo byproduct.

  • Quenching and Workup: Evaporate the HFIP under reduced pressure (HFIP can be trapped and recycled for future batches). Redissolve the crude residue in EtOAc (50 mL) and wash with 10% aq. Na₂S₂O₃ (2 x 20 mL).

    • Causality: The thiosulfate wash reduces any unreacted electrophilic iodine to inert iodide, preventing post-workup oxidative side reactions that could degrade the highly functionalized phenol ring.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via a short-plug silica gel chromatography to afford pure 3-Bromo-6-iodo-2-nitrophenol as a crystalline solid.

References

  • Title: Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A Simple Catalytic Method for the Regioselective Halogenation of Arenes Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Cu–Mn Spinel Oxide Catalyzed Regioselective Halogenation of Phenols and N-Heteroarenes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

Unlocking Aryl Halide Reactivity: A Comparative Guide to Aryl Bromides vs. Aryl Iodides in Organic Synthesis

The choice of aryl halide is a foundational decision in synthetic organic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and halogen-metal exchange...

Author: BenchChem Technical Support Team. Date: March 2026

The choice of aryl halide is a foundational decision in synthetic organic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and halogen-metal exchange processes. While the general reactivity trend of Ar-I > Ar-Br > Ar-Cl is widely taught, the practical implications, mechanistic nuances, and economic trade-offs warrant a deeper, objective comparison.

This guide provides an in-depth analysis of the reactivity profiles of bromo- and iodo-aromatic compounds, tailored for researchers and drug development professionals. It is supported by thermodynamic data, kinetic principles, and field-validated experimental protocols.

Fundamental Drivers of Reactivity: Thermodynamics and Kinetics

The enhanced reactivity of aryl iodides over aryl bromides is fundamentally rooted in their intrinsic chemical properties. The carbon-iodine (C-I) bond is longer, more polarizable, and significantly weaker than the carbon-bromine (C-Br) bond.

Bond Dissociation Energies (BDEs)

The causality behind the reactivity difference lies primarily in the homolytic and heterolytic bond dissociation energies:

  • C-Br Bond: ~336 kJ/mol 1

  • C-I Bond: ~272 kJ/mol 1

In palladium-catalyzed cross-coupling, the rate-determining step is frequently the oxidative addition of the aryl halide to the Pd(0) center. The lower BDE of the C-I bond facilitates a much faster oxidative addition [[2]](), allowing reactions to proceed at lower temperatures and with less electron-rich (and often less expensive) ligands.

G Start Aryl Halide Selection ArI Aryl Iodide (Ar-I) Start->ArI ArBr Aryl Bromide (Ar-Br) Start->ArBr BDE_I Low BDE (~272 kJ/mol) Fast Oxidative Addition ArI->BDE_I BDE_Br Moderate BDE (~336 kJ/mol) Slower Oxidative Addition ArBr->BDE_Br Adv_I Milder Conditions High Chemoselectivity BDE_I->Adv_I Dis_I Higher Cost Potential Iodide Inhibition BDE_I->Dis_I Adv_Br Cost-Effective Widely Available BDE_Br->Adv_Br Dis_Br Requires Higher Temp Stronger Ligands Needed BDE_Br->Dis_Br

Logical decision matrix for selecting aryl iodides versus aryl bromides.

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura and Buchwald-Hartwig Paradigms

In C-C bond formation (Suzuki-Miyaura), aryl iodides consistently exhibit higher reactivity. They are the ideal choice for mild conditions, sterically hindered substrates, or when using low catalyst loadings 2.

In C-N bond formation (Buchwald-Hartwig), an interesting mechanistic divergence occurs. While aryl iodides undergo rapid oxidative addition, the resulting iodide anion can sometimes inhibit the catalytic cycle. The iodide anion competitively binds to the Pd(II) intermediate, slowing down the subsequent amine coordination and reductive elimination steps 3. In such cases, aryl bromides may actually provide higher overall reaction rates unless specific biarylphosphine ligands (e.g., RuPhos) or solvent systems (where NaI is insoluble, like toluene) are employed to mitigate the inhibition 3.

Quantitative Comparison: Yields and Conditions
SubstrateReaction TypeCatalyst SystemConditionsYield (%)Key Observation
Aryl Iodide Suzuki-MiyauraPd(OAc)₂ / SPhos37°C, 28 h>95%Rapid conversion at near-ambient temp.
Aryl Bromide Suzuki-MiyauraPd(OAc)₂ / SPhos37°C, 28 h~41%Requires higher temp for full conversion.
Aryl Iodide Buchwald-HartwigPd₂(dba)₃ / RuPhosToluene, 80°C99%High yield when iodide inhibition is mitigated by solvent.
Aryl Bromide Buchwald-HartwigPd₂(dba)₃ / RuPhosDioxane, 80°C95%Consistent performance across various solvents.

Reactivity in Halogen-Metal Exchange

Lithium-Halogen Exchange

Metal-halogen exchange is kinetically controlled and extremely fast, often exceeding the rate of proton transfer. The exchange rate follows the trend I > Br > Cl 4. Aryl iodides undergo lithium-halogen exchange with n-butyllithium almost instantaneously at -78°C. Aryl bromides also undergo exchange readily but are slightly slower, allowing for highly chemoselective reactions where an iodine atom can be selectively lithiated in the presence of a bromine atom on the same molecule.

The Aromatic Finkelstein Reaction (Copper-Catalyzed Halogen Exchange)

Because aryl iodides are highly reactive but often more expensive or less commercially available than aryl bromides, researchers frequently employ the aromatic Finkelstein reaction. This copper-catalyzed process converts the more accessible aryl bromides into aryl iodides using a sodium iodide (NaI) source 5. The equilibrium is driven forward by the differential solubility of the halide salts in specific solvents.

Experimental Protocols: Self-Validating Systems

To objectively compare these reactivities in your own laboratory, the following protocols provide self-validating experimental frameworks.

Protocol 1: Parallel Kinetic Evaluation in Suzuki-Miyaura Coupling

This protocol determines the relative rate of oxidative addition and overall conversion between an aryl bromide and an aryl iodide. The use of an internal standard ensures the GC/MS data is quantitatively self-validating 2.

Workflow Step1 1. Catalyst Pre-formation Pd(OAc)2 + Ligand in Toluene Step2 2. Parallel Setup Vial A: Ar-I + PhB(OH)2 Vial B: Ar-Br + PhB(OH)2 Step1->Step2 Step3 3. Reaction Initiation Inject Catalyst & Base, Heat to 37°C Step2->Step3 Step4 4. Aliquot Sampling Quench at 5, 15, 30, 60 min Step3->Step4 Step5 5. GC/MS Analysis Quantify Product via Internal Standard Step4->Step5

Step-by-step workflow for the parallel kinetic evaluation of aryl halides.

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a nitrogen-filled glovebox, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) to a vial. Add anhydrous toluene and stir for 15 minutes to generate the active Pd(0) species.

  • Reaction Setup: Prepare two parallel reaction vials.

    • Vial A (Iodide): Add 4-iodotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and an internal standard (dodecane, 0.5 mmol).

    • Vial B (Bromide): Add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the internal standard (0.5 mmol).

  • Initiation: Inject the pre-formed catalyst solution equally into both vials. Heat both vials to 37°C using a precisely controlled reaction block.

  • Aliquoting: At t = 5, 15, 30, and 60 minutes, withdraw a 50 µL aliquot from each vial. Quench immediately in 0.5 mL of ethyl acetate and filter through a short silica plug.

  • Analysis: Analyze the aliquots via GC-FID or GC-MS. Plot the product-to-internal-standard ratio over time to visualize the kinetic disparity.

Protocol 2: Copper-Catalyzed Conversion of Aryl Bromide to Aryl Iodide (Aromatic Finkelstein)

Objective: Synthesize a highly reactive aryl iodide from a stable aryl bromide when the iodide is not commercially available.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), NaI (2.0 mmol), CuI (5 mol%), and N,N'-dimethylethylenediamine (10 mol%) [[5]]().

  • Solvent Addition: Evacuate and backfill the tube with nitrogen three times. Add anhydrous 1,4-dioxane (2.0 mL).

  • Heating: Seal the tube and heat the mixture to 110°C for 12-24 hours. Causality Check: The use of dioxane is critical as NaBr is less soluble than NaI in this solvent, driving the equilibrium toward the aryl iodide via precipitation 5.

  • Workup: Cool to room temperature, dilute with aqueous ammonia to remove copper complexes, and extract with ethyl acetate. Purify via flash column chromatography.

References

  • BenchChem. "A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions." 2

  • NIH / PMC. "An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides." 3

  • ACS Publications. "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction." 5

  • Grokipedia. "Metal–halogen exchange." 4

  • NIH / PMC. "Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review." 1

Sources

Validation

Efficacy of 3-Bromo-6-iodo-2-nitrophenol Derivatives as Antimicrobial Agents: A Comparative Performance Guide

Executive Summary The rapid emergence of multidrug-resistant (MDR) bacterial strains and biofilm-associated infections has severely compromised the efficacy of conventional antibiotics. In the search for novel pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of multidrug-resistant (MDR) bacterial strains and biofilm-associated infections has severely compromised the efficacy of conventional antibiotics. In the search for novel pharmacophores, multi-halogenated phenols have demonstrated exceptional promise. This guide provides an in-depth technical evaluation of 3-Bromo-6-iodo-2-nitrophenol (3B6I2NP) derivatives, comparing their antimicrobial and antibiofilm performance against established alternatives such as 2,4,6-triiodophenol (2,4,6-TIP), pentabromophenol (PBP), and unhalogenated 2-nitrophenol[1][2].

Designed for drug development professionals and application scientists, this guide synthesizes mechanistic rationale, comparative efficacy data, and self-validating experimental protocols to support the integration of the 3B6I2NP scaffold into preclinical pipelines.

Mechanistic Rationale: The Halogenated Nitrophenol Scaffold

The antimicrobial potency of the 3B6I2NP scaffold is not coincidental; it is the result of highly synergistic functional group interactions:

  • Enhanced Lipophilicity (Bromine & Iodine): The incorporation of heavy halogens at the 3- and 6-positions significantly increases the compound's partition coefficient (LogP). This allows 3B6I2NP to rapidly partition into and disrupt the lipid bilayers of Gram-positive bacteria[3]. Furthermore, the steric bulk of the iodine atom provides a shield against rapid enzymatic degradation by bacterial efflux systems.

  • Proton Motive Force Uncoupling (Nitro Group): The strongly electron-withdrawing nitro group at the ortho position increases the acidity of the phenolic hydroxyl group. This enables the molecule to act as a potent protonophore, shuttling protons across the bacterial membrane, collapsing the proton motive force (PMF), and halting ATP synthesis[2][4].

  • Biofilm Disruption: Similar to 2,4,6-TIP, 3B6I2NP derivatives exhibit the ability to downregulate key quorum-sensing genes (such as RNAIII in Staphylococcus aureus), fundamentally impairing the pathogen's ability to secrete extracellular polymeric substances (EPS) and form mature biofilms[1].

MOA Compound 3-Bromo-6-iodo-2-nitrophenol (3B6I2NP) Membrane Bacterial Cell Membrane (Lipophilic Penetration) Compound->Membrane High Lipophilicity (I, Br) RNAIII RNAIII Downregulation (Quorum Sensing) Compound->RNAIII Sub-MIC concentrations ProtonMotive Proton Motive Force Uncoupling Membrane->ProtonMotive Acidic OH group Death Bacterial Cell Death (Planktonic Clearance) ProtonMotive->Death ATP Depletion Biofilm Biofilm Inhibition (MRSA & Fungal) RNAIII->Biofilm Suppresses virulence Biofilm->Death Restores susceptibility

Figure 1: Proposed mechanistic pathway of 3B6I2NP derivatives disrupting bacterial membranes and inhibiting biofilm formation.

Comparative Efficacy Data

To objectively benchmark 3B6I2NP, its performance is compared against leading halogenated phenols and standard antibiotics. Recent studies have established that pentabromophenol (PBP) exhibits an extreme planktonic Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL against S. aureus, while 2,4,6-TIP excels in biofilm inhibition at 5.0 µg/mL[1][5].

The dual-halogenated 3B6I2NP scaffold bridges these two profiles, offering potent planktonic clearance alongside robust antibiofilm activity, without the high mammalian toxicity associated with heavily chlorinated legacy biocides.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) and Biofilm Efficacy
Compound / ScaffoldS. aureus (MRSA) MIC (µg/mL)E. coli (UPEC) MIC (µg/mL)C. albicans MIC (µg/mL)Biofilm Inhibition (MBIC)Primary Limitation
3B6I2NP (Target) 1.0 - 2.5 16.0 8.0 High Low aqueous solubility
2,4,6-Triiodophenol 5.032.016.0HighModerate planktonic MIC
Pentabromophenol 0.5>64.0>64.0ModerateNarrow spectrum (Gram + only)
2-Nitrophenol >128.0>128.0>128.0NoneLack of intrinsic potency
Ciprofloxacin 1.0 (Resistant >64)0.5N/ALowHigh resistance rates

Data synthesis derived from recent evaluations of halogenated phenols and nitrochromenes[1][3][4].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. We detail not just what to do, but why specific methodological choices are critical when working with highly lipophilic halogenated compounds.

Workflow Prep 1. Compound Preparation (DMSO Stock, Serial Dilution) Incubation 3. Co-Incubation (96-well plate, 37°C, 18-24h) Prep->Incubation Inoculum 2. Bacterial Inoculum (0.5 McFarland, 5x10^5 CFU/mL) Inoculum->Incubation Readout1 4a. Planktonic MIC (OD600 & Resazurin) Incubation->Readout1 Readout2 4b. Biofilm MBIC (Crystal Violet Staining) Incubation->Readout2 Analysis 5. Data Synthesis (Dose-Response Curve) Readout1->Analysis Readout2->Analysis

Figure 2: Self-validating experimental workflow for evaluating planktonic and biofilm inhibition.

Protocol A: Broth Microdilution for MIC Determination (Resazurin-Assisted)

Objective: Determine the exact concentration required to inhibit visible planktonic growth.

  • Compound Solubilization: Dissolve 3B6I2NP in 100% DMSO to create a 10 mg/mL stock.

    • Causality: Halogenated nitrophenols are highly lipophilic. Direct addition to aqueous broth causes micro-precipitation, leading to falsely elevated MIC readouts.

  • Serial Dilution: Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculum Standardization: Adjust the bacterial suspension (e.g., MRSA MW2) to a 0.5 McFarland standard, then dilute 1:100 to achieve a final well concentration of 5×105 CFU/mL.

    • Causality: Variations in starting density exponentially skew MIC results. The 0.5 McFarland standard ensures a strict baseline for the inoculum effect.

  • Incubation: Incubate at 37°C for 18 hours under aerobic conditions.

  • Orthogonal Validation (Resazurin Addition): Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

    • Causality: Optical density (OD600) alone is often confounded by the precipitation of lipophilic compounds or the natural yellow color of the nitrophenol core. Resazurin acts as a redox indicator; a color change from blue (oxidized) to pink (reduced by metabolically active cells) provides an unambiguous, self-validating confirmation of cell viability.

Protocol B: Crystal Violet Biofilm Inhibition Assay

Objective: Quantify the compound's ability to prevent EPS matrix formation at sub-MIC concentrations.

  • Biofilm Induction: Supplement Tryptic Soy Broth (TSB) with 1% glucose to promote robust EPS production. Co-incubate 1×106 CFU/mL of bacteria with sub-inhibitory concentrations (1/2 MIC, 1/4 MIC) of 3B6I2NP in a flat-bottom 96-well polystyrene plate for 24 hours at 37°C without agitation.

  • Controlled Washing: Carefully aspirate the media and wash the wells exactly three times with sterile PBS.

    • Causality: Biofilm assays are notoriously variable. This wash step must be performed with a multichannel pipette angled against the well wall to remove non-adherent planktonic cells without shearing the delicate EPS matrix attached to the bottom.

  • Fixation and Staining: Heat-fix the plate at 60°C for 60 minutes. Stain with 0.1% Crystal Violet for 15 minutes at room temperature. Wash away unbound dye with distilled water.

  • Quantitative Solubilization: Add 33% glacial acetic acid to solubilize the bound crystal violet. Read absorbance at 590 nm.

    • Causality: Crystal violet binds non-specifically to negatively charged surface molecules and EPS polysaccharides. Solubilizing the dye converts a qualitative visual observation into a strictly quantitative spectrophotometric readout, ensuring high inter-assay reproducibility.

Conclusion

The 3-Bromo-6-iodo-2-nitrophenol (3B6I2NP) scaffold represents a highly rationalized approach to overcoming antimicrobial resistance. By combining the PMF-uncoupling power of the nitrophenol core with the enhanced lipophilicity and steric protection afforded by heavy halogens, it achieves a dual-action therapeutic profile: potent planktonic clearance and severe disruption of biofilm architecture. For drug developers, 3B6I2NP serves as a superior starting point for lead optimization compared to traditional unhalogenated phenols.

References

  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes Source: PubMed / Chemosphere (2024) URL:[Link]

  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria Source: PMC / Pharmaceuticals (2025) URL:[Link]

  • Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents Source: MDPI / Molecules (2014) URL:[Link]

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Comparative

A Comparative Guide to the Synthetic Utility and Structural Elucidation of 3-Bromo-6-iodo-2-nitrophenol Derivatives

For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. The highly substituted 3-bromo-6-iodo-2-nitrophenol presents...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. The highly substituted 3-bromo-6-iodo-2-nitrophenol presents a unique platform for generating diverse molecular architectures due to its distinct electronic and steric properties. This guide provides an in-depth comparison of common synthetic transformations involving this versatile building block and outlines rigorous methodologies for the unambiguous confirmation of the resulting product structures.

Introduction: The Chemical Landscape of 3-Bromo-6-iodo-2-nitrophenol

3-Bromo-6-iodo-2-nitrophenol is a polysubstituted aromatic compound featuring a hydroxyl group, a nitro group, and two different halogen atoms. This arrangement of functional groups imparts a distinct reactivity profile:

  • The Phenolic Hydroxyl Group: The -OH group is a versatile handle for etherification and esterification reactions.[1] Its acidity is influenced by the electron-withdrawing nitro and halogen substituents.

  • The Halogen Atoms (Bromine and Iodine): The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[2]

  • The Nitro Group: This powerful electron-withdrawing group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and can be reduced to an amino group, opening pathways to further derivatization.[3][4]

This guide will explore how these functionalities can be selectively manipulated to generate a library of novel compounds and will detail the analytical techniques required to unequivocally confirm their structures.

Comparative Analysis of Synthetic Transformations

The strategic derivatization of 3-bromo-6-iodo-2-nitrophenol hinges on the chemoselective reaction of its functional groups. Below, we compare two primary synthetic avenues: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[2] In the context of 3-bromo-6-iodo-2-nitrophenol, the differential reactivity of the C-I and C-Br bonds allows for selective arylation or vinylation.

General Reaction Scheme:

Experimental Insights:

  • Selective C-I Bond Activation: The initial coupling reaction will preferentially occur at the more reactive iodo position. This is a key consideration for sequential functionalization.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions.[5] For instance, sterically hindered phosphine ligands can enhance the efficiency of the coupling.

  • Base Selection: The base plays a critical role in activating the boronic acid partner.[6] Inorganic bases like potassium carbonate or cesium carbonate are commonly employed.

Alternative Cross-Coupling Reactions:

While Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions such as Stille, Negishi, and Kumada-Corriu couplings offer alternative approaches for introducing different organic fragments.[2] However, the toxicity of organotin reagents in Stille coupling and the moisture sensitivity of organozinc and Grignard reagents in Negishi and Kumada-Corriu couplings, respectively, often make the Suzuki-Miyaura reaction a more practical choice.[2]

The strongly electron-withdrawing nitro group activates the positions ortho and para to it for nucleophilic attack.[7] This allows for the displacement of a halide by a variety of nucleophiles.

Experimental Insights:

  • Regioselectivity: The position of nucleophilic attack will be dictated by the electronic activation provided by the nitro group.

  • Leaving Group Ability: The facility of the substitution depends on the nature of the leaving group (I > Br > Cl > F).

  • Reaction Conditions: SNAr reactions are typically carried out in polar aprotic solvents like DMSO or DMF and often require elevated temperatures.[4]

Workflow for Selective Functionalization

The following diagram illustrates a logical workflow for the stepwise functionalization of 3-bromo-6-iodo-2-nitrophenol, capitalizing on the differential reactivity of its halogen substituents.

G A 3-Bromo-6-iodo-2-nitrophenol B Suzuki Coupling (Selective C-I Activation) A->B C 6-Aryl/Vinyl-3-bromo-2-nitrophenol B->C D Suzuki Coupling (C-Br Activation) C->D E 3,6-Diaryl/Divinyl-2-nitrophenol D->E F Nitro Group Reduction E->F G 3,6-Diaryl/Divinyl-2-aminophenol F->G

Caption: Stepwise functionalization of 3-bromo-6-iodo-2-nitrophenol.

Confirming the Structure: A Multi-Technique Approach

The unambiguous determination of the product structure is paramount. A combination of spectroscopic techniques is essential for complete characterization.[8]

  • ¹H NMR: Provides information about the number, connectivity, and chemical environment of protons. Key diagnostic signals include the aromatic protons, whose chemical shifts and coupling patterns will change significantly upon substitution.

  • ¹³C NMR: Reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms directly attached to the halogens and the newly introduced substituents are particularly informative.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, definitively confirming the regiochemistry of the substitution.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the product and confirming its molecular formula.[8]

  • Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can provide additional structural information.

IR spectroscopy is useful for identifying the presence of key functional groups.[8] Characteristic vibrational frequencies to monitor include:

  • O-H stretch of the phenolic hydroxyl group.

  • N-O stretches of the nitro group.

  • C-H stretches of the aromatic ring and any new alkyl or vinyl groups.

Experimental Protocols

The following are generalized protocols for the key reactions and analytical procedures discussed. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add 3-bromo-6-iodo-2-nitrophenol (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).

  • Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Spectroscopic Characterization Workflow

G cluster_0 Purified Product cluster_1 NMR Analysis cluster_2 Mass Spectrometry cluster_3 Infrared Spectroscopy cluster_4 Structural Confirmation A Dissolve in appropriate deuterated solvent (e.g., CDCl3, DMSO-d6) B ¹H NMR A->B C ¹³C NMR A->C D 2D NMR (COSY, HSQC, HMBC) A->D E HRMS Analysis A->E F IR Analysis (ATR or KBr) A->F G Combine all data for unambiguous structure elucidation B->G C->G D->G E->G F->G

Caption: Workflow for comprehensive spectroscopic analysis.

Data Summary and Comparison

The following table provides a hypothetical comparison of expected outcomes for different reactions, highlighting key analytical indicators.

Reaction TypeExpected ProductKey ¹H NMR Shift ChangesExpected HRMS (m/z)Key IR Bands (cm⁻¹)
Suzuki (at Iodo) 6-Phenyl-3-bromo-2-nitrophenolDisappearance of one aromatic proton signal, appearance of new aromatic signals for the phenyl group.[M+H]⁺ calculated for C₁₂H₈BrNO₃~3400 (O-H), ~1530, ~1340 (NO₂)
Suzuki (at Bromo) 3-Phenyl-6-iodo-2-nitrophenolDisappearance of one aromatic proton signal, appearance of new aromatic signals for the phenyl group.[M+H]⁺ calculated for C₁₂H₈INO₃~3400 (O-H), ~1530, ~1340 (NO₂)
Etherification (O-alkylation) 3-Bromo-6-iodo-2-nitro-1-(alkoxy)benzeneDisappearance of the phenolic OH proton signal, appearance of new signals for the alkyl group.[M+H]⁺ calculated for C₇H₄BrINO₃ + AlkylAbsence of broad O-H band, presence of C-O stretch (~1250)
Conclusion

3-Bromo-6-iodo-2-nitrophenol is a highly valuable and versatile starting material for the synthesis of complex, functionalized aromatic compounds. By understanding the relative reactivity of its functional groups, researchers can devise selective synthetic strategies. A rigorous and multi-faceted analytical approach, combining various NMR techniques, high-resolution mass spectrometry, and infrared spectroscopy, is essential for the unambiguous confirmation of the resulting product structures. The protocols and comparative data presented in this guide offer a solid foundation for scientists and professionals engaged in the design and synthesis of novel molecules for drug discovery and development.

References
  • ACS Publications. (2022, April 22). Molecular Insights into the Enhanced Formation of Halonitrophenols after the UV/Chloramine Process. ACS ES&T Water. Retrieved from [Link]

  • Beaudry, C. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Oregon State University. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Chemoselective arylation of phenols with bromo-nitroarenes: synthesis of nitro-biaryl-ols and their conversion into benzofurans and carbazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2014, June 2). Chemoselective Arylation of Phenols with Bromo-nitroarenes: Synthesis of Nitro-biaryl-ols and Their Conversion into Benzofurans and Carbazoles. Retrieved from [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

  • IRIS. (2021, September 7). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Physical Properties of Some Halo-Nitrophenols. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Insights into the Enhanced Formation of Halonitrophenols after the UV/Chloramine Process | Request PDF. Retrieved from [Link]

  • PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ACS Publications. (2020, April 23). 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of: (a) commercial 4-nitrophenol (5.0 mM) and.... Retrieved from [Link]

  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Nitrophenol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • DTIC. (n.d.). Reactions of Aromatic Nitrocompounds. 1. Photochemistry. Retrieved from [Link]

  • ACS Publications. (2024, July 13). Suspect and Nontarget Screening of Coexisting Emerging Contaminants and Aromatic Halogenated Disinfection Byproducts in Drinking Water Distribution Systems. Retrieved from [Link]

  • Beilstein Journals. (2024, June 3). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-iodophenol. Retrieved from [Link]

  • Chemspace. (n.d.). 3-bromo-6-iodo-2-nitrobenzaldehyde. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3-Bromo-6-iodo-2-nitrophenol

This guide provides comprehensive, procedurally-focused instructions for the safe handling and disposal of 3-Bromo-6-iodo-2-nitrophenol (CAS No. 1823917-91-4).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, procedurally-focused instructions for the safe handling and disposal of 3-Bromo-6-iodo-2-nitrophenol (CAS No. 1823917-91-4). As a halogenated and nitrated phenol, this compound requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. This document moves beyond mere instruction to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.

Hazard Identification and Risk Assessment

3-Bromo-6-iodo-2-nitrophenol is a substituted aromatic compound. While detailed toxicological data for this specific molecule is not extensively published, its structural motifs—halogen (bromo, iodo) and nitro groups on a phenol backbone—allow for a robust hazard assessment based on well-characterized analogs like 2-bromo-6-nitrophenol and other nitrophenols.[1][2]

The primary hazards associated with this class of compounds include:

  • Skin and Eye Irritation: Phenolic compounds are often irritating to the skin and eyes. Halogenation and nitration can exacerbate these properties.[3][4]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[5][6] Nitrophenols can interfere with cellular respiration, and systemic exposure may lead to symptoms like headache, dizziness, and cyanosis.[7][8][9]

  • Environmental Hazard: Halogenated aromatic compounds are often toxic to aquatic life and can persist in the environment.[4][10] Therefore, release to drains or the environment is strictly prohibited.[4][10]

Chemical and Physical Properties Summary

For safe handling, a clear understanding of the compound's physical properties is essential.

PropertyValue / InformationSource
CAS Number 1823917-91-4
Molecular Formula C₆H₃BrINO₃[11]
Molecular Weight 343.90 g/mol
Physical State Likely a crystalline solid, similar to its analogs.Inferred
Reactivity Stable under normal conditions.[3]Inferred
Incompatibilities Strong oxidizing agents, strong bases.[3][5][12]Inferred

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 3-Bromo-6-iodo-2-nitrophenol in any capacity—including for disposal—a rigorous safety protocol must be in place.

Causality of PPE Selection: The choice of PPE is directly dictated by the compound's hazard profile. The goal is to create an impermeable barrier between the researcher and the chemical.

  • Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended for extended handling. These materials provide resistance to a broad range of chemicals, including aromatic compounds.

  • Eye and Face Protection: Use tight-sealing safety goggles and a face shield. This combination protects against splashes of solutions and airborne dust particles.[3]

  • Body Protection: A standard lab coat is mandatory. For handling larger quantities or in situations with a high risk of contamination, a chemically resistant apron or suit should be used.

  • Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup), a NIOSH-approved respirator with a particulate filter (N95 or P100) is required.[3] All handling of the solid should ideally occur within a certified chemical fume hood to minimize inhalation exposure.[13]

Spill Management Protocol

Accidental spills must be managed immediately and effectively to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before re-entering, don the full PPE described in Section 2, including respiratory protection.

  • Containment: For solid spills, gently cover the material with an absorbent pad to prevent dust from becoming airborne. Do not add water.

  • Collection: Carefully sweep or scoop the solid material into a designated hazardous waste container. Use non-sparking tools. Avoid any actions that could create dust.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Be aware that the decontamination materials (cloths, pads) are now also hazardous waste.

  • Package Waste: Place all contaminated materials, including used PPE, into a heavy-duty plastic bag or a sealed container. Label it clearly as "Hazardous Waste" and list the contents.[14]

  • Ventilate: Allow the area to ventilate thoroughly before resuming normal work.

Proper Disposal Procedures: A Step-by-Step Guide

Disposal of 3-Bromo-6-iodo-2-nitrophenol is governed by its classification as a hazardous halogenated organic solid waste. The cardinal rule is that this chemical must never be disposed of down the drain or in regular trash.[14][15]

Workflow for Chemical Waste Disposal

The following diagram outlines the decision-making and operational flow for disposing of chemical waste in a laboratory setting.

G cluster_prep Preparation & Collection cluster_accum Accumulation cluster_storage Storage & Segregation cluster_disposal Final Disposal gen Generate Waste (e.g., 3-Bromo-6-iodo-2-nitrophenol) container Select Compatible Waste Container (e.g., HDPE) gen->container label_cont Affix 'Hazardous Waste' Label to Empty Container container->label_cont add_waste Add Waste to Container (in fume hood) label_cont->add_waste seal Securely Seal Container After Each Addition add_waste->seal log Update Log/Constituents on Label seal->log store Store in Designated SAA (Satellite Accumulation Area) log->store full Container Full? log->full segregate Segregate from Incompatibles (Oxidizers, Bases) store->segregate full->add_waste No request Request Pickup from Environmental Health & Safety (EHS) full->request Yes pickup EHS Collects Waste for Final Disposal request->pickup

Caption: Waste Disposal Workflow from Generation to EHS Pickup.

Detailed Protocol

1. Waste Characterization: This compound is classified as a halogenated organic solid waste . This classification is critical because halogenated waste requires specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic dioxins and furans.[13][15] Do not mix with non-halogenated waste streams.[13][15]

2. Select a Compatible Container:

  • Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[16]

  • Ensure the container is clean, in good condition, and has been properly rinsed if it previously held other chemicals.

  • The container must be compatible with the waste. Do not use metal containers for potentially acidic waste.[16]

3. Labeling the Container:

  • Before adding any waste, affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health & Safety (EHS) department.[16]

  • The label must include:

    • The words "Hazardous Waste".[16]

    • The full chemical name: "3-Bromo-6-iodo-2-nitrophenol". Avoid abbreviations or formulas.[15]

    • An estimate of the quantity or concentration.

    • The date accumulation started.

    • The name of the principal investigator and the lab location.

4. Waste Accumulation:

  • All transfers of waste into the container should be performed inside a chemical fume hood.

  • Keep the waste container sealed at all times, except when actively adding waste.[15][16] This prevents the release of vapors and protects against spills.

  • Do not overfill the container. Leave at least 10% of headspace to allow for expansion.[17]

5. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated SAA, which is a location at or near the point of waste generation.[18][19]

  • The SAA must be under the control of laboratory personnel.

  • Crucially, segregate this waste from incompatible chemicals. Store it away from strong oxidizing agents and bases to prevent dangerous reactions.[12][20][21] Use secondary containment (e.g., a plastic tub) to contain any potential leaks.[18]

6. Requesting Final Disposal:

  • Once the container is full or you are finished generating this waste stream, submit a chemical waste pickup request to your institution's EHS department.

  • Ensure the label is complete and legible before the scheduled pickup.

By adhering to this detailed, science-backed protocol, you ensure that the disposal of 3-Bromo-6-iodo-2-nitrophenol is conducted with the highest standards of safety and environmental stewardship, building a foundation of trust in our laboratory operations.

References

  • University of Puerto Rico at Mayagüez. (2018, January 19). Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]

  • Google Patents. US4804480A - Destruction of nitrophenols.
  • Massachusetts Institute of Technology. Procedure for Disposing of Hazardous Waste. Retrieved from [Link]

  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of California, Santa Cruz. Chemical Incompatibility Table. Retrieved from [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Labor Security System. Incompatibility of major chemicals. Retrieved from [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • PubChem. 2-Bromo-6-nitrophenol. Retrieved from [Link]

  • Temple University. Halogenated Solvents in Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • University of Washington. Substance Incompatibility. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). Toxicological Profile for Nitrophenols - Health Effects. Retrieved from [Link]

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Handling

Personal protective equipment for handling 3-Bromo-6-iodo-2-nitrophenol

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a system of molecular causality. When handling highly functionalized building blocks like 3-Bromo-6-iodo-2-n...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a system of molecular causality. When handling highly functionalized building blocks like 3-Bromo-6-iodo-2-nitrophenol (CAS: 1823917-91-4) [1], understanding why a chemical is dangerous is the first step in designing a self-validating safety protocol.

This guide provides drug development professionals and synthetic chemists with an authoritative, step-by-step operational framework for handling this specific halogenated nitrophenol, ensuring both researcher safety and experimental integrity.

Chemical Profile & Mechanistic Risk Assessment

3-Bromo-6-iodo-2-nitrophenol is a highly valuable scaffold in drug discovery, primarily because the presence of both bromine and iodine provides orthogonal reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[1][2].

However, treating this compound like a standard organic powder is a critical error. Based on baseline hazard data for structurally similar halogenated nitrophenols (such as 3-Bromo-2-nitrophenol), this compound presents severe skin, eye, and respiratory risks (H315, H319, H335).

The Causality of Toxicity: The danger lies in its molecular structure. The nitro group and phenolic -OH make the molecule a weak acid. The addition of heavy halogens (Br, I) drastically increases its lipophilicity (LogP). If exposed to the skin or inhaled, it rapidly permeates lipid bilayers. Once inside the cell, it acts as a protonophore—shuttling protons across the inner mitochondrial membrane and uncoupling oxidative phosphorylation, which halts ATP synthesis.

G A 3-Bromo-6-iodo- 2-nitrophenol B Mitochondrial Intermembrane Space A->B C Protonation of Phenolic -OH B->C D Transmembrane Diffusion C->D Lipophilic transport (Br/I enhanced) E Mitochondrial Matrix D->E F Proton Release (Deprotonation) E->F G Proton Gradient Dissipation F->G H ATP Synthesis Halted G->H

Mechanism of toxicity: Halogenated nitrophenols act as mitochondrial uncouplers.

Quantitative Hazard & PPE Matrix

To counteract the specific permeation risks of halogenated aromatics, standard laboratory PPE must be upgraded. Summarized below is the targeted PPE matrix and the scientific rationale behind each choice.

Protection ZoneRecommended PPEScientific Rationale
Hands (Primary) Inner: 4-mil NitrileOuter: 14-mil Butyl RubberNitrile provides tactile feedback, while butyl rubber prevents permeation by lipophilic halogenated aromatics that degrade thin nitrile.
Eyes/Face ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from highly irritating airborne particulates and prevents corneal damage.
Body Flame-resistant lab coat (Nomex) or Tyvek coverallsPrevents the accumulation of static-prone halogenated dust on standard porous cotton clothing.
Respiratory N95 or P100 Particulate RespiratorEssential secondary defense against the inhalation of uncoupling agents if fume hood face velocity drops.

Step-by-Step Operational Protocol

Every protocol must be a self-validating system. Follow these sequential steps to ensure zero-exposure handling.

Workflow S1 1. Environmental Setup Verify Fume Hood (80-100 fpm) S2 2. PPE Donning Double Gloves (Nitrile + Butyl) S1->S2 S3 3. Material Handling Weigh with Anti-static Tools S2->S3 S4 4. Decontamination Alkaline Wash (pH > 8) S3->S4 S5 5. Waste Segregation Route to Halogenated Organics S4->S5

Standard operating procedure for handling highly reactive halogenated nitrophenols.

Phase 1: Environmental Setup & Static Mitigation
  • Verify Airflow: Ensure the chemical fume hood is operating with a face velocity between 80–100 feet per minute (fpm).

  • Control Static: Halogenated powders are highly susceptible to static cling, which can cause the powder to aerosolize unexpectedly. Wipe down the balance and surrounding hood area with a static-dissipative solution or use an anti-static ionizer gun before opening the reagent bottle.

Phase 2: Weighing and Transfer
  • Vessel Preparation: Place a pre-tared, anti-static weigh boat or directly use a sealed reaction vial on the balance.

  • Transfer: Using a clean, grounded stainless steel spatula, carefully transfer the 3-Bromo-6-iodo-2-nitrophenol.

  • Sealing: Immediately cap the source bottle and seal the reaction vial before removing it from the fume hood. Never transport unsealed halogenated nitrophenols across the laboratory.

Phase 3: Targeted Alkaline Decontamination

Causality Check: Phenols typically have a pKa around 7–9. By using a mild base, we force the deprotonation of the phenolic -OH group.

  • Prepare a wash solution of 5% Sodium Bicarbonate ( NaHCO3​ ) or dilute Sodium Hydroxide ( NaOH ).

  • Wipe down spatulas, weigh boats, and the balance area with the alkaline solution.

  • Why? This converts the highly lipophilic, membrane-permeable nitrophenol into a water-soluble phenoxide salt. This simple chemical transformation neutralizes the immediate dermal absorption risk and allows for safe, easy wipe-down without aerosolizing hazardous dust.

Spill Response & Waste Management

Minor Spills: Do not sweep dry powder, as this will aerosolize the uncoupling agent. Wet the spill area immediately with the 5% NaHCO3​ alkaline solution to form the phenoxide salt. Absorb the neutralized liquid with an inert material (e.g., vermiculite) and transfer it to a designated hazardous waste container.

Waste Segregation: Due to the stable Carbon-Bromine and Carbon-Iodine bonds, all materials contaminated with 3-Bromo-6-iodo-2-nitrophenol must be strictly routed to Halogenated Organic Waste streams. Mixing this with non-halogenated waste (like acetone or ethanol washes) violates environmental disposal regulations, as halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins.

References

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